molecular formula C9H9NO3 B170109 5,6-Dimethoxybenzo[c]isoxazole CAS No. 148495-00-5

5,6-Dimethoxybenzo[c]isoxazole

Cat. No.: B170109
CAS No.: 148495-00-5
M. Wt: 179.17 g/mol
InChI Key: GITAZHWZEPVKAC-UHFFFAOYSA-N
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Description

5,6-Dimethoxybenzo[c]isoxazole, also known as 5,6-dimethoxyanthranil, is a chemical compound belonging to the benzo[c]isoxazole class of heterocycles. The benzo[c]isoxazole core, commonly referred to as an anthranil, is a privileged structure in medicinal chemistry and is recognized as a key intermediate and valuable synthon for the construction of more complex molecules. Research into related isoxazole derivatives has demonstrated a wide spectrum of pharmacological activities, underscoring the therapeutic potential of this heterocyclic family. Isoxazole-containing compounds are known to exhibit significant immunosuppressive properties. For instance, certain isoxazole derivatives have been shown to inhibit the phytohemagglutinin-induced proliferation of human peripheral blood mononuclear cells and suppress the production of pro-inflammatory cytokines like TNF-α . Furthermore, the isoxazole scaffold is a established pharmacophore present in several clinical drugs, including the antirheumatic agent Leflunomide and the COX-2 inhibitor Valdecoxib . The structural features of this compound, particularly the dimethoxy substitution on the benzo ring, make it a versatile precursor for further chemical exploration. Its primary research value lies in its application as a sophisticated building block for the development of novel bioactive molecules, with potential applications spanning immunology, inflammation, and infectious disease research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxy-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-11-8-3-6-5-13-10-7(6)4-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITAZHWZEPVKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CON=C2C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566065
Record name 5,6-Dimethoxy-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148495-00-5
Record name 5,6-Dimethoxy-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,6-Dimethoxybenzo[c]isoxazole CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzo[c]isoxazole Scaffold

The benzo[c]isoxazole ring system, a privileged scaffold in medicinal chemistry, represents a cornerstone in the development of a diverse array of therapeutic agents. Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this heterocyclic core have demonstrated potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] Notably, the benzo[d]isoxazole isomer is a key feature in widely used antipsychotic medications like Risperidone and Paliperidone, as well as the antiepileptic drug Zonisamide, underscoring the profound impact of this structural motif in contemporary medicine.[1] This guide focuses on a specific derivative, 5,6-Dimethoxybenzo[c]isoxazole, providing a comprehensive overview of its chemical properties, synthesis, and potential applications, thereby offering a valuable resource for researchers engaged in drug discovery and development.

Core Compound Identification

Chemical Name: this compound Synonym: 5,6-dimethoxyanthranil[1] CAS Number: 148495-00-5[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its application in research and development. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₉H₉NO₃ChemScene[1]
Molecular Weight 179.17 g/mol ChemScene[1]
Physical Form Pale-yellow to Yellow-brown SolidSigma-Aldrich[1]
Purity ≥95%Sigma-Aldrich, A2B Chem[1]
Topological Polar Surface Area (TPSA) 44.49 ŲChemScene[1]
logP (octanol-water partition coefficient) 1.845ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 2ChemScene[1]
SMILES COC1=CC2=CON=C2C=C1OCChemScene[1]
InChI Key GITAZHWZEPVKAC-UHFFFAOYSA-NSigma-Aldrich[1]

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway A 5,6-Dimethoxyanthranilic acid B Diazotization (NaNO2, HCl) A->B Step 1 C Azide Formation (NaN3) B->C Step 2 D Intermediate Azido Acid C->D E Reduction to Aldehyde (e.g., DIBAL-H) D->E Step 3 F 2-Azido-4,5-dimethoxybenzaldehyde E->F G Intramolecular Cyclization (Thermolysis) F->G Step 4 H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on established chemical principles for the synthesis of related benzisoxazoles.

Step 1: Diazotization of 5,6-Dimethoxyanthranilic Acid

  • Dissolve 5,6-Dimethoxyanthranilic acid in a suitable acidic medium, such as dilute hydrochloric acid, cooled to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Formation of the Azido Intermediate

  • In a separate flask, dissolve sodium azide (NaN₃) in water and cool the solution to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the sodium azide solution, again maintaining the temperature below 5 °C. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to stir for an additional 1-2 hours at low temperature.

  • Extract the resulting 2-azido-4,5-dimethoxybenzoic acid with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction of the Carboxylic Acid to an Aldehyde

  • Dissolve the crude 2-azido-4,5-dimethoxybenzoic acid in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a reducing agent capable of converting a carboxylic acid to an aldehyde, such as Diisobutylaluminium hydride (DIBAL-H), dropwise.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully by the slow addition of methanol, followed by water and an aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic fractions, wash with brine, dry, and concentrate to yield 2-azido-4,5-dimethoxybenzaldehyde.

Step 4: Intramolecular Cyclization via Thermolysis

  • Dissolve the 2-azido-4,5-dimethoxybenzaldehyde in a high-boiling point, inert solvent such as xylenes or diphenyl ether.

  • Heat the solution to reflux to induce thermal decomposition of the azide and subsequent intramolecular cyclization. The progress of the reaction can be monitored by the cessation of nitrogen gas evolution and by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Potential Applications in Drug Discovery

The isoxazole moiety is a versatile pharmacophore present in numerous compounds with a wide array of biological activities.[2] The incorporation of the isoxazole ring can enhance the physicochemical properties of a molecule, making it a popular structural unit in drug design.[2]

Antimicrobial and Antifungal Activity: The benzo[c]isoxazole scaffold is a key component in compounds designed to combat bacterial and fungal infections.[1]

Anticancer Potential: Numerous studies have explored isoxazole derivatives for their potential as anticancer agents.[2]

Anti-inflammatory Properties: The isoxazole structure serves as a basis for molecules with anti-inflammatory properties.[2]

While specific biological studies on this compound are limited in the currently available literature, its structural similarity to other biologically active benzo[c]isoxazoles suggests its potential as a valuable intermediate or lead compound in the development of novel therapeutics targeting a range of diseases. The presence of the electron-donating methoxy groups can influence the molecule's electronic properties, potentially modulating its binding affinity and selectivity for various biological targets. Further investigation into the pharmacological profile of this specific compound is warranted.

Safety and Handling

Detailed toxicological data for this compound is not currently available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory setting, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, identified by CAS number 148495-00-5, is a member of the medicinally significant benzo[c]isoxazole class of compounds. While specific experimental data on its physical and biological properties are not extensively documented, its structural features suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its known chemical properties, a plausible synthetic route, and the broader context of the pharmacological importance of the benzo[c]isoxazole scaffold. Further research is encouraged to fully elucidate the chemical and biological profile of this intriguing molecule and to explore its potential in the landscape of modern drug discovery.

References

  • PrepChem.com. Synthesis of 5,6-Dimethoxyanthranilic acid (7a). [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(1), 1-21.
  • Organic Chemistry Portal. Synthesis of Benzisoxazoles. [Link]

  • Kumar, M., Kumar, A., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

Sources

Novel Synthetic Routes for 5,6-Dimethoxybenzo[c]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 5,6-dimethoxybenzo[c]isoxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The electron-donating nature of the methoxy groups at the 5- and 6-positions profoundly influences the molecule's electronic properties, often enhancing its interaction with biological targets. This technical guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive overview of both classical and novel synthetic routes to access these valuable derivatives. We will delve into the mechanistic underpinnings of each methodology, offering field-proven insights into experimental choices and protocol design. The guide will cover traditional cyclization strategies, modern transition metal-catalyzed reactions, and emerging photoredox catalysis, complete with detailed experimental protocols, comparative data, and workflow visualizations to empower researchers in their synthetic endeavors.

Introduction: The Significance of the this compound Scaffold

The benzo[c]isoxazole ring system, also known as anthranil, is a bicyclic heteroaromatic compound that serves as a cornerstone for numerous biologically active molecules.[1] Its derivatives are integral to a range of pharmaceuticals, including antipsychotics like risperidone and anticonvulsants such as zonisamide.[2] The stability of the aromatic system, coupled with the reactivity conferred by the N-O bond, makes it a versatile template for drug design.[1][2]

The Influence of 5,6-Dimethoxy Substitution

The introduction of two methoxy groups at the 5- and 6-positions of the benzo[c]isoxazole core is a key structural modification. Methoxy groups are strong electron-donating groups through resonance, which can significantly alter the electron density of the aromatic ring.[3] This electronic modulation can enhance binding affinities to target proteins and improve pharmacokinetic properties. For instance, methoxy-substituted isoxazole derivatives have been investigated as potent COX-II inhibitors.[4] The 5,6-dimethoxy substitution pattern, in particular, presents a unique electronic and steric profile that is ripe for exploration in the synthesis of novel therapeutic agents.[3]

Classical Synthetic Approaches: Cyclization of 2-Hydroxyaryl Oximes

One of the most fundamental and direct methods for constructing the benzo[c]isoxazole ring is the intramolecular cyclization of an ortho-hydroxyaryl oxime. This approach is predicated on the formation of the crucial N-O bond to close the five-membered isoxazole ring.

Mechanistic Rationale

The synthesis hypothetically commences with a starting material such as 2-hydroxy-4,5-dimethoxybenzaldehyde oxime.[3] The reaction proceeds via dehydration, where a reagent like acetic anhydride or polyphosphoric acid facilitates the removal of a water molecule, leading to the formation of the bicyclic ring system.[3] The presence of the electron-donating methoxy groups can influence the reactivity of the starting material and the stability of any intermediates, a factor that must be considered in optimizing reaction conditions.

classical_cyclization start 2-hydroxy-4,5-dimethoxy- benzaldehyde oxime reagent Dehydrating Agent (e.g., Acetic Anhydride) start->reagent + product This compound reagent->product Heat h2o H₂O product->h2o +

Caption: Classical cyclization of a substituted 2-hydroxyaryl oxime.

Experimental Protocol: Dehydrative Cyclization
  • Preparation of the Oxime: To a solution of 2-hydroxy-4,5-dimethoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring by TLC. Upon completion, cool the reaction mixture and pour it into ice-water. Collect the precipitated 2-hydroxy-4,5-dimethoxybenzaldehyde oxime by filtration and dry under vacuum.

  • Cyclization: Suspend the dried oxime (1.0 eq) in acetic anhydride (5-10 vol). Heat the mixture to reflux for 1-2 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture slowly into a stirred solution of saturated sodium bicarbonate to neutralize the excess acetic anhydride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Modern Transition Metal-Catalyzed Syntheses

Recent advancements in organic synthesis have introduced powerful transition metal-catalyzed methods for the construction of heterocyclic systems, offering milder conditions and broader functional group tolerance compared to classical approaches.

Palladium-Catalyzed C-H Activation/[4+1] Annulation

A novel and efficient route to benzisoxazole derivatives involves the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes.[5] This methodology leverages C-H activation to construct the C-C and C=N bonds of the isoxazole ring.[5][6]

The catalytic cycle is proposed to involve a Pd(II)-Pd(IV)-Pd(II) pathway.[6] The N-phenoxyacetamide acts as the benzisoxazole precursor, with the acetamide group serving as a directing group for the ortho C-H activation by the palladium catalyst. Subsequent coordination of the aldehyde and annulation leads to the formation of the benzisoxazole product. The use of an oxidant is necessary to regenerate the active Pd(II) catalyst. The choice of solvent is also critical, with tert-amyl alcohol often providing superior yields compared to other solvents like tert-butanol.[6] For a 5,6-dimethoxy substituted precursor, the electron-rich nature of the aromatic ring could facilitate the C-H activation step.

pd_catalyzed_workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System N_phenoxyacetamide N-(3,4-dimethoxyphenoxy)acetamide Reaction_Vessel Reaction Vessel (Heated) N_phenoxyacetamide->Reaction_Vessel Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction_Vessel Pd_catalyst Pd(TFA)₂ Pd_catalyst->Reaction_Vessel Oxidant Oxidant Oxidant->Reaction_Vessel Solvent t-AmOH Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Substituted 5,6-Dimethoxy- benzo[c]isoxazole Purification->Product

Caption: Workflow for Pd-catalyzed benzisoxazole synthesis.

  • Reaction Setup: To an oven-dried reaction tube, add N-(3,4-dimethoxyphenoxy)acetamide (1.0 eq), the desired aldehyde (1.5 eq), Pd(TFA)₂ (5 mol%), and an appropriate oxidant (e.g., K₂S₂O₈, 2.0 eq).

  • Reaction Execution: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add tert-amyl alcohol (t-AmOH) as the solvent. Seal the tube and place it in a preheated oil bath at 120 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the target benzisoxazole derivative.

Copper-Catalyzed Cyclization Strategies

Copper catalysis offers a more economical and sustainable alternative to palladium for the synthesis of benzoxazole-type heterocycles.[7][8] While many reported methods focus on benzoxazoles, the principles can be adapted for benzisoxazole synthesis, typically involving intramolecular C-O or N-O bond formation. For instance, a ligand-free copper-catalyzed intramolecular cyclization of o-bromoaryl derivatives can be an effective strategy.[9]

  • Starting Material: A suitable precursor would be an N-substituted 2-bromo-4,5-dimethoxyaniline derivative.

  • Reaction Setup: In a reaction vessel, combine the bromo-substituted precursor (1.0 eq), copper(II) oxide nanoparticles (10 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent like DMSO.

  • Reaction Conditions: Heat the mixture under an air atmosphere at a temperature ranging from 110-140 °C for 12-24 hours.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified via column chromatography.

Emerging Synthetic Frontiers: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions.[10][11] This approach provides a green and sustainable pathway for constructing complex molecules.

A Proposed Photoredox Route to this compound Derivatives

A plausible photoredox strategy could involve the generation of a nitrogen-centered radical from a suitable precursor, which then undergoes intramolecular cyclization onto the aromatic ring. This approach could offer a novel, metal-free pathway to the target scaffold.

A potential precursor, such as an O-aryl oxime derived from 3,4-dimethoxyphenol, could be employed. Upon excitation by visible light, a photocatalyst (e.g., a ruthenium or iridium complex) would oxidize the oxime nitrogen to generate a nitrogen-centered radical. This radical could then undergo an intramolecular homolytic aromatic substitution (HAS) onto the adjacent aromatic ring, followed by rearomatization to yield the this compound product.

photoredox_mechanism PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Excitation Light Visible Light (hν) Light->PC Radical_Cation Precursor Radical Cation PC_excited->Radical_Cation SET PC_reduced Reduced PC PC_excited->PC_reduced Precursor O-Aryl Oxime Precursor Precursor->Radical_Cation N_Radical Nitrogen-centered Radical Radical_Cation->N_Radical Deprotonation Cyclized_Intermediate Cyclized Radical Intermediate N_Radical->Cyclized_Intermediate Intramolecular Cyclization (HAS) Product This compound Cyclized_Intermediate->Product Oxidation & Rearomatization PC_reduced->PC Regeneration

Caption: Postulated mechanism for photoredox-catalyzed synthesis.

Comparative Analysis of Synthetic Routes

To assist researchers in selecting the most appropriate method for their specific needs, the following table summarizes the key features of the discussed synthetic routes.

Methodology Key Advantages Potential Challenges Typical Conditions Starting Materials
Classical Cyclization Simple, well-established, inexpensive reagents.Often requires harsh conditions (high heat, strong acids/bases). Limited functional group tolerance.High temperature, dehydrating agents.o-Hydroxyaryl oximes.
Pd-Catalyzed C-H Annulation High efficiency, excellent functional group tolerance, milder conditions.[5]Cost of palladium catalyst, requires an oxidant and directing group.100-120 °C, Pd(TFA)₂, oxidant.N-phenoxyacetamides, aldehydes.[6]
Cu-Catalyzed Cyclization More economical and sustainable than palladium.[7]May require specific ligands or higher temperatures. Substrate scope might be narrower.110-140 °C, CuO nanoparticles, base.[9]o-Haloaryl precursors.
Photoredox Catalysis Extremely mild conditions (room temp.), environmentally friendly, novel reactivity.[10]Requires specialized photochemical equipment, mechanism can be complex.Visible light, photocatalyst, room temp.O-aryl oximes or other suitable radical precursors.

Conclusion and Future Outlook

The synthesis of this compound derivatives is an area of active interest, driven by their potential applications in drug discovery. While classical cyclization methods provide a foundational approach, modern transition metal-catalyzed reactions, particularly palladium-catalyzed C-H activation, offer superior efficiency and versatility. The future of this field likely lies in the development of more sustainable and innovative methodologies, such as copper-catalyzed processes and visible-light photoredox catalysis. These emerging techniques promise to deliver novel derivatives under even milder conditions, further expanding the accessible chemical space for the development of next-generation therapeutics. The continued exploration of these synthetic routes will undoubtedly play a crucial role in unlocking the full therapeutic potential of the this compound scaffold.

References

  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science (RSC Publishing). 5

  • Synthesis of 1,2-Benzisoxazoles by Palladium-Catalyzed [4+1] Annulation. Synfacts. 6

  • This compound | 148495-00-5. Benchchem. 3

  • Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. University of Liverpool IT Services. 10

  • Pd(II)-Catalyzed Synthesis of Benzisoxazolones from Benzohydroxamic Acids via C–H Activation. The Journal of Organic Chemistry (ACS Publications). 12

  • Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. SemOpenAlex. 7

  • Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry (RSC Publishing). 8

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. 13

  • Chemical Reactivity of Benzo[c]isoxazole. ChemicalBook. 1

  • Benzisoxazole. Wikipedia.

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. arkat-usa.org. 14

  • Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles. The Journal of Organic Chemistry (ACS Publications). 9

  • Benzisoxazole synthesis. Organic Chemistry Portal.

  • Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study. Amrita Vishwa Vidyapeetham. 4

  • Advances in photoredox catalysis. Beilstein Journals.

Sources

The Emerging Therapeutic Potential of 5,6-Dimethoxybenzo[c]isoxazole and its Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[c]isoxazole (also known as 2,1-benzisoxazole or anthranil) scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the biological activities associated with 5,6-Dimethoxybenzo[c]isoxazole and its analogues. While direct and extensive research on this specific molecule is nascent, this document synthesizes existing knowledge on related methoxy-substituted benzisoxazoles to elucidate its potential therapeutic applications. We delve into the structure-activity relationships, potential mechanisms of action across various disease models including cancer, inflammation, and microbial infections, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the benzo[c]isoxazole core.

Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the benzisoxazole moiety is a noteworthy pharmacophore.[1] Its unique structural and electronic properties have led to its incorporation into a wide range of therapeutic agents with activities spanning from antipsychotic to antimicrobial.[1][2] The benzo[c]isoxazole isomer, in particular, offers a distinct chemical space for the development of novel drugs. The introduction of substituents onto the benzene ring, such as methoxy groups, can significantly modulate the physicochemical properties and biological activity of the parent scaffold. Methoxy groups, being strong electron-donating groups, can influence a molecule's reactivity, binding affinity for biological targets, and pharmacokinetic profile.[3] This guide focuses on the potential of the 5,6-dimethoxy substitution pattern on the benzo[c]isoxazole core, a substitution that holds promise for yielding compounds with unique and potent biological activities.

Synthesis of the this compound Core

The synthesis of the benzo[c]isoxazole (anthranil) ring system can be achieved through various synthetic routes. A common strategy involves the cyclization of ortho-substituted nitroarenes. For the specific synthesis of this compound, a plausible synthetic pathway would start from a readily available 3,4-dimethoxynitrobenzene derivative.

Diagram 1: Proposed Synthetic Pathway for this compound

G A 3,4-Dimethoxy- 2-nitrobenzaldehyde B 3,4-Dimethoxy- 2-nitrobenzaldehyde oxime A->B NH2OH·HCl, NaOAc C This compound B->C Dehydrating agent (e.g., Ac2O)

A proposed synthetic route to the target compound.

This proposed pathway is a modification of established methods for synthesizing substituted benzisoxazoles and anthranils. The starting material, 3,4-dimethoxy-2-nitrobenzaldehyde, can be oximated, followed by a cyclization reaction induced by a dehydrating agent to yield the desired this compound.

Potential Biological Activities and Mechanisms of Action

Based on the broader family of benzisoxazole derivatives and the influence of methoxy substituents, this compound and its analogues are predicted to exhibit a range of biological activities.

Anticancer Activity

Benzisoxazole derivatives have demonstrated significant potential as anticancer agents.[4] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5]

3.1.1. Potential Mechanisms of Action

  • Induction of Apoptosis: Many anticancer compounds exert their effects by triggering programmed cell death. Methoxy-substituted benzoxazole and benzisoxazole analogues have been shown to induce apoptosis in cancer cells.[6] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

  • Histone Deacetylase (HDAC) Inhibition: Some benzisoxazole derivatives have been identified as inhibitors of HDACs.[7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.

  • Topoisomerase Inhibition: Certain benzisoxazole analogues act as inhibitors of topoisomerases, enzymes essential for DNA replication and repair.[2] By inhibiting these enzymes, the compounds can induce DNA damage and subsequently trigger cell death in rapidly dividing cancer cells.

Diagram 2: Potential Anticancer Mechanisms of Action

G cluster_0 This compound Analogue A Compound B HDAC Inhibition A->B C Topoisomerase Inhibition A->C D Apoptosis Induction A->D E Tumor Suppressor Gene Re-expression B->E F DNA Damage C->F G Caspase Activation D->G H Cancer Cell Death E->H F->H G->H

Potential pathways for anticancer activity.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases, and benzisoxazole derivatives have shown promise as anti-inflammatory agents.[8][9]

3.2.1. Potential Mechanisms of Action

  • Inhibition of Pro-inflammatory Enzymes: A primary mechanism for anti-inflammatory action is the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[8] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are key mediators of inflammation.

  • Modulation of Inflammatory Signaling Pathways: Benzisoxazole analogues may also exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines.[5]

Antimicrobial Activity

The benzisoxazole scaffold is present in several compounds with notable antimicrobial properties against a range of bacteria and fungi.[2][10]

3.3.1. Potential Mechanisms of Action

  • Inhibition of Bacterial Topoisomerases: Similar to their anticancer effects, some benzisoxazole derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and survival.[2]

  • Disruption of Microbial Cell Integrity: Other potential mechanisms may involve the disruption of the microbial cell membrane or the inhibition of essential metabolic pathways.

Neuroprotective and Antipsychotic Activity

Certain benzisoxazole derivatives have been extensively studied for their effects on the central nervous system, particularly as atypical antipsychotics.[10] The presence of methoxy groups on aromatic rings is a common feature in many neuropharmacological agents and can contribute to blood-brain barrier permeability and receptor binding affinity.[11][12]

3.4.1. Potential Mechanisms of Action

  • Dopamine and Serotonin Receptor Modulation: The antipsychotic effects of many benzisoxazole derivatives are attributed to their ability to act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[2]

  • Monoamine Oxidase (MAO) Inhibition: Some benzisoxazole analogues have shown inhibitory activity against MAO, an enzyme involved in the metabolism of neurotransmitters.[13] MAO-B inhibitors, in particular, are of interest for their potential neuroprotective effects in conditions like Parkinson's disease.[14]

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of this compound and its analogues.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model to screen for acute anti-inflammatory activity.[8]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cancer cells with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Diagram 3: Experimental Workflow for Biological Evaluation

G cluster_B In Vitro Assays cluster_C In Vivo Models cluster_D Mechanism of Action A Synthesis of This compound and Analogues B In Vitro Screening A->B C In Vivo Studies B->C D Mechanistic Studies C->D B1 Anticancer (MTT Assay) B2 Anti-inflammatory (COX/LOX Inhibition) B3 Antimicrobial (MIC Determination) B4 Neuroactivity (Receptor Binding) C1 Xenograft Model (Anticancer) C2 Carrageenan Paw Edema (Anti-inflammatory) D1 Western Blot (Apoptosis) D2 HDAC Activity Assay D3 Signaling Pathway Analysis

Sources

A Technical Guide to the Solubility and Stability of 5,6-Dimethoxybenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,6-Dimethoxybenzo[c]isoxazole is a heterocyclic compound of interest within medicinal chemistry and materials science. As with any molecule intended for advanced applications, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive technical overview of the solubility and chemical stability of this compound. We delve into the theoretical underpinnings of its behavior in various solvent systems and its degradation profile under forced stress conditions. This document outlines detailed, field-proven experimental protocols for quantifying these characteristics and presents a predictive analysis of its degradation pathways, offering a robust framework for formulation development, analytical method validation, and optimal storage condition determination.

Introduction: The Benzisoxazole Scaffold

The benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and structural properties allow for versatile interactions with a range of biological targets, leading to applications as antipsychotic, anticonvulsant, and antimicrobial agents.[1][2] The therapeutic potential and processability of any new derivative, such as this compound, are intrinsically linked to its physicochemical properties, primarily solubility and stability.[3]

  • Solubility governs the bioavailability of a drug candidate and dictates the choice of solvents for synthesis, purification, and formulation.[3]

  • Stability determines a compound's shelf-life, its degradation products, and potential toxicity, which are critical parameters regulated by guidelines from the International Council for Harmonisation (ICH).[4]

This guide serves as a foundational resource for researchers, providing both predictive insights and actionable protocols to empirically determine the solubility and stability of this compound.

Core Physicochemical Properties

Before exploring solubility and stability, it is essential to establish the basic molecular properties of this compound. These parameters provide the basis for predicting its behavior.

PropertyValueSource
CAS Number 148495-00-5[5]
Molecular Formula C₉H₉NO₃[5]
Molecular Weight 179.17 g/mol [5]
Physical Form Pale-yellow to Yellow-brown Solid
Predicted LogP 1.845[5]
Topological Polar Surface Area (TPSA) 44.49 Ų[5]

The predicted LogP value of ~1.85 suggests that the compound is moderately lipophilic and will likely exhibit limited aqueous solubility but good solubility in various organic solvents.[5][6]

Solubility Profile: A Predictive and Practical Approach

Solubility is determined by the equilibrium of intermolecular forces between the solute (this compound) and the solvent. The aromatic benzisoxazole core is non-polar, while the methoxy groups and the nitrogen-oxygen heteroatoms introduce polarity. This amphipathic nature results in a nuanced solubility profile.

Predicted Solubility in Common Laboratory Solvents

The following table provides a qualitative and quantitative prediction of solubility based on solvent polarity and the compound's structural features. This serves as a starting point for solvent selection in experimental work.

SolventSolvent TypePredicted Solubility (Qualitative)Predicted Solubility (Quantitative Estimate)Rationale
WaterHighly Polar ProticVery Low< 0.1 mg/mLThe dominant hydrophobic benzene ring limits interaction with the highly polar water network.
Methanol (MeOH)Polar ProticSoluble> 30 mg/mLThe alcohol can hydrogen bond with the heteroatoms and interact with the non-polar core.
Ethanol (EtOH)Polar ProticSoluble> 30 mg/mLSimilar to methanol, provides a good balance of polar and non-polar interactions.[6]
Acetonitrile (ACN)Polar AproticSoluble> 25 mg/mLDipolar interactions with the polar functionalities of the molecule are favorable.[6]
Dichloromethane (DCM)Non-polarFreely Soluble> 50 mg/mLEffectively solvates the aromatic and non-polar regions of the molecule.
AcetonePolar AproticFreely Soluble> 50 mg/mLThe ketone group provides polarity to dissolve the molecule effectively.
TolueneNon-polar AromaticSparingly Soluble~5-10 mg/mLπ-stacking interactions between the aromatic rings of toluene and the benzisoxazole core can facilitate dissolution.[7]
HexanesNon-polar AliphaticInsoluble< 0.01 mg/mLLacks the polarity required to overcome the crystal lattice energy of the solid.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility, a technique recommended for its reliability.[7]

Objective: To determine the precise solubility of this compound in selected solvents at 25 °C.

Materials:

  • This compound (solid, >95% purity)

  • HPLC-grade solvents (e.g., Water, Methanol, Acetonitrile, Dichloromethane)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • 0.22 µm PTFE syringe filters (for organic solvents) or PVDF (for aqueous)

  • Calibrated HPLC-UV system (See Section 5)

Methodology:

  • Preparation: Add an excess amount of solid this compound (approx. 10-20 mg) to a series of pre-weighed 2 mL glass vials. An excess of solid is critical to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (25 °C) and agitation (e.g., 200 rpm) for 24-48 hours. This duration is typically sufficient to reach equilibrium. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) is recommended to confirm equilibrium has been reached.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved particulate matter.

  • Dilution: Perform an accurate serial dilution of the filtrate with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 5) to determine the concentration.

  • Calculation: Calculate the solubility (in mg/mL) by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal and Shake (25°C, 24-48h) B->C D Settle Undissolved Solid (2h) C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Filtrate E->F G Quantify via HPLC-UV F->G H H G->H Calculate Solubility (mg/mL)

Caption: Proposed mechanism for the degradation of this compound under basic conditions.

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions and to identify major degradation products.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ACN or MeOH)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Heating block or oven

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated HPLC-UV/DAD or HPLC-MS system

Methodology:

  • Sample Preparation: For each condition, prepare duplicate samples by adding the stock solution to the stressor solution. A typical starting concentration is 0.1 mg/mL. Protect all samples from light unless being tested for photostability.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60 °C. If no degradation is observed after 24 hours, repeat with 1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. If degradation is too rapid, cool the sample. If it is too slow, heat at 60 °C or use 1 M NaOH. [8] * Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature. If no degradation is observed, repeat with 30% H₂O₂ and/or gentle heating.

    • Thermal (Solution): Dissolve the compound in a neutral solvent (e.g., 50:50 ACN:Water) and heat at 70 °C for 7 days.

    • Thermal (Solid State): Place the solid compound in an oven at 70 °C for 7 days.

    • Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.

  • Time Points: Analyze samples at appropriate time points (e.g., 0, 2, 6, 24, 48 hours). The goal is to find a condition that yields 5-20% degradation.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent further degradation and protect the HPLC column.

  • Analysis: Analyze all samples, including controls, by a stability-indicating HPLC method. Use a Photo-Diode Array (PDA) detector to check for peak purity and to identify the emergence of new peaks. HPLC-MS is invaluable for identifying the mass of degradation products.

Hypothetical Forced Degradation Summary
Stress ConditionReagent/ConditionTimeTemp.% Assay RemainingObservations
Acid Hydrolysis1 M HCl48 h60 °C94.2%Minor degradation, one small degradant peak observed.
Base Hydrolysis 0.1 M NaOH 6 h RT 81.5% Significant degradation. One major degradant peak formed.
Oxidation30% H₂O₂24 hRT91.8%Minor degradation, two small degradant peaks observed.
Thermal (Solution)50:50 ACN:H₂O7 days70 °C98.1%Compound is highly stable in neutral solution.
PhotostabilityICH Q1B--96.5%Minor degradation observed in solution, stable as a solid.

Recommended Analytical Method: HPLC-UV

A robust, stability-indicating analytical method is required to accurately quantify the compound in both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique. [9] Objective: To develop a method that separates this compound from its potential degradation products and allows for accurate quantification.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a UV maximum (e.g., ~254 nm or ~280 nm, to be determined experimentally) and collect full spectra with the DAD.

Method Validation: The method should be validated according to ICH guidelines for specificity (using samples from the forced degradation study), linearity, accuracy, precision, and range.

Conclusion

This technical guide provides a predictive framework and practical methodologies for assessing the solubility and stability of this compound. The compound is predicted to have good solubility in common polar organic solvents but limited solubility in water. Its primary chemical liability is the isoxazole ring's susceptibility to base-catalyzed hydrolytic cleavage. The protocols and analytical methods described herein offer a self-validating system for researchers to generate the robust data necessary for advancing this compound in drug discovery and development pipelines. Empirical verification of these properties is a critical next step for any research program.

References

  • S. S. Shagufta & I. Ahmad. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]

  • M. Asif. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Retrieved from [Link]

  • M. K. Gabrielson, J. M. S. T. T. M. S. Vladimir, & M. S. D. V. M. Z. J. P. I. K. D. M. S. B. P. A. S. O. A. M. J. G. G. D. P. L. S. T. S. K. A. L. N. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • S. S. K. D. S. (2022). Forced Degradation – A Review. ResearchGate. Retrieved from [Link]

  • M. Rawat & S. Singh. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Chemsrc. (n.d.). 5,6-Dimethoxy-3-methylbenzo[c]isoxazole | CAS#:873412-87-4. Retrieved from [Link]

  • R. Bhaskar, M. Ola, A. Vinit, A. Chavan, & H. Girase. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • B. V. Kumar & K. K. Kumar. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • H. Temel, et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • L. Joseph & M. George. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • A. I. El-Shorbagi, et al. (2022). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. ACS Omega. Retrieved from [Link]

  • A. J. Repta, et al. (1976). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • D. Sannino, et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research. Retrieved from [Link]

  • T. Bereš, et al. (2019). Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • S. A. T. M. A. A. E. M. J. E. M. S. L. C. E. J. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • S. A. T. M. A. A. E. M. J. E. M. S. L. C. E. J. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2021). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

  • Y. Xie, et al. (2019). Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963. Bioengineered. Retrieved from [Link]

Sources

A Technical Guide to the Identification of Potential Therapeutic Targets for 5,6-Dimethoxybenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzo[c]isoxazole ring system, also known as anthranil, is a bicyclic heteroaromatic structure recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to a variety of biological targets, thereby enabling the development of diverse therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4]

The specific compound, 5,6-Dimethoxybenzo[c]isoxazole, presents a unique opportunity for drug discovery. While the parent benzo[c]isoxazole core provides the foundational pharmacophore, the addition of methoxy groups at the 5 and 6 positions can significantly modulate its physicochemical properties. Electron-donating groups like methoxy can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby influencing its target binding affinity and pharmacokinetic profile. Indeed, studies on related dimethoxy-substituted isoxazoles have shown that such substitutions are critical for potent biological activity.[5][6]

This technical guide provides a strategic framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this compound. Acknowledging the nascent state of research on this specific molecule, this document leverages the extensive knowledge of the broader isoxazole class to propose high-priority target families and outlines a rigorous, multi-pronged workflow for target deconvolution and validation. The objective is not to present a known mechanism of action, but to provide an expert-guided roadmap for its discovery.

Part 1: The Therapeutic Landscape of the Benzo[c]isoxazole Core

The therapeutic potential of the benzo[c]isoxazole scaffold is vast, with derivatives showing efficacy in numerous disease models. This breadth of activity strongly suggests that the core structure can be adapted to interact with a multitude of distinct protein targets. A survey of the literature reveals several key areas where these compounds have shown significant promise:

  • Oncology: Isoxazole derivatives have been identified as potent anticancer agents, acting through various mechanisms including the inhibition of crucial cellular machinery like heat shock proteins, topoisomerase, and tubulin.[1][7][8][9]

  • Inflammation and Pain: A significant number of isoxazole-based compounds exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11] Valdecoxib, a well-known COX-2 inhibitor, features an isoxazole ring, highlighting the scaffold's suitability for this target class.[12]

  • Neuroscience: The scaffold is present in compounds designed to treat central nervous system (CNS) disorders. This includes molecules with antipsychotic properties that modulate dopaminergic and serotonergic receptors, as well as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[1][13] Furthermore, isoxazole derivatives are being explored as allosteric modulators of AMPA receptors for cognitive enhancement.[14]

  • Infectious Diseases: The benzo[c]isoxazole core has been incorporated into novel agents with antibacterial, antifungal, and anti-tubercular activities, indicating its potential to combat a range of pathogens.[1][15]

  • Epigenetics: More recently, the isoxazole moiety has been used as an effective mimic of acetylated lysine, leading to the development of potent inhibitors of bromodomains, which are key readers of epigenetic marks.[16]

This diverse pharmacological profile provides the logical foundation for our exploration of specific, high-priority targets for this compound.

Part 2: High-Priority Potential Therapeutic Targets

Based on the established activities of the broader isoxazole class, we can hypothesize several high-priority protein targets for this compound. The following targets represent key nodes in disease-relevant pathways and have a precedent for being modulated by isoxazole-containing small molecules.

Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[7] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy.

Rationale for Prioritization: Several isoxazole-containing compounds have been designed and synthesized as Hsp90 inhibitors.[7] The benzo[d]isoxazole scaffold, a close isomer of our lead compound, has been successfully utilized to create derivatives with remarkable inhibitory effects on Hsp90.[7] The ATP-binding pocket of Hsp90 is known to accommodate heterocyclic systems, and the 5,6-dimethoxy substitution pattern could potentially enhance binding affinity through specific interactions within this pocket.

Hsp90_Pathway cluster_stress Cellular Stress (e.g., Hypoxia, Nutrient Deprivation) cluster_clients Oncogenic Client Proteins Stress Stress Signals Hsp90 Hsp90 Chaperone Cycle Stress->Hsp90 Induces Akt Akt (Survival) Cancer Cancer Hallmarks (Proliferation, Survival, Angiogenesis) Akt->Cancer Promote Raf1 Raf-1 (Proliferation) Raf1->Cancer Promote HER2 HER2 (Growth Factor Signaling) HER2->Cancer Promote VEGF VEGFR (Angiogenesis) VEGF->Cancer Promote Hsp90->Akt Stabilizes & Activates Hsp90->Raf1 Stabilizes & Activates Hsp90->HER2 Stabilizes & Activates Hsp90->VEGF Stabilizes & Activates ATP ATP ATP->Hsp90 Fuels Cycle Compound 5,6-Dimethoxy- benzo[c]isoxazole Compound->Hsp90 Inhibits ATP Binding

Caption: Hsp90 inhibition pathway.

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[17] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[17]

Rationale for Prioritization: The isoxazole ring is a cornerstone of several selective COX-2 inhibitors.[12] Molecular docking studies of isoxazole derivatives have elucidated key interactions within the COX-2 active site.[10] The electronic and steric properties conferred by the 5,6-dimethoxy groups could be leveraged to achieve high potency and selectivity for the COX-2 isoform.

Acetylcholinesterase (AChE)

AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[13] Inhibition of AChE increases acetylcholine levels and is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[13][18]

Rationale for Prioritization: Novel benzisoxazole derivatives have been reported as potent and selective inhibitors of acetylcholinesterase.[13] The core scaffold has proven to be an effective starting point for designing inhibitors that can interact with both the catalytic and peripheral anionic sites of the enzyme. The lipophilicity imparted by the methoxy groups may also aid in crossing the blood-brain barrier, a prerequisite for CNS-acting drugs.

Part 3: A Strategic Workflow for Target Deconvolution

To move from hypothesized targets to confirmed mechanisms of action, a systematic and multi-faceted approach is required. This workflow integrates computational prediction with robust experimental validation, providing a self-validating system to ensure scientific integrity.[1][3][12]

Target_Deconvolution_Workflow cluster_in_silico Phase 1: In Silico Prediction cluster_in_vitro Phase 2: In Vitro Identification cluster_validation Phase 3: Target Validation & MOA start This compound docking Molecular Docking (Target Library) start->docking pharma Pharmacophore Modeling & Similarity Search start->pharma pheno Phenotypic Screening (e.g., Cancer Cell Line Panel) start->pheno predict Target Prediction Report (Ranked List of Potential Targets) docking->predict pharma->predict binding Direct Binding Assays (SPR, ITC, TR-FRET) predict->binding affinity Affinity Chromatography- Mass Spectrometry pheno->affinity proteomics Quantitative Proteomics (e.g., SILAC, TMT) pheno->proteomics hits Candidate Target List (Experimentally Derived) affinity->hits proteomics->hits hits->binding functional Functional Enzymatic/ Cellular Assays binding->functional knockdown Genetic Validation (CRISPR/siRNA) functional->knockdown validated Validated Target(s) & Mechanism of Action knockdown->validated

Caption: A strategic workflow for target identification and validation.

Phase 1: In Silico Target Prediction

Computational methods provide a cost-effective and rapid first pass to generate hypotheses.[19][20] By leveraging structural databases and predictive algorithms, we can narrow the field of potential targets.

  • Molecular Docking: The 3D structure of this compound can be docked against a library of known protein structures, particularly those identified in Part 2 (e.g., Hsp90, COX-2, AChE). The docking scores and binding poses provide an initial assessment of binding feasibility.[20]

  • Pharmacophore Modeling and Similarity Searching: A pharmacophore model can be built based on the compound's structure. This model is then used to search databases of known active compounds to identify molecules with similar features, thereby inferring potential targets.[21]

Phase 2: In Vitro Target Identification

Experimental methods are essential to identify targets within a complex biological system, such as a whole cell or cell lysate.[1][15]

  • Phenotypic Screening: The compound is first tested across a panel of diverse cancer cell lines or in other disease-relevant assays (e.g., an inflammation model). An observed phenotype (e.g., potent anti-proliferative activity against a specific cell line) provides a biological system in which to perform target deconvolution.[8]

  • Affinity-Based Chemoproteomics: This is a powerful and direct method for target identification.[2][3][15] The compound is immobilized on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," separated from non-binding proteins, and then identified using mass spectrometry.[8]

  • Quantitative Proteomics: Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) can identify changes in protein abundance or thermal stability upon treatment with the compound, indirectly pointing towards the target and its downstream effectors.[4]

Phase 3: Target Validation and Mechanism of Action (MOA)

Once a list of candidate targets is generated from in silico and in vitro studies, rigorous validation is required to confirm direct interaction and functional modulation.[22]

  • Direct Binding Assays: Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are used to confirm a direct physical interaction between the compound and the purified candidate protein and to quantify the binding affinity (KD).[23]

  • Functional Assays: The effect of the compound on the biological activity of the validated target is measured. This involves specific enzymatic assays (e.g., measuring prostaglandin production for COX-2) or cell-based assays that report on the target's pathway activity.[7][13]

  • Genetic Validation: Techniques like CRISPR/Cas9 or siRNA are used to knock down or knock out the expression of the target protein in cells. If the cellular phenotype of the genetic knockdown mimics the phenotype observed with compound treatment, it provides strong evidence that the protein is indeed the relevant target.[1]

Part 4: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two key functional assays corresponding to high-priority potential targets. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: COX-2 Inhibition Screening Assay (Fluorometric)

This protocol measures the peroxidase activity of COX-2 to screen for inhibitors. It is a high-throughput method that directly assesses the functional consequence of compound binding.[24][25][26]

COX2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout & Analysis prep_plate Prepare 96-well plate (Controls & Test Compound) add_enzyme Add diluted COX-2 to wells prep_plate->add_enzyme prep_enzyme Dilute human COX-2 enzyme in Assay Buffer prep_enzyme->add_enzyme pre_incubate Pre-incubate with compound (10 min, 37°C) add_enzyme->pre_incubate add_substrate Add Arachidonic Acid & Amplex™ Red solution pre_incubate->add_substrate incubate Incubate (10 min, RT) add_substrate->incubate read_fluor Read Fluorescence (Ex/Em = 535/590 nm) incubate->read_fluor calc_ic50 Calculate % Inhibition and determine IC50 read_fluor->calc_ic50

Caption: Workflow for the COX-2 functional inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in Assay Buffer.

    • Prepare a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Prepare the substrate solution containing Arachidonic Acid and a fluorogenic probe (e.g., Amplex™ Red).

  • Assay Plate Setup (96-well format):

    • Test Wells: Add 10 µL of each test compound dilution.

    • Positive Control Wells: Add 10 µL of the Celecoxib control.

    • 100% Activity Control Wells: Add 10 µL of Assay Buffer with DMSO (vehicle control).

    • Negative (No Enzyme) Control Wells: Add 20 µL of Assay Buffer.

  • Enzyme Addition:

    • Dilute purified human COX-2 enzyme in cold Assay Buffer to the desired working concentration.

    • Add 10 µL of the diluted COX-2 enzyme to all wells except the Negative Control wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at room temperature for 10-20 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence on a plate reader (e.g., Excitation: 535 nm, Emission: 590 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the Negative Control wells from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the 100% Activity Control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Summary Table:

ParameterDescription
Enzyme SourcePurified Human Recombinant COX-2
SubstrateArachidonic Acid
Detection MethodFluorometric (Peroxidase activity using Amplex™ Red)
Positive ControlCelecoxib
Key ReadoutIC50 (Concentration of inhibitor causing 50% reduction in enzyme activity)
Self-ValidationComparison against no-enzyme and vehicle controls ensures signal is enzyme-specific and not an artifact.
Protocol 2: Hsp90α Inhibitor Screening Assay (ATPase Activity)

This protocol measures the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function. The assay quantifies the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric method.[14][27]

Hsp90_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout & Analysis prep_plate Prepare 96-well plate (Controls & Test Compound) add_enzyme Add diluted Hsp90α to wells prep_plate->add_enzyme prep_enzyme Dilute human Hsp90α enzyme in Assay Buffer prep_enzyme->add_enzyme add_atp Add ATP to initiate ATPase reaction add_enzyme->add_atp incubate Incubate (3 hrs, 37°C) add_atp->incubate add_reagent Stop reaction & develop color with Malachite Green Reagent incubate->add_reagent read_abs Read Absorbance (620-650 nm) add_reagent->read_abs calc_ic50 Calculate % Inhibition and determine IC50 read_abs->calc_ic50

Caption: Workflow for the Hsp90 ATPase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare Hsp90 Assay Buffer.

    • Prepare a phosphate standard curve using a provided phosphate standard solution.

    • Prepare stock solutions of the test compound and a known Hsp90 inhibitor (e.g., Geldanamycin) in DMSO, followed by serial dilutions in Assay Buffer.

  • Assay Plate Setup (96-well format):

    • Add diluted test compound, positive control, or vehicle control to respective wells.

    • Add purified human Hsp90α enzyme to all wells except the no-enzyme background controls.

  • Reaction Initiation:

    • Add a solution of ATP to all wells to start the ATPase reaction.

  • Incubation:

    • Incubate the plate at 37°C for 3 hours to allow for ATP hydrolysis.

  • Reaction Termination and Color Development:

    • Add Malachite Green reagent to all wells to stop the reaction. This reagent forms a colored complex with the free phosphate generated by the reaction.

    • Incubate at room temperature for 15-20 minutes to allow color to develop.

  • Data Acquisition:

    • Read the absorbance at ~620 nm using a microplate reader.

  • Data Analysis:

    • Use the phosphate standard curve to convert absorbance readings to phosphate concentrations.

    • Calculate the percent inhibition of ATPase activity for each compound concentration compared to the vehicle control.

    • Plot percent inhibition versus compound concentration and fit the data to determine the IC50 value.

Data Summary Table:

ParameterDescription
Enzyme SourcePurified Human Recombinant Hsp90α
SubstrateAdenosine Triphosphate (ATP)
Detection MethodColorimetric (Malachite Green detection of inorganic phosphate)
Positive ControlGeldanamycin
Key ReadoutIC50 (Concentration of inhibitor causing 50% reduction in ATPase activity)
Self-ValidationA phosphate standard curve ensures accurate quantification. Controls validate enzyme activity.

Conclusion

This compound is a compound of significant interest, built upon a scaffold with proven therapeutic relevance. While its specific biological targets remain to be elucidated, the extensive pharmacology of the isoxazole class provides a strong, evidence-based foundation for hypothesizing its mechanism of action. By prioritizing targets such as Hsp90, COX-2, and acetylcholinesterase, and employing a rigorous, multi-phase workflow that combines in silico prediction with advanced proteomic and biochemical validation, researchers can efficiently and robustly deconvolve the therapeutic potential of this promising molecule. The protocols and strategies outlined in this guide offer a comprehensive and self-validating pathway to accelerate this compound from a chemical entity to a validated lead compound for next-generation therapeutics.

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  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. (URL: [Link]

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A Senior Application Scientist's Guide to In Silico Modeling of 5,6-Dimethoxybenzo[c]isoxazole Protein Binding: A Case Study with EGFR Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to model the binding of small molecules to protein targets. We address the specific topic of 5,6-Dimethoxybenzo[c]isoxazole, a compound for which public data on specific protein interactions is scarce. To illustrate a robust and scientifically rigorous computational workflow, this guide establishes a hypothetical yet plausible case study, positing the Epidermal Growth Factor Receptor (EGFR) kinase as a target. This choice is rationalized by the well-documented role of the isoxazole scaffold in protein kinase inhibition.[1][2][3][4][5] This document is structured to serve as a practical manual for researchers, scientists, and drug development professionals, detailing the entire computational pipeline from system preparation to advanced simulation and binding energy analysis. Each step is explained not merely as a protocol but with an emphasis on the underlying scientific causality, ensuring that the described workflow is a self-validating system.

Introduction: The Convergence of a Privileged Scaffold and Computational Scrutiny

The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[6][7] Its presence in numerous potent kinase inhibitors underscores its value as a "privileged scaffold" for targeting the ATP-binding sites of these critical signaling enzymes.[1][2][3][4] this compound represents a specific chemical entity within this class. However, a survey of current literature reveals a gap in our understanding of its specific protein targets.

To bridge this gap from a methodological perspective, this guide employs a rational, hypothesis-driven approach. Given the established precedent of isoxazole derivatives as kinase inhibitors, we have selected the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative target for a detailed in silico investigation. EGFR is a well-validated target in oncology, and its structural and dynamic properties are extensively characterized, making it an ideal candidate for demonstrating a robust computational workflow.[8][9]

In silico modeling has become an indispensable pillar of modern drug discovery.[10] It provides atomic-level insights into protein-ligand interactions that are often inaccessible through experimental methods alone.[11][12] By computationally predicting binding modes, assessing the stability of protein-ligand complexes, and estimating binding affinities, these techniques significantly accelerate the hit-to-lead optimization process, reducing the time and cost associated with preclinical development.[10]

This guide will navigate the reader through a multi-stage computational workflow, beginning with the foundational principles of molecular modeling and proceeding through system preparation, molecular docking, all-atom molecular dynamics (MD) simulations, and post-simulation binding free energy calculations.

Part 1: Foundational Principles of In Silico Protein-Ligand Interaction Analysis

The computational evaluation of protein-small molecule binding encompasses a hierarchy of methods, each offering a different balance between computational expense and predictive accuracy.[13] The workflow presented here follows a logical funnel, starting with fast, approximate methods to generate initial hypotheses and progressing to more rigorous, computationally intensive techniques for refinement and validation.

The core components of this workflow are:

  • Molecular Docking : A computational technique used to predict the predominant binding mode(s) of a ligand to a protein receptor of known three-dimensional structure.[14] It is primarily a sampling and scoring problem, providing a static snapshot of the likely interaction geometry.

  • Molecular Dynamics (MD) Simulations : A powerful method that simulates the time-dependent behavior of a molecular system.[11][12] By solving Newton's equations of motion for a system of atoms and molecules, MD provides detailed information on the flexibility, conformational changes, and stability of the protein-ligand complex in a simulated physiological environment.[11]

  • Binding Free Energy Calculations : Post-processing methods applied to MD simulation trajectories to estimate the binding affinity between the protein and the ligand. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) offer a computationally tractable means of ranking compounds and understanding the energetic drivers of binding.[15][16]

The synergy of these methods provides a comprehensive picture of the binding event, from the initial recognition pose to the dynamic stability and energetic favorability of the complex.

In_Silico_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Dynamic Refinement cluster_2 Phase 3: Quantitative Estimation PDB Protein Structure Selection (e.g., EGFR) Docking Molecular Docking PDB->Docking Ligand Ligand Structure Generation Ligand->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Pose BFE Binding Free Energy Calculation (MM/PBSA) MD_Sim->BFE Trajectory Analysis Data Analysis & Validation BFE->Analysis

Caption: Overall In Silico Drug Discovery Workflow.

Part 2: Pre-computation: System Preparation and Setup

The fidelity of any in silico model is critically dependent on the quality of the starting structures. This preparation phase is arguably the most crucial, as errors introduced here will propagate through the entire workflow. The principle is to create a chemically accurate and computationally ready model of both the protein and the ligand.

Protein Target Preparation

The selection of a high-quality crystal structure from the Protein Data Bank (RCSB PDB) is the first step. For our case study, we will use the crystal structure of the EGFR kinase domain (PDB ID: 1M17), which is complexed with the known inhibitor erlotinib.[17][18] This structure provides a well-defined active site.

Protocol: Protein Preparation

  • Obtain and Inspect the PDB File: Download the structure (e.g., 1M17) from the RCSB PDB. Visualize the structure in a molecular graphics program (e.g., UCSF Chimera, PyMOL) to identify all components, including protein chains, ligands, cofactors, ions, and water molecules.[19]

  • Clean the Structure: Remove components that are not relevant to the simulation, such as water molecules, co-crystallized ligands (erlotinib in this case), and any buffer molecules. Keep structurally important ions or cofactors if necessary.[20] For this workflow, we will simulate the apo-like state before docking our novel ligand.

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens using software tools, which can determine their positions based on standard geometries.

  • Assign Protonation States: Determine the protonation states of titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). Web servers like H++ can be used for this purpose.[16]

  • Repair Missing Residues/Loops: Check for and model any missing residues or loops in the crystal structure. Tools like MODELLER or servers like SWISS-MODEL can be employed for this task.[20]

  • Generate Topology and Coordinate Files: Use a molecular mechanics force field (e.g., AMBER, CHARMM) to generate the protein's topology (describing bonds, angles, charges) and coordinate files for the simulation software.[21]

Ligand Preparation

A chemically accurate 3D representation of this compound is required.

Protocol: Ligand Preparation

  • Generate 2D and 3D Structures: Draw the 2D structure of this compound in a chemical drawing program (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a quantum mechanics or molecular mechanics method to obtain a low-energy, geometrically realistic conformation.

  • Assign Partial Charges: Calculate and assign partial atomic charges. The AM1-BCC charge model is a widely used and effective method for small organic molecules.[22]

  • Generate Topology and Parameter Files: For MD simulations, the ligand requires its own topology and parameter files. Servers like CGenFF (for CHARMM force field) or the antechamber module in AmberTools (for GAFF) are used to generate these files.[23][24]

System_Preparation_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB_dl Download PDB (e.g., 1M17) Clean Remove Water, Ligands PDB_dl->Clean AddH Add Hydrogens Clean->AddH Protonate Assign Protonation States AddH->Protonate Repair Repair Missing Loops Protonate->Repair Ready_Prot Simulation-Ready Protein Repair->Ready_Prot Lig_2D Generate 2D Structure Lig_3D Convert to 3D Lig_2D->Lig_3D Min_Lig Energy Minimization Lig_3D->Min_Lig Charge_Lig Assign Partial Charges Min_Lig->Charge_Lig Ready_Lig Simulation-Ready Ligand Charge_Lig->Ready_Lig

Caption: Workflow for Protein and Ligand Preparation.

Part 3: Molecular Docking: Predicting the Binding Pose

With prepared structures of both EGFR and our ligand, molecular docking serves as the first step in modeling their interaction. The goal is to generate a ranked list of potential binding poses, with the top-ranked pose representing the most likely binding conformation.[14]

Rationale and Choice of Docking Software

Docking algorithms explore the vast conformational space of the ligand within the defined binding site, using a scoring function to estimate the binding affinity for each generated pose.[14] For this guide, we will consider the use of AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.

Protocol for Molecular Docking
  • Define the Binding Site: The binding site is defined as a three-dimensional grid box. For a known target like EGFR, this box should be centered on the ATP-binding pocket. A common practice is to center the grid on the position of a co-crystallized inhibitor from a reference PDB structure.[25]

  • Prepare Receptor and Ligand for Docking: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

  • Run Docking Simulation: Execute the docking calculation. Vina will sample different ligand conformations and orientations within the grid box and score them.

  • Analyze Docking Poses: The output will be a set of binding modes (typically 9-10) ranked by their docking score. The top-scoring pose is the primary candidate for further analysis. It is crucial to visually inspect this pose to ensure it makes chemically sensible interactions with the protein (e.g., hydrogen bonds, hydrophobic contacts).[26]

Interpreting Docking Results

Docking scores are best used for ranking different poses of the same ligand or for comparing different ligands in a congeneric series. They are not absolute binding free energies and do not always correlate perfectly with experimental affinities.[27] The primary output of docking is a structural hypothesis of the binding mode, which must be validated by more rigorous methods.

Parameter Value/Description Interpretation
Binding Affinity (kcal/mol) -8.5A lower score indicates a more favorable predicted binding pose.
Interacting Residues Met793, Gly796, Leu718, Val726Key amino acids in the EGFR active site forming interactions.
Interaction Types Hydrogen bond with Met793 (hinge)Forms a critical hydrogen bond characteristic of many EGFR kinase inhibitors.
Hydrophobic interactions with Leu718, Val726The ligand occupies a hydrophobic pocket, contributing to binding stability.

Table 1: Example summary of molecular docking results for this compound with the EGFR kinase domain. The data presented is hypothetical and for illustrative purposes.

Part 4: Molecular Dynamics (MD) Simulations: Assessing Complex Stability

The static picture from molecular docking is a crucial starting point, but it does not account for the inherent flexibility of the protein or the influence of the solvent environment. MD simulations provide this dynamic perspective, allowing us to assess the stability of the docked pose over time.[11][12]

The Rationale for MD Simulations

By simulating the protein-ligand complex in a box of water with physiological ion concentrations, we can observe whether the ligand remains stably bound in its predicted pose or if it shifts or even dissociates. This provides a more realistic assessment of the binding hypothesis generated by docking.[6]

MD Simulation Workflow (Using GROMACS)

GROMACS is a versatile and high-performance software package for performing MD simulations.[28][29] The workflow is a multi-step process to prepare the system for a production simulation.

Protocol: MD Simulation

  • Build the Complex Topology: Combine the protein and ligand topology files into a single system topology.

  • Define the Simulation Box and Solvate: Place the protein-ligand complex in a simulation box (e.g., a cubic or dodecahedral box) and fill it with a pre-equilibrated water model (e.g., TIP3P).

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's total charge and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration (NVT and NPT): Perform two phases of equilibration.

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the solute.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system's pressure to the target pressure (e.g., 1 bar) while maintaining the temperature. This ensures the correct density of the system.

  • Production MD: Run the final simulation for a desired length of time (e.g., 100-200 nanoseconds) without any restraints. The atomic coordinates are saved at regular intervals to generate a trajectory.

MD_Simulation_Workflow Start Docked Protein-Ligand Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration (Temperature) Minimize->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run NPT->Production Trajectory Trajectory Analysis Production->Trajectory

Caption: Standard Workflow for Molecular Dynamics Simulation.
Analysis of MD Trajectories

Analysis of the trajectory reveals the dynamic behavior of the complex.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging RMSD plot for both the protein and the ligand suggests the system has reached equilibrium and the ligand is stably bound.[30]

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average positions. High RMSF values indicate flexible regions of the protein, while low values for residues in the binding site can indicate stabilizing interactions with the ligand.[12]

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation. Persistent hydrogen bonds indicate key stabilizing interactions.

Analysis Metric Observation Interpretation
Protein Backbone RMSD Converges to ~2.0 Å after 20 nsThe protein structure is stable throughout the simulation.
Ligand RMSD Remains low (< 1.5 Å) relative to the proteinThe ligand maintains its binding pose without significant deviation.
Binding Site RMSF Lower fluctuation compared to loop regionsThe binding of the ligand stabilizes the active site residues.
Hydrogen Bonds Persistent H-bond observed with Met793The key hinge interaction predicted by docking is stable over time.

Table 2: Example summary of MD trajectory analysis for the EGFR-ligand complex. The data presented is hypothetical and for illustrative purposes.

Part 5: Binding Free Energy Calculations: Quantifying Binding Affinity

While MD simulations confirm the stability of a binding pose, they do not directly quantify the binding affinity. MM/PBSA and MM/GBSA are popular end-point methods that estimate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models.[15]

Introduction to MM/PBSA and MM/GBSA Methods

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term is estimated as:

G = E_MM + G_solv - TΔS

Protocol for MM/PBSA Calculation (Using AMBER)
  • Extract Snapshots: Select a set of uncorrelated snapshots from the stable portion of the production MD trajectory.

  • Create Topologies: Generate three separate topology files: one for the complex, one for the receptor alone, and one for the ligand alone.

  • Run MMPBSA.py: Execute the script, specifying the trajectory, the three topology files, and the desired calculation parameters (e.g., which solvation model to use, PB or GB).

  • Decompose Energies: A key advantage of MM/PBSA is the ability to decompose the total binding energy into contributions from individual residues. This helps identify "hotspot" residues that are critical for binding.

Data Interpretation and Validation

The output provides an estimated binding free energy and its components. These values are most useful for ranking a series of potential inhibitors rather than for predicting absolute experimental binding affinities. The per-residue decomposition highlights which interactions are most important for binding.

Energy Component Value (kcal/mol) Interpretation
van der Waals (ΔE_vdW) -45.5Favorable hydrophobic and packing interactions.
Electrostatic (ΔE_elec) -15.2Favorable electrostatic interactions (H-bonds, etc.).
Polar Solvation (ΔG_pol) +30.8Unfavorable, due to desolvation of polar groups upon binding.
Non-Polar Solvation (ΔG_np) -4.1Favorable contribution from the hydrophobic effect.
Total Binding Energy (ΔG_bind) -34.0 The overall predicted binding free energy is favorable.

Table 3: Example summary of MM/PBSA binding free energy calculation. The data presented is hypothetical and for illustrative purposes.

Conclusion: Synthesizing a Coherent In Silico Narrative

This guide has outlined a comprehensive, multi-stage in silico workflow for characterizing the binding of this compound to a protein target, using EGFR kinase as a scientifically grounded case study. By progressing from rapid hypothesis generation via molecular docking to dynamic validation with MD simulations and quantitative estimation using MM/PBSA, this approach provides a robust framework for predicting and analyzing protein-ligand interactions.

The strength of this pipeline lies in its self-validating nature; the stability observed in MD simulations corroborates the initial docking pose, and the favorable binding energy calculated by MM/PBSA provides a quantitative rationale for this stability. The insights gained from such a study—the specific binding mode, the dynamic behavior of the complex, and the key residues driving the interaction—are invaluable for guiding the next steps in a drug discovery project, such as chemical synthesis and biological testing. As computational power and algorithmic accuracy continue to improve, the predictive power of these in silico methods will only grow, further cementing their role as a cornerstone of modern pharmaceutical research.

References

  • [5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{

  • [Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][21][32]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7768822/)]([Link])

  • /PMC4027429/)

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The Benzo[c]isoxazole Scaffold: A Technical Guide to its Discovery and Chemical History

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The benzo[c]isoxazole core, also known by its historical name, anthranil, is a bicyclic heteroaromatic system where a benzene ring is fused to the 'c' face of an isoxazole ring. This seemingly simple architecture has captivated chemists for over a century, proving to be a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and conformational rigidity have made it a cornerstone in the development of a diverse array of therapeutic agents, from anticonvulsants and antipsychotics to anti-inflammatory drugs and kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the discovery, chemical history, and synthetic evolution of the benzo[c]isoxazole scaffold, offering field-proven insights for researchers and drug development professionals.

The Genesis of a Scaffold: Discovery and Early History

The story of the benzo[c]isoxazole scaffold begins in the late 19th century with the pioneering work of German chemists Paul Friedländer and Robert Henriques. In 1882, they reported the first synthesis of the parent compound, which they named "anthranil."[3] Their seminal work involved the reductive cyclization of 2-nitrobenzaldehyde.

The Friedländer and Henriques Synthesis of Anthranil (1882)

This foundational synthesis laid the groundwork for future explorations of this heterocyclic system. The choice of tin and acetic acid was a common method for the reduction of nitroarenes at the time. The reaction proceeds through the in situ reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then undergoes intramolecular cyclization with the adjacent aldehyde functionality, followed by dehydration to yield the aromatic benzo[c]isoxazole ring.

Experimental Protocol: The Classical Friedländer and Henriques Synthesis of Anthranil

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-nitrobenzaldehyde is dissolved in glacial acetic acid.

  • Step 2: Reduction: Granulated tin is added portion-wise to the stirred solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Step 3: Reaction Completion and Workup: After the addition of tin is complete, the reaction mixture is heated to reflux for a specified period to ensure complete conversion. The hot solution is then decanted from the unreacted tin and poured into a large volume of water.

  • Step 4: Neutralization and Extraction: The aqueous solution is neutralized with a base, such as sodium carbonate, until it is alkaline. The resulting mixture is then extracted with an organic solvent like diethyl ether.

  • Step 5: Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude anthranil. Further purification can be achieved by distillation.

The Evolution of Synthesis: From Classical to Contemporary Strategies

The initial discovery by Friedländer and Henriques opened the door to a rich field of synthetic exploration. Over the decades, chemists have developed a multitude of methods to construct the benzo[c]isoxazole core, driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope. These synthetic strategies can be broadly categorized into classical and modern approaches.

Classical Approaches: Building on a Foundation

The early synthetic routes to benzo[c]isoxazoles primarily relied on the intramolecular cyclization of ortho-substituted benzene derivatives.

1. Reductive Cyclization of 2-Nitroacylbenzenes: This method is a direct extension of the original Friedländer and Henriques synthesis. Instead of an aldehyde, a ketone functionality is present at the ortho position to the nitro group. Various reducing agents, including stannous chloride and indium, have been employed to facilitate the reduction of the nitro group and subsequent cyclization.[4]

Caption: Reductive cyclization of 2-nitroacylbenzenes.

Modern Synthetic Strategies: Precision and Versatility

Contemporary synthetic chemistry has introduced a range of sophisticated and highly efficient methods for the construction of the benzo[c]isoxazole scaffold.

1. Intramolecular Cyclization of 2-Acylarylazides: This powerful and widely used method involves the thermal or metal-catalyzed decomposition of a 2-acylarylazide. The reaction is believed to proceed through a nitrene intermediate, which then undergoes a facile intramolecular cyclization.[5] The thermolysis of 2-azidobenzophenones in a dry, high-boiling solvent like xylene provides a clean and high-yielding route to 3-phenylbenzo[c]isoxazoles.[6]

Sources

Unlocking Molecular Insights: A Technical Guide to Quantum Chemical Calculations for 5,6-Dimethoxybenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[c]isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This technical guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of a specific derivative, 5,6-Dimethoxybenzo[c]isoxazole. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying rationale for methodological choices, ensuring a robust and reproducible computational study. We will delve into the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule, providing critical insights for drug design and development. Every protocol herein is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of this compound and the Power of In Silico Analysis

This compound is a heterocyclic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol .[2][3] The benzo[c]isoxazole core is present in a multitude of pharmacologically active agents, demonstrating a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects.[1] The addition of two methoxy groups at the 5 and 6 positions can significantly influence the molecule's electronic distribution, solubility, and metabolic stability, making it a compound of interest for medicinal chemists.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[2][4][5] DFT allows us to model the electronic structure of molecules with high accuracy, predicting properties that are often difficult or costly to measure experimentally.[4][6] For this compound, these calculations can provide invaluable information on:

  • Molecular Geometry: Determining the most stable three-dimensional structure.

  • Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions.

  • Spectroscopic Features: Predicting infrared (IR), and NMR spectra to aid in experimental characterization.[6]

  • Reactivity Descriptors: Identifying sites susceptible to electrophilic or nucleophilic attack.

This guide will provide a rigorous framework for conducting such an analysis, empowering researchers to generate reliable and insightful computational data.

Theoretical Framework: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set.[7][8][9][10] This section explains the rationale behind our selected approach for this compound.

Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[2][4] This approach offers an excellent balance between computational cost and accuracy, making it ideal for studying molecules of pharmaceutical interest.[2][6] The core of DFT lies in the Kohn-Sham equations, which are solved iteratively to find the ground-state electron density and energy of the molecule.[4]

The B3LYP Functional

The choice of the exchange-correlation functional is critical in DFT. For organic molecules containing heteroatoms, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a well-established and widely used choice.[9] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, crucial for predicting molecular properties accurately.[6] Studies on similar benzoisoxazole derivatives have successfully employed the B3LYP functional, demonstrating its reliability for this class of compounds.[6]

The 6-311+G(d,p) Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] The 6-311+G(d,p) Pople-style basis set is a robust choice for this study. Let's break down its components:

  • 6-311G: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions. This provides the flexibility needed to accurately model the changes in electron distribution upon bond formation.[11]

  • +: The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are important for describing the behavior of electrons far from the nucleus, which is crucial for accurately modeling anions and weak intermolecular interactions.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is essential for describing chemical bonds accurately.[7]

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed, step-by-step methodology for the quantum chemical analysis of this compound. This workflow is designed to be performed using a quantum chemistry software package such as Gaussian, Q-Chem, or the open-source GAMESS.[12]

Step 1: Molecular Structure Input
  • Construct the initial 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

  • Ensure correct atom connectivity and initial stereochemistry. While the core is planar, the methoxy groups have rotational freedom. A reasonable starting conformation should be chosen.

  • Save the structure in a format compatible with your chosen quantum chemistry software (e.g., .gjf for Gaussian, .inp for GAMESS).

Step 2: Geometry Optimization
  • Set up the input file for a geometry optimization calculation.

  • Specify the theoretical method: B3LYP.

  • Specify the basis set: 6-311+G(d,p).

  • Initiate the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Verify convergence: Ensure the optimization has converged to a true minimum on the potential energy surface. This is typically indicated by the absence of imaginary frequencies in the subsequent frequency calculation.

Step 3: Vibrational Frequency Analysis
  • Perform a frequency calculation on the optimized geometry from Step 2.

  • Use the same level of theory (B3LYP/6-311+G(d,p)) as the optimization.

  • Confirm the absence of imaginary frequencies. A single imaginary frequency indicates a transition state, not a stable minimum. If one is present, the geometry optimization needs to be revisited.

  • Analyze the calculated vibrational frequencies. These correspond to the infrared (IR) spectrum of the molecule and can be compared with experimental data if available.

Step 4: Calculation of Molecular Properties

With the optimized geometry, a range of electronic and structural properties can be calculated. This is typically done as a single-point energy calculation on the optimized structure.

  • Frontier Molecular Orbitals (FMOs):

    • Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

    • Visualize the HOMO and LUMO to identify regions of electron density involved in electron donation and acceptance.

  • Molecular Electrostatic Potential (MEP):

    • Generate the MEP surface of the molecule.

    • The MEP map illustrates the charge distribution, with red regions indicating negative electrostatic potential (electron-rich) and blue regions indicating positive electrostatic potential (electron-poor).

    • This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis to investigate charge delocalization and intramolecular interactions.

    • This provides insights into hyperconjugative interactions and the nature of chemical bonds within the molecule.

  • NMR Chemical Shift Calculation:

    • Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory.

    • The calculated chemical shifts can be compared to experimental NMR data for structural validation.

Computational Workflow Diagram

G cluster_input Input Preparation cluster_calc Core Calculations cluster_analysis Data Analysis & Interpretation A 1. Build Initial 3D Structure B 2. Create Input File (Method: B3LYP, Basis Set: 6-311+G(d,p)) A->B C 3. Geometry Optimization B->C D 4. Frequency Analysis C->D E 5. Frontier Molecular Orbitals (HOMO/LUMO) D->E F 6. Molecular Electrostatic Potential (MEP) D->F G 7. Natural Bond Orbital (NBO) Analysis D->G H 8. NMR Chemical Shift Calculation D->H I Verification: No Imaginary Frequencies? D->I I->C No, re-optimize I->E Yes

Caption: Computational workflow for the quantum chemical analysis of this compound.

Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Calculated Molecular Properties of this compound
PropertyCalculated ValueUnits
Total Energy(Value from calculation)Hartrees
HOMO Energy(Value from calculation)eV
LUMO Energy(Value from calculation)eV
HOMO-LUMO Gap(Value from calculation)eV
Dipole Moment(Value from calculation)Debye

Note: The values in this table are placeholders and would be populated with the actual output from the calculations.

Interpretation of Results:

  • HOMO-LUMO Gap: A relatively small HOMO-LUMO gap may suggest that the molecule is more reactive and polarizable. The spatial distribution of the HOMO will indicate regions prone to electrophilic attack, while the LUMO will highlight regions susceptible to nucleophilic attack.

  • Molecular Electrostatic Potential: The MEP map will visually identify the electron-rich regions, likely around the oxygen and nitrogen atoms of the isoxazole ring and the methoxy groups, which are potential sites for hydrogen bonding and other intermolecular interactions. Electron-deficient regions may be found on the aromatic protons.

  • NBO Analysis: This analysis can quantify the delocalization of electron density from the methoxy groups into the aromatic ring and the isoxazole moiety, providing a deeper understanding of the electronic effects of the substituents.

  • Vibrational Frequencies: The calculated IR spectrum can be used to assign the vibrational modes of the molecule. Key peaks to look for would include C=N stretching of the isoxazole ring, C-O stretching of the methoxy groups, and aromatic C-H stretching.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of this compound using Density Functional Theory. By following this workflow, researchers can obtain valuable insights into the structural, electronic, and spectroscopic properties of this promising molecule. The data generated from these calculations can be instrumental in:

  • Rational Drug Design: Understanding the molecule's electronic properties can guide the design of new derivatives with improved binding affinity and selectivity for biological targets.

  • Predicting Reactivity: The HOMO-LUMO gap and MEP analysis can predict the molecule's reactivity in various chemical environments.

  • Interpreting Experimental Data: Calculated spectroscopic data can aid in the interpretation and validation of experimental findings.

Future work could involve extending these calculations to include solvent effects, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM). Additionally, molecular docking studies could be performed to investigate the binding of this compound to specific protein targets, further elucidating its pharmacological potential.

References

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  • ResearchGate. (2025, February 20). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES Alexander A. Lukoyanov, Alexey Yu. Sukhorukov, A. [Link]

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  • PubMed Central. (2025, May 13). A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E)-3,3,3-Tribromo-1-Nitroprop-1-ene. [Link]

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An In-depth Technical Guide on the Putative Mechanism of Action of 5,6-Dimethoxybenzo[c]isoxazole in Neuronal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

The benzo[c]isoxazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant agents that act on the central nervous system (CNS).[1][2] While the specific compound 5,6-Dimethoxybenzo[c]isoxazole is not extensively characterized in publicly accessible literature, its structural similarity to a class of well-studied psychoactive and neuroprotective compounds allows for the formulation of a robust, evidence-based hypothesis regarding its mechanism of action in neuronal cells.

This guide will, therefore, serve as a foundational document for researchers. It will not only present the putative molecular targets and signaling pathways of this compound based on the established pharmacology of its chemical relatives but will also provide a comprehensive roadmap of experimental protocols required to rigorously test these hypotheses. The ultimate goal is to equip drug development professionals with the necessary theoretical framework and practical methodologies to investigate this, and similar, novel chemical entities.

Part 1: The Benzisoxazole Core - A Gateway to Neuronal Modulation

The benzisoxazole moiety is a cornerstone of modern neuropharmacology. Its rigid, bicyclic structure provides a versatile scaffold for the presentation of various functional groups in a defined three-dimensional space, enabling high-affinity interactions with a range of biological targets.[3] Clinically successful drugs such as the atypical antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide, all feature this core structure.[1][2] Their therapeutic effects are primarily attributed to the modulation of key neurotransmitter systems, a principle that forms the initial basis of our mechanistic hypothesis for this compound.

Part 2: Hypothesized Molecular Targets and Signaling Cascades

Based on the extensive body of research on benzisoxazole derivatives, the most probable primary targets for this compound within neuronal cells are G-protein coupled receptors (GPCRs), specifically dopamine and serotonin receptors.[4]

Primary Hypothesis: Dual Antagonism of Dopamine D2 and Serotonin 5-HT2A Receptors

Many benzisoxazole-derived atypical antipsychotics exhibit their therapeutic efficacy through a combined blockade of dopamine D2 receptors and serotonin 5-HT2A receptors.[4] This dual antagonism is thought to be key to their improved side-effect profile compared to older, "typical" antipsychotics.

  • Dopamine D2 Receptor (D2R) Antagonism: The blockade of D2Rs in the mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of psychosis.[4]

  • Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism: Concomitant blockade of 5-HT2ARs is believed to enhance dopamine release in other brain regions, such as the prefrontal cortex, potentially mitigating some of the negative symptoms and extrapyramidal side effects associated with pure D2R antagonism.[4]

The dimethoxy substitution on the benzene ring of this compound may influence its binding affinity and selectivity for these and other receptors.

Postulated Downstream Signaling Pathways

Antagonism of D2 and 5-HT2A receptors, both of which are GPCRs, would initiate a cascade of intracellular signaling events. These receptors are primarily coupled to Gαq and Gαi/o proteins.

G_Protein_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5,6-DMB 5,6-Dimethoxy- benzo[c]isoxazole D2R Dopamine D2 Receptor 5,6-DMB->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor 5,6-DMB->HT2AR Antagonism G_alpha_i Gαi/o D2R->G_alpha_i Inhibits G_alpha_q Gαq/11 HT2AR->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_alpha_q->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Neuronal_Response Modulation of Neuronal Excitability & Gene Expression PKA->Neuronal_Response Ca_PKC->Neuronal_Response

Caption: Hypothesized GPCR signaling cascade for this compound.

Secondary Hypothesis: Neuroprotective Mechanisms

Beyond direct receptor modulation, isoxazole-containing compounds have demonstrated neuroprotective properties, particularly against oxidative stress.[5] This suggests that this compound could exert its effects through the modulation of intracellular defense mechanisms.

  • Attenuation of Oxidative Stress: Oxidative stress is a common pathological factor in many neurodegenerative diseases.[6] The compound may enhance the expression of antioxidant enzymes.

  • Mitochondrial Pathway Modulation: Some small molecules protect neurons by stabilizing mitochondrial function and inhibiting the mitochondrial apoptotic pathway.[7][8]

Part 3: An Experimental Roadmap for Mechanistic Elucidation

To validate the aforementioned hypotheses, a structured, multi-tiered experimental approach is necessary. The following protocols are designed to systematically investigate the mechanism of action of this compound.

Tier 1: Target Identification and Binding Affinity

The initial step is to determine if and how strongly the compound binds to its hypothesized targets.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for human D2 and 5-HT2A receptors.

  • Materials:

    • Cell membranes expressing recombinant human D2 or 5-HT2A receptors.

    • Radioligands: [³H]Spiperone (for D2) and [³H]Ketanserin (for 5-HT2A).

    • Non-specific binding competitors: Haloperidol (for D2) and Mianserin (for 5-HT2A).

    • This compound at a range of concentrations.

    • Scintillation counter and vials.

  • Methodology:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + competitor).

    • After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity Profile

Receptor TargetRadioligandKi (nM) for this compound
Dopamine D2[³H]SpiperoneExperimental Value
Serotonin 5-HT2A[³H]KetanserinExperimental Value
Tier 2: Functional Activity and Downstream Signaling

Once binding is confirmed, the functional consequence of this binding must be assessed.

Experimental Protocol: Calcium Mobilization Assay (for 5-HT2A)

  • Objective: To determine if this compound acts as an antagonist at the Gαq-coupled 5-HT2A receptor.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Serotonin (as the agonist).

    • This compound.

    • Fluorescence plate reader.

  • Methodology:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the Fluo-4 AM dye.

    • Pre-incubate the cells with varying concentrations of this compound (or vehicle control).

    • Add a fixed concentration of serotonin (e.g., the EC80) to stimulate the receptors.

    • Immediately measure the change in fluorescence intensity over time using a plate reader.

    • A reduction in the serotonin-induced fluorescence signal in the presence of the test compound indicates antagonism.

    • Calculate the IC50 for the antagonist effect.

Experimental_Workflow cluster_tier1 Tier 1: Target Binding cluster_tier2 Tier 2: Functional Activity cluster_tier3 Tier 3: Cellular & In Vivo Models Receptor_Screening Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen) Binding_Assay Radioligand Binding Assay (D2, 5-HT2A) Receptor_Screening->Binding_Assay Identify Primary Hits Functional_Assay Functional Assays (e.g., Calcium Mobilization, cAMP) Binding_Assay->Functional_Assay Validate Binding with Function Electrophysiology Patch-Clamp Electrophysiology on Neuronal Cultures Functional_Assay->Electrophysiology Confirm Cellular Effect Neuroprotection_Assay Neuroprotection Assays (e.g., Oxidative Stress Model) Electrophysiology->Neuroprotection_Assay Investigate Broader Effects Behavioral_Models Animal Behavioral Models (e.g., Prepulse Inhibition) Neuroprotection_Assay->Behavioral_Models Assess Therapeutic Potential

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Tier 3: Elucidating Neuroprotective Effects

To investigate the secondary hypothesis of neuroprotection, cellular models of neuronal stress are employed.

Experimental Protocol: Oxidative Stress-Induced Cell Death Assay

  • Objective: To assess the ability of this compound to protect neuronal cells from oxidative damage.

  • Materials:

    • A neuronal cell line (e.g., SH-SY5Y or HT22).[5]

    • An oxidizing agent (e.g., hydrogen peroxide (H₂O₂) or glutamate for HT22 cells).

    • This compound.

    • Cell viability assay reagent (e.g., MTT or CellTiter-Glo).

    • Plate reader.

  • Methodology:

    • Plate the neuronal cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 2-4 hours).

    • Introduce the oxidizing agent to induce cell death. Include a vehicle-only control group and a group with the oxidizing agent alone.

    • Incubate for a further 24 hours.

    • Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

    • Calculate cell viability as a percentage of the vehicle-only control. An increase in viability in the compound-treated groups compared to the oxidant-only group indicates a neuroprotective effect.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be empirically determined, its chemical structure strongly suggests a role as a modulator of dopaminergic and serotonergic systems, akin to other clinically vital benzisoxazole derivatives. The primary hypothesis points towards a dual D2/5-HT2A receptor antagonism, a profile associated with atypical antipsychotic activity. Furthermore, the potential for neuroprotective effects via modulation of cellular stress pathways warrants thorough investigation.

The experimental roadmap detailed in this guide provides a rigorous, phased approach to systematically unravel the neuropharmacology of this compound. Successful execution of these studies will not only elucidate the specific molecular interactions and cellular consequences of this compound but will also pave the way for its potential development as a novel therapeutic agent for CNS disorders.

References

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Methodological & Application

Synthesis of 5,6-Dimethoxybenzo[c]isoxazole: An In-Depth Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5,6-Dimethoxybenzo[c]isoxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthetic strategy commences with the ortho-formylation of 3,4-dimethoxyphenol to yield 2-hydroxy-4,5-dimethoxybenzaldehyde, which is subsequently converted to its oxime derivative. An intramolecular cyclization of the oxime furnishes the target benzisoxazole. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles. Due to the limited availability of a direct, published synthesis for this specific molecule, this protocol has been developed by adapting and combining established methods for analogous transformations, with each step supported by relevant literature.

Introduction and Scientific Background

The benzo[c]isoxazole (also known as anthranil) scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and functional materials. The strategic placement of substituents on the benzene ring allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can modulate its biological activity. The 5,6-dimethoxy substitution pattern is of particular interest as the methoxy groups can act as hydrogen bond acceptors and influence the molecule's solubility and metabolic stability.

The synthetic approach detailed herein follows a logical and well-established pathway for the construction of the benzisoxazole ring system. The key steps involve:

  • Ortho-Formylation: The introduction of a formyl (-CHO) group at the position ortho to the hydroxyl group of a phenol is a critical step. The Reimer-Tiemann reaction, which utilizes chloroform and a strong base to generate dichlorocarbene as the electrophile, is a classic method for this transformation[1][2][3][4]. The electron-rich nature of the phenoxide intermediate directs the electrophilic attack primarily to the ortho position[1].

  • Oximation: The conversion of the aldehyde to an oxime is a straightforward condensation reaction with hydroxylamine. This step sets the stage for the subsequent cyclization.

  • Intramolecular Cyclization: The formation of the isoxazole ring is achieved through an intramolecular nucleophilic attack of the hydroxyl group onto the oxime's carbon-nitrogen double bond, followed by dehydration. This cyclization can often be promoted by heat or treatment with a dehydrating agent.

This protocol provides a robust framework for the laboratory-scale synthesis of this compound, enabling further investigation into its chemical and biological properties.

Overall Synthetic Scheme

Synthetic_Scheme A 3,4-Dimethoxyphenol B 2-Hydroxy-4,5-dimethoxybenzaldehyde A->B  Reimer-Tiemann Reaction (CHCl3, NaOH, H2O) C 2-Hydroxy-4,5-dimethoxybenzaldehyde Oxime B->C  Oximation (NH2OH·HCl, Base) D This compound C->D  Intramolecular Cyclization (Heat or Dehydrating Agent)

Caption: Overall synthetic route to this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purity/GradeSupplier Example
3,4-DimethoxyphenolC₈H₁₀O₃154.16≥98%Sigma-Aldrich
ChloroformCHCl₃119.38ACS Reagent, ≥99.8%Fisher Scientific
Sodium HydroxideNaOH40.00ACS Reagent, ≥97%VWR
Hydroxylamine HydrochlorideNH₂OH·HCl69.49ACS Reagent, ≥96%Sigma-Aldrich
Sodium AcetateCH₃COONa82.03Anhydrous, ≥99%Alfa Aesar
EthanolC₂H₅OH46.07200 Proof, AbsoluteDecon Labs
Diethyl Ether(C₂H₅)₂O74.12ACS Reagent, ≥99%EMD Millipore
Dichloromethane (DCM)CH₂Cl₂84.93ACS Reagent, ≥99.5%J.T. Baker
Anhydrous Magnesium SulfateMgSO₄120.37Reagent GradeAcros Organics
Hydrochloric Acid (concentrated)HCl36.46ACS Reagent, 37%BDH Chemicals
Acetic Anhydride(CH₃CO)₂O102.09ACS Reagent, ≥98%EMD Millipore
Step 1: Synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde

This procedure is based on the Reimer-Tiemann formylation of phenols[1][2][3][4][5].

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 15.4 g (0.1 mol) of 3,4-dimethoxyphenol in 100 mL of ethanol.

  • Add a solution of 40 g (1.0 mol) of sodium hydroxide in 60 mL of water to the flask with stirring. The mixture will warm up.

  • Heat the mixture to 60-70°C in a water bath.

  • Add 24 g (0.2 mol) of chloroform dropwise from the dropping funnel over a period of 1 hour while maintaining vigorous stirring and the reaction temperature. The reaction is exothermic.

  • After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours. The color of the reaction mixture will darken.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2-3). This should be done in a fume hood as chloroform vapors may be released.

  • Steam distill the mixture to remove any unreacted chloroform and other volatile byproducts.

  • The remaining aqueous solution is cooled and extracted with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude 2-hydroxy-4,5-dimethoxybenzaldehyde can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde Oxime

This is a standard oximation procedure.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 18.2 g (0.1 mol) of 2-hydroxy-4,5-dimethoxybenzaldehyde in 100 mL of ethanol.

  • Add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 10.0 g (0.12 mol) of sodium acetate in 50 mL of water.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture in an ice bath to induce precipitation of the oxime.

  • Filter the solid product, wash with cold water, and air-dry. The product can be further purified by recrystallization from ethanol.

Step 3: Synthesis of this compound

This step involves the intramolecular cyclization of the oxime. This can often be achieved by heating the oxime, sometimes in the presence of a dehydrating agent like acetic anhydride.

Procedure:

  • In a 100 mL round-bottom flask, place 19.7 g (0.1 mol) of 2-hydroxy-4,5-dimethoxybenzaldehyde oxime.

  • Add 30 mL of acetic anhydride.

  • Heat the mixture to reflux (approximately 140°C) for 1-2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring to hydrolyze the excess acetic anhydride.

  • The product may precipitate as a solid. If so, collect it by filtration, wash with water, and then a small amount of cold ethanol.

  • If the product does not precipitate, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Safety Precautions and Waste Disposal

4.1. Hazard Identification and Personal Protective Equipment (PPE)

ChemicalHazardsRecommended PPE
Chloroform Harmful if swallowed, causes skin and eye irritation, suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure.Nitrile gloves, chemical splash goggles, lab coat, work in a certified chemical fume hood.
Sodium Hydroxide Corrosive, causes severe skin burns and eye damage.Neoprene or PVC gloves, chemical splash goggles, face shield, lab coat.
Hydroxylamine Hydrochloride Harmful if swallowed or in contact with skin, causes skin and serious eye irritation, may cause an allergic skin reaction, suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure. Risk of explosion under certain conditions[6][7][8][9].Nitrile gloves, chemical splash goggles, lab coat, work in a well-ventilated area or fume hood. Avoid shock, friction, and heat[7].
Acetic Anhydride Flammable liquid and vapor, harmful if swallowed or inhaled, causes severe skin burns and eye damage.Butyl rubber gloves, chemical splash goggles, face shield, lab coat, work in a certified chemical fume hood.
Concentrated Hydrochloric Acid Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation.Neoprene or PVC gloves, chemical splash goggles, face shield, lab coat, work in a certified chemical fume hood.

4.2. Waste Disposal

  • Organic Solvents: Collect all organic waste (chloroform, diethyl ether, dichloromethane, ethanol) in a designated halogenated or non-halogenated waste container as appropriate for proper disposal by the institution's environmental health and safety department.

  • Aqueous Waste: Neutralize acidic and basic aqueous waste before disposal down the drain with copious amounts of water, in accordance with local regulations.

  • Solid Waste: Dispose of solid chemical waste, including unused reagents and purified products, in a designated solid waste container.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values if available.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Oximation cluster_2 Step 3: Cyclization A1 Dissolve 3,4-dimethoxyphenol in ethanol A2 Add NaOH solution A1->A2 A3 Heat to 60-70°C A2->A3 A4 Add chloroform dropwise A3->A4 A5 Stir for 2-3 hours A4->A5 A6 Acidify and steam distill A5->A6 A7 Extract with diethyl ether A6->A7 A8 Purify product A7->A8 B1 Dissolve aldehyde in ethanol A8->B1 Intermediate Product B2 Add NH2OH·HCl and NaOAc solution B1->B2 B3 Stir at room temperature B2->B3 B4 Precipitate, filter, and dry oxime B3->B4 C1 Heat oxime in acetic anhydride B4->C1 Intermediate Product C2 Cool and quench with ice water C1->C2 C3 Isolate/extract product C2->C3 C4 Purify this compound C3->C4

Caption: Detailed workflow for the synthesis of this compound.

References

  • Szabo-Scandic. Hydroxylamine hydrochloride Material Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. Reimer–Tiemann reaction. Retrieved from [Link]

  • SynArchive. Reimer-Tiemann Formylation. Retrieved from [Link]

  • PSIBERG. (2023, November 15). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. Retrieved from [Link]

  • Chemsrc. 5,6-Dimethoxy-3-methylbenzo[c]isoxazole. Retrieved from [Link]

  • Bio-Rad. Safety Data Sheet for 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, June 8). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Retrieved from [Link]

  • Wynberg, H. (1982). The Reimer-Tiemann Reaction. Organic Reactions, 1-36.
  • Meth-Cohn, O., & Narine, B. (1981). Vilsmeier-Haack-Arnold Formylations and Vinamidations. In Comprehensive Organic Chemistry (Vol. 2, pp. 985-1006). Pergamon.
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  • IOP Conference Series: Materials Science and Engineering. (2018).
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  • Chen, Z., et al. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • Scribd. 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, October 11). Vilsmeier-Haack Reaction Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

  • Lukoyanov, A. A., et al. (2025, February 20). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ARKIVOC, 2025(i), 66-108.
  • Organic Syntheses Procedure. Benzaldehyde, m-hydroxy. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (2016, May 16). Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical A. Retrieved from [Link]

Sources

Introduction: Targeting Inflammatory Pathways with Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development of a Quantitative Bioassay for 5,6-Dimethoxybenzo[c]isoxazole Activity

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] this compound is a member of this versatile class of compounds. Given the established anti-inflammatory potential of many isoxazole-containing molecules, we hypothesize that this compound may exert its biological effect by modulating key inflammatory signaling pathways.

A central regulator of inflammation, immunity, and cell survival is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[4] Therefore, identifying novel small molecules that inhibit NF-κB activation is a significant goal in drug discovery.

This application note provides a comprehensive guide for developing a robust, quantitative, cell-based bioassay to screen for and characterize the inhibitory activity of this compound on the NF-κB signaling pathway. The described method utilizes a dual-luciferase reporter gene assay, a widely accepted and highly sensitive technique for quantifying transcription factor activity in a high-throughput format.[5][6]

Assay Principle: The NF-κB Dual-Luciferase Reporter System

The assay quantifies the activity of the NF-κB pathway by measuring the expression of a reporter gene, firefly luciferase, whose transcription is controlled by NF-κB.

In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by an activator, such as Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB.[3] This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences known as NF-κB response elements (RE) in the promoter regions of target genes.[3][7]

In this assay, cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a minimal promoter fused to multiple copies of the NF-κB RE.[8] When the pathway is activated, NF-κB binds to these elements and drives the expression of luciferase. The resulting enzyme activity is quantified by adding its substrate, luciferin, which generates a luminescent signal directly proportional to the amount of active NF-κB.[9]

To ensure data integrity and control for variability in transfection efficiency and cell number, a second control plasmid is co-transfected. This plasmid constitutively expresses Renilla luciferase, and its signal is used to normalize the experimental firefly luciferase reading.[5] An inhibitor compound like this compound will prevent NF-κB-driven transcription, leading to a dose-dependent decrease in the luminescent signal.

NF_kB_Luciferase_Assay_Principle cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Signal Generation TNFa TNF-α (Stimulus) TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation IkB_p->Proteasome NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_RE NF-κB Response Element NFkB_n->NFkB_RE Binds Luc_Gene Firefly Luciferase Gene NFkB_RE->Luc_Gene Drives Transcription Luc_mRNA Luciferase mRNA Luc_Gene->Luc_mRNA Luc_Protein Luciferase Protein Luc_mRNA->Luc_Protein Translation Light Luminescent Signal Luc_Protein->Light Luciferin Luciferin (Substrate) Luciferin->Light Catalyzes Compound This compound (Putative Inhibitor) Compound->IKK Inhibits (Hypothesis)

Caption: Proposed mechanism of NF-κB inhibition and reporter signal generation.

Materials and Reagents

Reagent/MaterialRecommended SourcePurpose
HEK293 Cell LineATCC (Cat# CRL-1573)Human embryonic kidney cells, highly transfectable.
DMEM, high glucoseGibco (Cat# 11965092)Base medium for cell culture.
Fetal Bovine Serum (FBS)Gibco (Cat# 26140079)Serum supplement for cell growth.
Penicillin-StreptomycinGibco (Cat# 15140122)Antibiotic to prevent bacterial contamination.
Trypsin-EDTA (0.25%)Gibco (Cat# 25200056)Enzyme for cell detachment.
pGL4.32[luc2P/NF-κB-RE/Hygro] VectorPromega (Cat# E8491)Firefly luciferase reporter plasmid.
pRL-TK VectorPromega (Cat# E2241)Constitutive Renilla luciferase control plasmid.
Transfection Reagent (e.g., Lipofectamine 3000)Invitrogen (Cat# L3000015)Lipid-based reagent for nucleic acid delivery.
Opti-MEM I Reduced Serum MediumGibco (Cat# 31985062)Medium for transfection complex formation.
Recombinant Human TNF-αR&D Systems (Cat# 210-TA)NF-κB pathway activator (Positive Control).
This compoundCustom Synthesis/VendorTest compound.
DMSO, Cell Culture GradeSigma-Aldrich (Cat# D2650)Solvent for test compound.
Dual-Luciferase® Reporter Assay SystemPromega (Cat# E1910)Reagents for sequential luciferase detection.[5]
White, 96-well solid bottom assay platesCorning (Cat# 3917)Opaque plates to minimize well-to-well crosstalk.
Luminometere.g., GloMax® Discover SystemInstrument for detecting luminescent signals.

Experimental Workflow

The assay is performed over three days, involving cell plating, transfection, compound treatment, and signal detection. A well-designed workflow is critical for minimizing variability and ensuring reproducibility.[10]

Caption: A three-day workflow for the quantitative NF-κB reporter assay.

Detailed Protocols

Protocol 1: Cell Culture and Seeding (Day 1)

Causality: Consistent cell health and seeding density are paramount for assay reproducibility. Over-confluent or unhealthy cells respond poorly to stimuli and transfection, while inconsistent cell numbers per well are a primary source of variability.[11][12]

  • Maintain Cells: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Passage cells every 2-3 days, ensuring they do not exceed 90% confluency.[13]

  • Harvest Cells: When cells are at 70-80% confluency, aspirate the medium, wash once with PBS, and add 1-2 mL of 0.25% Trypsin-EDTA. Incubate for 2-3 minutes until cells detach.

  • Neutralize and Count: Neutralize the trypsin with 8-9 mL of complete culture medium. Collect the cell suspension and perform a cell count using a hemocytometer or automated cell counter. Assess viability (should be >95%).

  • Seed Plate: Dilute the cell suspension to a final concentration of 1.0 x 10⁵ cells/mL in complete medium. Dispense 100 µL of this suspension into each well of a white, 96-well assay plate (10,000 cells/well).

  • Incubate: Incubate the plate for 24 hours at 37°C, 5% CO₂. This allows cells to adhere and recover before transfection.

Protocol 2: Transient Transfection (Day 2, AM)

Causality: The ratio of DNA to transfection reagent is critical for achieving high transfection efficiency with low cytotoxicity. Opti-MEM is used as it lacks components that can interfere with the formation of lipid-DNA complexes.[14]

  • Prepare DNA Master Mix: In a sterile microcentrifuge tube, prepare a master mix for the required number of wells. For each well, mix 80 ng of pGL4.32 (NF-κB reporter) and 20 ng of pRL-TK (Renilla control) into 25 µL of Opti-MEM.

  • Prepare Transfection Reagent Mix: In a separate tube, dilute the transfection reagent according to the manufacturer's protocol. For example, add 0.3 µL of Lipofectamine 3000 reagent to 25 µL of Opti-MEM per well.

  • Combine and Incubate: Add the DNA Master Mix to the Transfection Reagent Mix (1:1 volume). Mix gently and incubate for 15 minutes at room temperature to allow complexes to form.

  • Transfect Cells: Add 50 µL of the DNA-lipid complex mixture to each well of the 96-well plate. Gently swirl the plate to mix.

  • Incubate: Return the plate to the incubator for 6 hours.

Protocol 3: Compound Treatment (Day 2, PM)

Causality: A serial dilution allows for the determination of a dose-response relationship and subsequent IC₅₀ calculation.[15] TNF-α is added to all wells (except negative controls) to activate the NF-κB pathway, providing the signal against which inhibition is measured.

  • Prepare Compound Plate: In a separate 96-well plate (a "compound plate"), perform serial dilutions of this compound. Start with a high concentration (e.g., 10 mM in DMSO) and perform a 1:3 serial dilution series in complete medium to generate 8-10 concentrations. Ensure the final DMSO concentration does not exceed 0.5% in the assay wells, as higher concentrations can be toxic.

  • Prepare Controls:

    • No Stimulus Control (Negative): Wells with medium + DMSO only.

    • Vehicle Control (Positive): Wells with medium + DMSO + TNF-α.

  • Add Compound and Stimulus: After the 6-hour transfection incubation, carefully remove the medium from the cell plate. Add 100 µL of the prepared compound dilutions and controls. Then, add TNF-α to all wells (except the "No Stimulus" control) to a final concentration of 20 ng/mL.

  • Incubate: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

Protocol 4: Luciferase Assay and Signal Detection (Day 3)

Causality: The Dual-Luciferase® system uses two distinct substrates. The first reagent (LAR II) contains luciferin for the firefly luciferase and stabilizes its signal. The second reagent (Stop & Glo®) simultaneously quenches the firefly reaction and contains the coelenterazine substrate for the Renilla luciferase, allowing sequential measurement from a single well.[5]

  • Equilibrate Reagents: Thaw the Dual-Luciferase® reagents and equilibrate the assay plate to room temperature for 15-20 minutes.

  • Measure Firefly Luminescence: Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well. Wait 2 minutes, then measure luminescence (RLU₁, Firefly) using a luminometer with a 2-10 second integration time.

  • Measure Renilla Luminescence: Immediately following the first read, inject 100 µL of Stop & Glo® Reagent into each well. Wait 2 minutes, then measure luminescence again (RLU₂, Renilla).

Data Analysis and Interpretation

A structured data analysis pipeline is essential for deriving meaningful results from the raw luminescent signals.

Data_Analysis_Pipeline RawData Raw Luminescence Data (RLU Firefly, RLU Renilla) Normalization Step 1: Normalize Signal Ratio = RLU_Firefly / RLU_Renilla RawData->Normalization PercentInhibition Step 2: Calculate % Inhibition 100 * (1 - (Ratio_Sample - Mean_Neg) / (Mean_Pos - Mean_Neg)) Normalization->PercentInhibition QC Assay Quality Control (Z'-Factor) Normalization->QC Use positive & negative control ratios DoseResponse Step 3: Plot Dose-Response Curve % Inhibition vs. log[Compound] PercentInhibition->DoseResponse IC50 Step 4: Non-linear Regression (4PL) Determine IC₅₀ Value DoseResponse->IC50

Caption: Data analysis workflow from raw luminescence to IC₅₀ and quality control.
  • Normalization: For each well, calculate the normalized response ratio: Ratio = (RLU Firefly) / (RLU Renilla)

  • Percentage Inhibition Calculation: Convert the normalized ratios to percentage inhibition using the vehicle (positive) and no stimulus (negative) controls: % Inhibition = 100 * (1 - (RatioSample - Mean RatioNegative Control) / (Mean RatioPositive Control - Mean RatioNegative Control))

  • IC₅₀ Determination: Plot the % Inhibition versus the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition.[16][17]

Example IC₅₀ Data Table
[Compound] (µM)log[Compound]Normalized Ratio (Mean)% Inhibition
0 (No Stimulus)N/A1.50 (by definition)
0 (Vehicle)N/A50.0-
0.01-2.0048.53.1%
0.03-1.5245.29.9%
0.1-1.0038.124.5%
0.3-0.5226.249.1%
1.00.0012.577.3%
3.00.484.893.2%
10.01.002.198.8%
Calculated IC₅₀ ~0.31 µM

Assay Validation and Quality Control

A self-validating protocol incorporates controls to ensure the reliability of the results on a per-plate basis.[18] The Z-factor (Z') is a statistical parameter used to evaluate the quality and suitability of a high-throughput screening assay.[19][20]

Z'-Factor Calculation: The Z'-factor measures the separation between the positive and negative control signal distributions.[21][22]

Z' = 1 - (3σpos + 3σneg) / |μpos - μneg|

Where:

  • μpos and σpos are the mean and standard deviation of the positive control (e.g., Vehicle + TNF-α).

  • μneg and σneg are the mean and standard deviation of the negative control (e.g., No Stimulus).

Example Z'-Factor Data and Interpretation
Control Replicates (n=16)Mean Normalized Ratio (μ)Std. Deviation (σ)
Positive Control (Vehicle + TNF-α)52.13.5
Negative Control (No Stimulus)1.80.4
Calculated Z'-Factor

Interpretation of Z'-Factor Values: [20]

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

  • 0 < Z' ≤ 0.5: A marginal assay; may require optimization.

  • Z' < 0: The assay is not suitable for screening.

References

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  • PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

  • ScienceDirect. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • Semantic Scholar. (2014). [PDF] Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. Retrieved from [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-Kumbhare-Dadmal/0f8b1a8f9e1e9b6a3a4d9c7e8c1b3f9d5e4c0a1f]([Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]

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Protocol for In Vitro Evaluation of the Anticancer Activity of 5,6-Dimethoxybenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazole ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Within this class, isoxazole derivatives have emerged as promising candidates in oncology, demonstrating anticancer effects through diverse mechanisms of action, including the induction of apoptosis (programmed cell death), inhibition of Hsp90, and disruption of tubulin polymerization.[3][4][5][6] This document provides a comprehensive, multi-phase protocol for the systematic in vitro evaluation of a novel compound, 5,6-Dimethoxybenzo[c]isoxazole, to characterize its potential as an anticancer agent. The workflow progresses from broad cytotoxic screening to detailed mechanistic and functional assays, providing a robust framework for preclinical assessment.

Guiding Principles & Experimental Rationale

The evaluation of a potential anticancer compound is a stepwise process designed to answer a series of critical questions:

  • Activity: Does the compound affect cancer cell viability or proliferation?

  • Potency & Selectivity: At what concentration is it effective, and is it more potent against cancer cells than normal cells?

  • Mechanism of Action: How does it work? Does it induce apoptosis or arrest the cell cycle?

  • Functional Impact: Does it inhibit key cancer-associated processes like cell migration and invasion, which are hallmarks of metastasis?[7]

This protocol is structured to address these questions logically, ensuring that each experimental step builds upon the findings of the last.

Overall Experimental Workflow

A holistic view of the evaluation pipeline is essential. The process begins with primary screening to confirm bioactivity, followed by secondary assays to elucidate the mechanism, and tertiary assays to assess the impact on cancer cell function.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Functional Characterization Cytotoxicity Cytotoxicity/Antiproliferative Assays (MTT, SRB) IC50 Determine IC50 Values (Potency & Selectivity) Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3/7) IC50->Apoptosis If Active CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle If Active Migration Migration Assay (Wound Healing) Apoptosis->Migration Elucidate Function Invasion Invasion Assay (Transwell) Apoptosis->Invasion Elucidate Function CellCycle->Migration Elucidate Function CellCycle->Invasion Elucidate Function

Caption: High-level workflow for the in vitro evaluation of an anticancer compound.

Essential Materials and Reagents

  • Compound: this compound, dissolved in sterile DMSO to create a 10-100 mM stock solution. Store at -20°C.

  • Cell Lines:

    • Cancer Panel: A selection of human cancer cell lines from different tissue origins is recommended. For initial screening, the NCI-60 panel often includes MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and PC-3 (prostate carcinoma).[8][9]

    • Non-Cancerous Control: A non-tumorigenic cell line, such as HEK293 (human embryonic kidney) or MCF-10A (non-tumorigenic breast epithelial), to assess cytotoxic selectivity.

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Reagents for Cytotoxicity:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Sulforhodamine B (SRB) dye.

    • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Reagents for Mechanistic Assays:

    • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.

    • Caspase-Glo® 3/7 Assay System (or equivalent).

    • RNase A and Propidium Iodide staining solution for cell cycle analysis.

    • 70% Ethanol (ice-cold) for cell fixation.

  • Reagents for Functional Assays:

    • Matrigel® Basement Membrane Matrix (for invasion assay).

    • Transwell® inserts (8 µm pore size).[10]

  • General Labware: 96-well and 6-well cell culture plates, sterile pipette tips, serological pipettes, cell scrapers, flow cytometry tubes.

Phase 1: Cytotoxicity and Antiproliferative Screening

Rationale: The initial goal is to determine if this compound exhibits antiproliferative or cytotoxic activity and to quantify its potency by calculating the half-maximal inhibitory concentration (IC50).[11] The MTT assay is a widely adopted method for this purpose, measuring the metabolic activity of cells, which correlates with the number of viable cells.[12]

Protocol 1: MTT Cell Viability Assay

This protocol is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][14]

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[15]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.1 to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "no-treatment control." A known anticancer drug (e.g., Doxorubicin) should be used as a positive control.

    • Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[17]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity

Summarize the calculated IC50 values in a table to compare the compound's potency across different cell lines.

Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Value0.8 ± 0.1
NCI-H460Lung CarcinomaExperimental Value1.2 ± 0.2
PC-3Prostate CarcinomaExperimental Value2.5 ± 0.4
HEK293Normal KidneyExperimental Value>10

Note: Control IC50 values are illustrative examples.[17]

Phase 2: Mechanistic Elucidation

Rationale: If the compound shows significant cytotoxicity, the next step is to investigate the underlying mechanism. Induction of apoptosis and cell cycle arrest are classic mechanisms for anticancer drugs.[4]

Protocol 2: Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[19] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[18][19]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis via PI Staining

This method quantifies the DNA content within a cell population to determine the distribution across the cell cycle phases (G0/G1, S, and G2/M).[20] An accumulation of cells in a specific phase suggests cell cycle arrest.

  • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest cells by trypsinization.

  • Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours on ice.[21]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[21] The RNase is crucial to prevent staining of double-stranded RNA.[21][22]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer on a linear scale. The resulting histogram will show distinct peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content), with the S phase in between.[20][21]

Visualization of a Potential Signaling Pathway

Many chemotherapeutic agents induce apoptosis via the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins and the release of cytochrome c.

G cluster_0 Mitochondrial (Intrinsic) Pathway Compound 5,6-Dimethoxy- benzo[c]isoxazole Stress Cellular Stress Compound->Stress BaxBak Bax/Bak Activation Stress->BaxBak Mito Mitochondrion BaxBak->Mito Forms pore Bcl2 Bcl-2/Bcl-xL Bcl2->BaxBak Inhibits CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9->Apoptosome forms Casp37 Caspase-3/7 (Executioner Caspases) Apoptosome->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: The intrinsic apoptosis signaling pathway, a potential mechanism of action.

Phase 3: Functional Characterization

Rationale: To assess the compound's potential to inhibit metastasis, its effect on cell migration and invasion must be evaluated. The wound healing assay provides a simple measure of collective cell migration, while the transwell invasion assay offers a more rigorous test of a cell's ability to degrade and move through an extracellular matrix (ECM) barrier.[7][23]

Protocol 4: Wound Healing (Scratch) Assay
  • Create Monolayer: Seed cells in a 6-well plate and grow them to ~90-100% confluency.

  • Create Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the monolayer.

  • Wash and Treat: Gently wash with PBS to remove detached cells. Replace with fresh medium containing a sub-lethal concentration of this compound (e.g., IC50/4) to minimize confounding effects of proliferation.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at each time point. A delay in wound closure compared to the vehicle control indicates inhibition of migration.

Protocol 5: Transwell Invasion Assay

This assay, also called a Boyden chamber assay, measures a cell's ability to invade through a physical barrier in response to a chemoattractant.[7][10]

  • Prepare Inserts: Thaw Matrigel on ice. Coat the apical side of an 8 µm pore size transwell insert with a thin layer of diluted Matrigel and allow it to solidify at 37°C. This layer serves as an artificial ECM.[10]

  • Prepare Cells and Chambers:

    • In the lower chamber, add medium containing 10% FBS, which acts as a chemoattractant.

    • Harvest and resuspend cells in serum-free medium containing the test compound or vehicle.

    • Seed 50,000-100,000 cells into the upper chamber of the coated insert.

  • Incubation: Incubate for 24-48 hours.

  • Quantification:

    • Remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix and stain the cells that have invaded through the Matrigel and membrane to the underside of the insert (e.g., with crystal violet).

    • Elute the stain and measure the absorbance, or count the stained cells under a microscope. A reduction in the number of stained cells in the treated group compared to the control indicates inhibition of invasion.

References

  • Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH). [Link]

  • Synthesis and Anticancer Evaluation of Isoxazole Ring-Containing 6-(Pyridin-4-yl)imidazo[2,1-b][8][22]thiazole Derivatives. Semantic Scholar. [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Institutes of Health (NIH). [Link]

  • In vitro Cell Migration and Invasion Assays. JoVE (Journal of Visualized Experiments). [Link]

  • Choosing an Apoptosis Detection Assay. Axion BioSystems. [Link]

  • Deep Dive into the Transwell Migration and Invasion Assay. CLYTE Technologies. [Link]

  • Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm. Qeios. [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. National Institutes of Health (NIH). [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. [Link]

  • Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia School of Medicine. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. National Institutes of Health (NIH). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays. National Institutes of Health (NIH). [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Institutes of Health (NIH). [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Preclinical screening methods in cancer. National Institutes of Health (NIH). [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]

  • Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. National Institutes of Health (NIH). [Link]

  • Isoxazolo(aza)naphthoquinones: a new class of cytotoxic Hsp90 inhibitors. PubMed. [Link]

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Application Notes & Protocols for the Synthesis of Functionalized 5,6-Dimethoxybenzo[c]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzisoxazole Scaffold

The benzo[c]isoxazole (1,2-benzisoxazole) ring system is a cornerstone pharmacophore in modern medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions.[1][3] This has led to its incorporation into numerous clinically significant drugs, including antipsychotics like Risperidone and Paliperidone, and the anticonvulsant Zonisamide.[1][4][5] The aromaticity of the fused ring system imparts considerable stability, making it a reliable building block in drug discovery programs.[5][6]

The addition of functional groups, such as the 5,6-dimethoxy substitution pattern, allows for the fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability. These modifications are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles and for modulating ligand-receptor interactions.

This guide provides an in-depth exploration of robust and versatile synthetic strategies for constructing the functionalized benzo[c]isoxazole core. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of each method, providing the rationale behind experimental choices. The protocols described herein are designed to be self-validating and are grounded in authoritative literature, offering researchers a reliable playbook for accessing this privileged heterocyclic system.

Strategy 1: Intramolecular Cyclization of ortho-Hydroxyaryl Oximes

This is a classical and highly effective strategy for constructing the benzo[c]isoxazole ring. The core principle involves the formation of an N-O bond through the cyclization of an ortho-hydroxyaryl oxime precursor. The required precursors are readily synthesized from corresponding ortho-hydroxyaryl aldehydes or ketones.

Mechanistic Rationale

The reaction typically proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism.[4] The key steps are:

  • Deprotonation: A base removes the proton from the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Intramolecular Attack: The oxime's oxygen atom attacks the carbon atom bearing a suitable leaving group (often a halogen or nitro group) on the aromatic ring.

  • Ring Closure & Elimination: The leaving group is expelled, resulting in the formation of the fused heterocyclic ring.

The presence of electron-withdrawing groups on the aromatic ring facilitates the SNAr reaction, while electron-donating groups can hinder it.[4] For the synthesis of 5,6-dimethoxy derivatives, the starting material would be a suitably substituted salicylaldehyde, such as 4,5-dimethoxy-2-fluorobenzaldehyde. The electron-donating nature of the methoxy groups is overcome by using a highly activated leaving group like fluoride.

Alternatively, N-O bond formation can be achieved from ortho-hydroxyaryl oximes where the oxime hydroxyl group is first converted into a better leaving group, followed by attack from the phenolic oxygen.[4] However, this pathway can sometimes compete with a Beckmann rearrangement, leading to benzo[d]oxazole byproducts.[4]

cluster_prep Precursor Synthesis cluster_cyclization Cyclization (SNAr) Start 4,5-Dimethoxy- 2-fluorobenzaldehyde Oxime ortho-Hydroxyaryl Oxime Precursor Start->Oxime EtOH, Base Reagent1 Hydroxylamine (NH2OH·HCl) Cyclization Intramolecular Nucleophilic Attack Oxime->Cyclization K2CO3, DMF, Heat Base Base (e.g., K2CO3) Product 5,6-Dimethoxy- benzo[c]isoxazole Cyclization->Product Elimination of F- cluster_generation In Situ Generation Aryne_Precursor 4,5-Dimethoxy- 2-(trimethylsilyl)phenyl triflate Aryne 4,5-Dimethoxybenzyne Aryne_Precursor->Aryne Generation Nitrile_Oxide_Precursor Substituted Chlorooxime (R-C(Cl)=NOH) Nitrile_Oxide Nitrile Oxide (R-C≡N+-O-) Nitrile_Oxide_Precursor->Nitrile_Oxide Generation Fluoride Fluoride Source (e.g., CsF) Fluoride->Aryne_Precursor Fluoride->Nitrile_Oxide_Precursor Fluoride->Aryne Generation Fluoride->Nitrile_Oxide Generation Cycloaddition [3+2] Cycloaddition Aryne->Cycloaddition Nitrile_Oxide->Cycloaddition Product Functionalized 5,6-Dimethoxy- benzo[c]isoxazole Cycloaddition->Product Start 4-Bromo-5,6-dimethoxy- benzo[c]isoxazole Product Further Functionalized Product Start->Product Cross-Coupling Reaction Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) Catalyst Pd Catalyst + Ligand + Base

Sources

The Versatility of the 5,6-Dimethoxybenzo[c]isoxazole Scaffold: Application Notes for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The benzisoxazole ring system is a prominent member of this class, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1][2][3] Derivatives of benzisoxazole have shown significant promise and clinical success in treating a spectrum of conditions, including psychosis, epilepsy, inflammation, and microbial infections.[4][5][6] The versatility of this scaffold stems from its unique electronic properties and its ability to be readily functionalized, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.

This guide focuses on a specific, yet potentially underexplored, derivative: 5,6-Dimethoxybenzo[c]isoxazole . The introduction of methoxy groups at the 5 and 6 positions of the benzisoxazole core is anticipated to significantly influence its biological activity. Methoxy groups are strong electron-donating substituents that can alter the molecule's polarity, metabolic stability, and receptor binding interactions.[7] These application notes will provide a comprehensive overview of the synthesis, potential biological applications, and relevant experimental protocols for researchers interested in leveraging the this compound scaffold in their drug discovery programs.

Synthesis of the this compound Core

The construction of the benzisoxazole ring system can be achieved through several synthetic strategies. A common and effective method involves the cyclization of an ortho-hydroxyaryl oxime. For the synthesis of this compound, a plausible and efficient route starts from 2-hydroxy-4,5-dimethoxybenzaldehyde.

Conceptual Synthetic Workflow

The overall synthetic strategy involves two key steps: oximation of the starting aldehyde followed by intramolecular cyclization.

Synthesis_Workflow 2-hydroxy-4,5-dimethoxybenzaldehyde 2-hydroxy-4,5-dimethoxybenzaldehyde Step1 Oximation 2-hydroxy-4,5-dimethoxybenzaldehyde->Step1 Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Step1 Oxime_Intermediate 2-hydroxy-4,5-dimethoxybenzaldehyde oxime Step1->Oxime_Intermediate Step2 Cyclization Oxime_Intermediate->Step2 Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Step2 Final_Product This compound Step2->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

Protocol 1: Synthesis of this compound

Part A: Synthesis of 2-hydroxy-4,5-dimethoxybenzaldehyde oxime

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-hydroxy-4,5-dimethoxybenzaldehyde in 50 mL of ethanol.

  • Addition of Hydroxylamine: To this solution, add 15 mmol of hydroxylamine hydrochloride and 15 mmol of sodium acetate. The sodium acetate acts as a base to liberate free hydroxylamine.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Isolation: The oxime product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Part B: Cyclization to this compound

  • Reaction Setup: In a clean, dry round-bottom flask, place 10 mmol of the 2-hydroxy-4,5-dimethoxybenzaldehyde oxime obtained from Part A.

  • Addition of Dehydrating Agent: Add 5 equivalents of acetic anhydride to the flask. Acetic anhydride serves as both the solvent and the dehydrating agent for the cyclization.

  • Heating: Gently heat the mixture to reflux for 1-2 hours. Again, monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid formed.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Rationale for Experimental Choices:

  • The use of sodium acetate in the oximation step is a mild and effective way to generate hydroxylamine in situ, avoiding the need for stronger bases that could cause side reactions.

  • Acetic anhydride is a commonly used and efficient dehydrating agent for the cyclization of ortho-hydroxyaryl oximes to form the benzisoxazole ring.[8]

Potential Biological Applications and Screening Protocols

The 5,6-dimethoxy substitution pattern on the benzisoxazole core suggests several potential avenues for biological activity. Methoxy groups can enhance antioxidant properties and influence binding to various receptors.[6][7] Based on the known activities of related benzisoxazole derivatives, the 5,6-dimethoxy analog is a promising candidate for screening in several therapeutic areas.

Summary of Potential Biological Activities
Therapeutic AreaRationale for ScreeningKey Molecular Targets
Antipsychotic The benzisoxazole scaffold is present in atypical antipsychotics like risperidone.Dopamine D2 and Serotonin 5-HT2A receptors.[4]
Anticancer Many heterocyclic compounds, including isoxazole derivatives, exhibit cytotoxic effects against cancer cell lines.[9][10]Various, including tubulin polymerization, protein kinases, and apoptosis pathways.[11]
Antimicrobial Benzisoxazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[6][12]Bacterial cell wall synthesis, DNA gyrase, and other essential microbial enzymes.
Anti-inflammatory Certain benzisoxazole derivatives have shown good anti-inflammatory activity.Cyclooxygenase (COX) enzymes, lipoxygenase, and pro-inflammatory cytokines.[13]
Antioxidant Methoxy-substituted aromatic compounds are known to possess antioxidant properties.[6][7]Scavenging of free radicals (e.g., DPPH).
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.[14]

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).[14]

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 4: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.[14][15]

  • Membrane Preparation: Use cell membranes prepared from cell lines stably expressing human recombinant dopamine D2 or serotonin 5-HT2A receptors.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the this compound derivative.[14]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and subsequently calculate the Ki (inhibition constant) to quantify its binding affinity for the receptor.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is not yet available, we can infer potential relationships from related compounds.

SAR_Insights cluster_0 This compound Core cluster_1 Predicted Effects Core Benzisoxazole Core R1 5-OCH3 R2 6-OCH3 Effect1 Increased Lipophilicity (compared to hydroxyl analogs) R1->Effect1 Effect3 Altered Receptor Binding (due to electronic and steric effects) R1->Effect3 Effect2 Enhanced Metabolic Stability (O-methylation prevents conjugation) R2->Effect2 Effect4 Potential for Enhanced Antioxidant Activity R2->Effect4

Caption: Inferred structure-activity relationships for the 5,6-dimethoxy substitution.

  • Electron-Donating Nature: The two methoxy groups are strong electron-donating groups, which can increase the electron density of the aromatic ring. This can influence the binding affinity to biological targets. Studies on other heterocyclic scaffolds have shown that methoxy substitutions can significantly impact biological activity.[16]

  • Lipophilicity and Permeability: The methoxy groups increase the lipophilicity of the molecule compared to unsubstituted or hydroxyl-substituted analogs. This can affect its ability to cross cell membranes and the blood-brain barrier, which is particularly relevant for CNS-active compounds.

  • Metabolic Stability: Methoxy groups are generally more metabolically stable than hydroxyl groups, as they are less prone to glucuronidation or sulfation. This could lead to a longer half-life in vivo.

  • Antioxidant Activity: Benzisoxazoles bearing methoxy substituents have been reported to exhibit prominent antioxidant activity.[6]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is accessible through established chemical methodologies, and the presence of the dimethoxy substitution pattern provides a strong rationale for screening across a range of biological targets, particularly in the areas of oncology, infectious diseases, and neuropharmacology. The protocols provided in these application notes offer a robust framework for researchers to begin exploring the medicinal chemistry potential of this intriguing molecular core. Further derivatization and comprehensive SAR studies will be crucial in unlocking the full therapeutic potential of this compound class.

References

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Methodology for Investigating the Pharmacokinetics of 5,6-Dimethoxybenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract

This application note provides a comprehensive, field-proven methodology for the preclinical pharmacokinetic (PK) evaluation of 5,6-Dimethoxybenzo[c]isoxazole, a novel heterocyclic compound. The guide is designed for researchers in drug discovery and development, offering an integrated workflow from initial in vitro characterization to in vivo studies and bioanalytical quantification. We detail robust protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method validation in line with global regulatory standards, step-by-step procedures for in vivo study execution in a rodent model, and the principles of non-compartmental analysis (NCA) for data interpretation. The causality behind experimental choices is emphasized to empower scientists to adapt and troubleshoot these methods for analogous small molecules.

Introduction and Scientific Rationale

This compound is a member of the isoxazole class of heterocyclic compounds, a scaffold prevalent in medicinal chemistry due to its versatile biological activities.[1][2] A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties—collectively known as pharmacokinetics—is fundamental to its development.[3][4] Early and accurate PK profiling is critical for selecting candidates with favorable drug-like properties, optimizing dosing regimens, and minimizing the risk of failure in later clinical phases.[5][6]

This guide presents a holistic workflow, beginning with essential in vitro ADME assays to predict the compound's behavior, followed by the development of a highly selective and sensitive LC-MS/MS method for its quantification in biological matrices. This bioanalytical method is the cornerstone of the in vivo phase, where its validation against stringent regulatory guidelines ensures the integrity and reliability of the resulting PK data.[7][8] We will detail a typical rodent PK study involving both intravenous (IV) and oral (PO) administration to assess key parameters such as clearance, volume of distribution, half-life, and absolute bioavailability.

PK_Overall_Workflow vitro_cyp vitro_cyp method_dev method_dev vitro_cyp->method_dev informs method_val method_val animal_dose animal_dose method_val->animal_dose enables sample_proc sample_proc sample_analysis sample_analysis sample_proc->sample_analysis analyzed using

Preliminary Characterization & In Vitro ADME Profiling

Before proceeding to in vivo studies, a panel of in vitro ADME assays is essential to forecast the pharmacokinetic behavior of this compound.[9][10] These assays are cost-effective methods to screen for major liabilities early in the discovery process.[11]

2.1. Physicochemical Properties

Basic physicochemical data for this compound (CAS: 148495-00-5) is required to inform assay design.

PropertyValueSource
Molecular FormulaC₉H₉NO₃[12]
Molecular Weight179.17 g/mol [12]
LogP (Predicted)1.845[12]
TPSA (Predicted)44.49 Ų[12]

2.2. Recommended In Vitro ADME Assays

The following assays provide a foundational understanding of the compound's disposition.

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes helps predict its susceptibility to metabolism, a key determinant of in vivo half-life. Assays should be run with both rat (for the preclinical model) and human-derived enzymes to assess inter-species differences.[13]

  • Plasma Protein Binding (PPB): The extent of binding to plasma proteins like albumin affects the free (unbound) fraction of the drug available to exert its pharmacological effect and be cleared. Rapid equilibrium dialysis (RED) is a standard method for this assessment.[10]

  • Aqueous Solubility: Determining kinetic and thermodynamic solubility is crucial for understanding potential absorption limitations.

  • Cell Permeability: The Caco-2 permeability assay is a well-established model for predicting intestinal absorption of orally administered drugs.[13]

  • Cytochrome P450 (CYP) Inhibition: This assay assesses the potential for drug-drug interactions by determining if the compound inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[10]

Bioanalytical Method: LC-MS/MS Quantification

The quantitative determination of this compound in biological matrices (e.g., plasma) is achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its high sensitivity and selectivity.[14]

3.1. Rationale for Method Choices

  • Chromatography: Reversed-phase chromatography using a C18 column is the logical starting point for a small molecule with moderate lipophilicity (LogP ~1.8).[15]

  • Mobile Phase: An acidic mobile phase (e.g., containing 0.1% formic acid) is used to promote protonation of the analyte, which is essential for efficient positive mode electrospray ionization (ESI).[15]

  • Sample Preparation: Protein precipitation is the simplest and fastest method for removing the bulk of matrix proteins from plasma samples.[16] It is an excellent first-choice strategy during development.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from endogenous matrix components.[17]

3.2. Protocol: LC-MS/MS Method Development

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol). Prepare serial dilutions for subsequent steps.

  • Mass Spectrometer Tuning: Infuse a dilute solution (~1 µg/mL) of the analyte directly into the mass spectrometer to optimize ESI parameters. Identify the precursor ion, which is typically the protonated molecule [M+H]⁺. For this compound, this would be m/z 180.2.

  • Fragmentation and Product Ion Selection: Perform product ion scans on the precursor ion (m/z 180.2) to identify stable, high-intensity product ions for the MRM transition. Optimize collision energy for the selected transition.

  • Internal Standard (IS) Selection: Select an appropriate IS, ideally a stable isotope-labeled version of the analyte. If unavailable, choose a structurally similar compound with close chromatographic retention and similar ionization efficiency.

  • Chromatography Optimization: Develop a gradient elution method to achieve a sharp, symmetrical peak for the analyte with a retention time of approximately 2-3 minutes, ensuring it is well-separated from any matrix interference.[15]

Table 1: Example LC-MS/MS Parameters

ParameterCondition
LC System Standard HPLC/UHPLC System
ColumnC18, 2.1 x 50 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 min
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeESI Positive
MRM Transition (Analyte)e.g., 180.2 -> 135.1
MRM Transition (IS)To be determined

3.3. Bioanalytical Method Validation

The developed method must be rigorously validated to ensure its reliability for study sample analysis. Validation should be performed according to the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[7][8][18]

Bioanalytical_Workflow

Table 2: Key Bioanalytical Validation Parameters and Acceptance Criteria

ParameterPurposeGeneral Acceptance Criteria (ICH M10)
Selectivity Ensures no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[7]
Calibration Curve Demonstrates the relationship between instrument response and known concentrations.At least 6-8 non-zero standards. A regression model is chosen (e.g., 1/x² weighted linear).[7]
Accuracy & Precision Confirms the method provides results close to the true value and that results are reproducible.For QC samples, deviation from nominal should be within ±15% (±20% at LLOQ).[7][18]
Matrix Effect Assesses the suppression or enhancement of ionization by co-eluting matrix components.The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.[7]
Recovery Measures the extraction efficiency of the analytical method.Should be consistent, precise, and reproducible.
Stability Evaluates analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage, stock solution).Mean concentration at each stability level must be within ±15% of the nominal concentration.[7]

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a discrete PK study in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

4.1. Experimental Design

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), weighing 200-250g.

  • Housing: Controlled environment (12-hour light/dark cycle, constant temperature and humidity) with free access to food and water.

  • Groups:

    • Group 1 (IV): 1 mg/kg dose of this compound administered via tail vein injection. The formulation should be a clear, sterile solution (e.g., in saline/DMSO/Tween 80).

    • Group 2 (PO): 5 mg/kg dose administered via oral gavage. The formulation is typically a suspension (e.g., in 0.5% methylcellulose).

  • Rationale: Including both IV and PO routes is essential. The IV data defines the drug's disposition and clearance independent of absorption, while the PO data reveals its oral absorption characteristics. Comparing the two allows for the calculation of absolute bioavailability.[3]

4.2. Protocol: Dosing and Blood Sampling

  • Fast animals overnight before dosing (water ad libitum).

  • Record the body weight of each animal before dosing to calculate the exact volume to be administered.

  • Administer the dose as specified for each group.

  • Collect blood samples (~100-150 µL) from a suitable vessel (e.g., saphenous vein) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Sampling Time Points:

    • IV Group: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours post-dose.

    • Justification: The early time points for the IV group are crucial for defining the distribution phase, while the later points for both groups are needed to accurately determine the elimination half-life.

  • Process blood samples by centrifugation (e.g., 2000 x g for 10 min at 4°C) within 30 minutes of collection to harvest plasma.

  • Transfer the plasma supernatant to clearly labeled cryovials and store frozen at -80°C until bioanalysis.

Pharmacokinetic Data Analysis

After quantifying the drug concentration in all plasma samples using the validated LC-MS/MS method, the resulting concentration-time data is analyzed.

5.1. Non-Compartmental Analysis (NCA)

NCA is a standard, model-independent method used to derive key PK parameters directly from the experimental data.[4][19] It relies on the application of the trapezoidal rule to calculate the Area Under the Curve (AUC).[4]

5.2. Key Pharmacokinetic Parameters

The following parameters will be calculated for each animal and then averaged for each group.

Table 3: Primary Pharmacokinetic Parameters

ParameterDescriptionCalculated From
Cₘₐₓ Maximum observed plasma concentration.Direct observation from data (PO group).
Tₘₐₓ Time at which Cₘₐₓ is observed.Direct observation from data (PO group).
AUC₀₋ₜ Area under the concentration-time curve from time zero to the last measurable concentration.Linear-up/Log-down trapezoidal rule.[3]
AUC₀₋ᵢₙf Area under the curve extrapolated to infinity.AUC₀₋ₜ + (Last Concentration / kₑₗ).
t₁/₂ Elimination half-life.0.693 / kₑₗ.
kₑₗ Elimination rate constant.Slope of the terminal log-linear phase of the concentration-time curve.
CL Clearance: the volume of plasma cleared of the drug per unit of time.Doseᵢᵥ / AUC₀₋ᵢₙf (IV group).
Vd Volume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.CL / kₑₗ.
F% Absolute Bioavailability: the fraction of the orally administered dose that reaches systemic circulation.(AUCₚₒ / AUCᵢᵥ) * (Doseᵢᵥ / Doseₚₒ) * 100.

Conclusion

This application note provides a robust and scientifically grounded framework for the comprehensive pharmacokinetic evaluation of this compound. The methodology emphasizes the integration of predictive in vitro assays with a meticulously validated, high-sensitivity LC-MS/MS bioanalytical method, which is essential for generating reliable in vivo data. By following these protocols, researchers can produce high-quality, interpretable pharmacokinetic data compliant with regulatory expectations, thereby enabling informed decision-making in the drug development pipeline.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

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Application of 5,6-Dimethoxybenzo[c]isoxazole in the development of novel antimicrobial agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of Substituted Benzo[c]isoxazoles in the Development of Novel Antimicrobial Agents

Audience: Researchers, scientists, and drug development professionals.

A New Frontier in Antimicrobial Discovery: A Guide to Evaluating Substituted Benzo[c]isoxazoles

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. The benzo[c]isoxazole core represents a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] This guide focuses on the application of this scaffold, using the representative compound 5,6-Dimethoxybenzo[c]isoxazole , as a template for developing new antimicrobial agents.

We will detail the scientific rationale for investigating this compound class, provide a plausible synthetic route, and present a comprehensive suite of protocols for evaluating antimicrobial efficacy and preliminary safety. These protocols are designed to be self-validating, incorporating quality control measures and explaining the causality behind experimental choices, thereby ensuring scientific rigor.

The Scientific Rationale: Why Benzo[c]isoxazoles?

The isoxazole ring is a key feature in several approved drugs and numerous experimental compounds, valued for its favorable electronic properties and ability to engage in various biological interactions.[3][4] When fused to a benzene ring to form a benzo[c]isoxazole, the resulting planar, aromatic system serves as an excellent foundation for drug design.

  • Mechanism of Action: Several studies have indicated that derivatives of the related benzisoxazole scaffold act by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair, and are the targets of the highly successful fluoroquinolone class of antibiotics.[5] The development of new agents targeting these enzymes is a promising strategy to combat resistance.

  • Structural Versatility: The benzo[c]isoxazole core can be readily functionalized. Substituents, such as the methoxy groups in our model compound, can be strategically modified to enhance potency, tune pharmacokinetic properties, and improve the safety profile. The inclusion of methoxy groups, for example, can increase a compound's ability to penetrate bacterial cell membranes.[6]

Synthesis and Characterization

While specific literature on this compound is sparse, a plausible synthetic route can be proposed based on established methods for analogous structures. The following protocol outlines a potential pathway.

Protocol 2.1: Synthesis of this compound

Rationale: This two-step protocol involves the formation of an oxime from a substituted benzaldehyde, followed by an intramolecular cyclization to form the benzo[c]isoxazole ring. This is a common and effective method for creating this heterocyclic system.

Materials:

  • 2-Hydroxy-4,5-dimethoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Polyphosphoric acid (PPA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Oxime Formation

    • Dissolve 2-hydroxy-4,5-dimethoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the intermediate oxime.

  • Step 2: Cyclization to form Benzo[c]isoxazole

    • Place the dried oxime intermediate into a flask containing polyphosphoric acid (PPA).

    • Heat the mixture to 120-140°C for 2-3 hours, again monitoring by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

    • The crude product will precipitate. Collect it by filtration.

    • Purify the crude this compound using column chromatography (e.g., silica gel with a hexane-ethyl acetate gradient).

    • Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Protocols for Antimicrobial Evaluation

The following workflow provides a systematic approach to evaluating the antimicrobial potential of a novel compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis (this compound) MIC MIC/MBC Determination (Protocol 3.1) Synthesis->MIC Primary Screening MoA Mechanism of Action (DNA Gyrase Assay - Protocol 3.2) MIC->MoA Potent Compounds Cyto Cytotoxicity Assay (MTT Assay - Protocol 3.3) MIC->Cyto Determine Selectivity InVivo Animal Efficacy Model (e.g., Murine Sepsis Model) MoA->InVivo Characterized Compounds Cyto->InVivo

Caption: High-level workflow for antimicrobial drug discovery.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Rationale: The MIC is the most fundamental measure of a compound's in vitro antimicrobial potency.[7][8] This protocol uses the broth microdilution method, which is a standardized, high-throughput approach recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10] The MBC is then determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB) for certain bacteria.[12]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Test compound stock solution (e.g., in DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer/plate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[8][12]

    • Dilute this standardized suspension in MHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of MHB into wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the test compound in MHB at twice the highest desired concentration. Add 200 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum, no compound).

    • Well 12 serves as the sterility control (MHB only, no inoculum).[12]

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension prepared in Step 1. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[12]

  • MIC Determination:

    • After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8] This can be determined by eye or by reading the optical density (OD) at 600 nm with a plate reader.

  • MBC Determination:

    • From each well that shows no visible growth (i.e., at and above the MIC), plate 10-100 µL onto a fresh, antibiotic-free agar plate.

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).[11]

Data Presentation:

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureus ATCC 29213This compound24Bactericidal
E. coli ATCC 25922This compound8>64Bacteriostatic
P. aeruginosa ATCC 27853This compound>64>64Resistant
S. aureus ATCC 29213Vancomycin (Control)12Validated
(Note: Data are hypothetical and for illustrative purposes only)

Protocol 3.2: Mechanism of Action - DNA Gyrase Supercoiling Inhibition Assay

Rationale: To investigate if the compound's antimicrobial activity stems from the inhibition of DNA gyrase, this assay measures the enzyme's ability to introduce negative supercoils into relaxed plasmid DNA. Inhibition of this activity is visualized by a change in DNA migration on an agarose gel.[13]

G cluster_0 DNA Gyrase Activity cluster_1 Inhibition Pathway Relaxed Relaxed Plasmid DNA Gyrase DNA Gyrase + ATP Relaxed->Gyrase Supercoiled Supercoiled Plasmid DNA Gyrase->Supercoiled Blocked Activity Blocked Gyrase->Blocked Inhibitor Benzo[c]isoxazole (Inhibitor) Inhibitor->Gyrase

Caption: Inhibition of DNA gyrase supercoiling activity.

Materials:

  • Purified E. coli DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).

  • Test compound dilutions

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Reaction Setup: On ice, prepare reaction tubes. For each reaction (20-30 µL final volume), add:

    • 5X Assay Buffer

    • Relaxed pBR322 DNA (e.g., 0.5 µg)

    • Test compound at various concentrations (or DMSO for no-inhibitor control).

    • Nuclease-free water to volume.

    • Positive control inhibitor (e.g., Ciprofloxacin).

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the pre-diluted DNA gyrase enzyme.

    • Incubate the mixture at 37°C for 30-60 minutes.[14]

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing SDS and EDTA (e.g., 30 µL of 2X GSTEB: 50% Glycerol, 0.1 M Tris-HCl pH 7.5, 20 mM EDTA, 0.2% SDS, and Bromophenol Blue).

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage (e.g., 90V for 90 minutes) until the dye front has migrated sufficiently.

    • Stain the gel with a DNA stain and visualize it under UV light.

Interpretation:

  • No Enzyme Control: A single band corresponding to relaxed plasmid DNA.

  • No Inhibitor Control: A fast-migrating band corresponding to supercoiled DNA.

  • Inhibitor-Treated Samples: A dose-dependent decrease in the supercoiled band and an increase in the relaxed band indicates inhibition of DNA gyrase. The concentration causing 50% inhibition (IC₅₀) can be estimated.

Protocol 3.3: In Vitro Cytotoxicity - MTT Assay

Rationale: A promising antimicrobial agent should exhibit selective toxicity against bacterial cells over mammalian cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, which serves as a proxy for cell viability and cytotoxicity.[15][16] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[17][18]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions.

    • Include a "cells only" control (vehicle, e.g., DMSO) and a "medium only" blank.

    • Incubate for 24-72 hours.[19]

  • MTT Addition and Incubation:

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]

    • Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

Data Interpretation:

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • % Viability = (Absorbance_Sample / Absorbance_Control) * 100

  • Plot the % Viability against the compound concentration to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

  • The Selectivity Index (SI) can be calculated by comparing the cytotoxicity to the antimicrobial activity: SI = CC₅₀ (mammalian cells) / MIC (bacterial cells). A higher SI value indicates greater selectivity for the bacterial target.

References

  • plotka, r., & boukherroub, r. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]

  • Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). Protocols.io. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Turnidge, J., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Fisher, L. M., & Pan, X. S. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols. [Link]

  • Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. [Link]

  • CLSI. (n.d.). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ResearchGate. [Link]

  • ProFoldin. (n.d.). Bacterial DNA gyrase assay kits. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Ashley, R. E., et al. (n.d.). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. NIH. [Link]

  • Aldred, K. J., et al. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Al-Oqaili, R., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC - NIH. [Link]

  • Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025). ResearchGate. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI. [Link]

  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. [Link]

Sources

Protocol for radiolabeling 5,6-Dimethoxybenzo[c]isoxazole for imaging studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Radiolabeling 5,6-Dimethoxybenzo[c]isoxazole for Imaging Studies

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzo[c]isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active compounds. The ability to radiolabel derivatives such as this compound is critical for preclinical and clinical imaging studies to investigate their in vivo pharmacokinetics, target engagement, and potential as diagnostic agents. This document provides a comprehensive, field-proven guide to the radiolabeling of this compound. While no direct radiolabeling protocol for this specific molecule has been published, we present a robust strategy based on well-established radiochemical principles. The primary focus is on Carbon-11 methylation, a logical and efficient approach given the molecule's structure. Alternative strategies using Fluorine-18 and Iodine-123 are also discussed to provide a complete overview for researchers.

Introduction and Rationale for Radionuclide Selection

The isoxazole ring system is a key component in numerous biologically active compounds, noted for its role in modulating various biological targets.[1][2] Derivatives of the benzo[c]isoxazole family, in particular, are being investigated for a variety of therapeutic applications. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques that allow for the non-invasive, quantitative assessment of biological processes in vivo.[3][4] A prerequisite for these studies is the development of a suitable radiolabeled version of the molecule of interest.

This guide details a proposed protocol for radiolabeling this compound. The choice of radionuclide is paramount and depends on the intended application, required imaging time, and the chemical nature of the molecule.

  • Carbon-11 ([11C]): With a short half-life (t½ = 20.4 min), [11C] is ideal for studying rapid biological processes and allows for multiple scans in the same subject on the same day.[3] The structure of this compound, containing two methoxy groups, makes it an exceptional candidate for a [11C]methylation strategy. This involves creating a des-methyl precursor (a free phenol) and re-methylating it with a [11C]methyl group. This approach is advantageous because it results in a final product that is chemically identical to the original molecule, minimizing any potential alteration of its biological activity.

  • Fluorine-18 ([18F]): As the most commonly used PET isotope, [18F] offers a longer half-life (t½ = 109.7 min), which facilitates more complex multi-step syntheses, commercial distribution, and longer imaging studies.[5][6] Labeling with [18F] would require synthesizing a dedicated precursor, potentially increasing the complexity of the overall process.

  • Iodine-123 ([123I]): This is a SPECT isotope with a half-life of 13.2 hours, suitable for longer-duration studies.[7] Radioiodination is a well-established technique, but the introduction of a bulky iodine atom could significantly impact the molecule's pharmacology, a critical consideration for any imaging agent.[4]

The [11C]Methylation Strategy: A Step-by-Step Approach

The core of this protocol is the demethylation of one of the methoxy groups on the parent molecule to create a phenolic precursor, followed by O-methylation using a high-specific-activity [11C]methylating agent like [11C]methyl iodide ([11C]CH₃I) or [11C]methyl triflate ([11C]CH₃OTf).[8][9]

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: [11C] Radiosynthesis cluster_2 Part C & D: Purification & QC Start This compound Demethylation Demethylation (e.g., BBr₃) Precursor Des-methyl Precursor (5-hydroxy-6-methoxy- or 6-hydroxy-5-methoxy-) Labeling [¹¹C] O-Methylation Reaction Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ MeI [¹¹C]CH₃I / [¹¹C]CH₃OTf Crude Crude Reaction Mixture HPLC Semi-Prep HPLC Purification Final [¹¹C]this compound (Formulated for Injection) QC Quality Control (Analytical HPLC, GC, etc.)

Detailed Experimental Protocols

Safety Precaution: All operations involving radioactive materials must be performed in a lead-shielded hot cell using automated synthesis modules to minimize radiation exposure.[10][11] Adherence to local and national regulations for handling radioactive materials is mandatory.[8]

Part A: Synthesis of the Des-methyl Radiolabeling Precursor

The generation of a phenolic precursor is the crucial first step. Selective demethylation can be challenging; however, standard methods using reagents like boron tribromide (BBr₃) are generally effective.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of BBr₃ (1.1 eq) in DCM dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding methanol, followed by water.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue using column chromatography (silica gel) to isolate the mono-demethylated precursor(s).

  • Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Automated [11C] Radiosynthesis

This protocol assumes the use of a commercial automated synthesis module.

  • [11C] Production: Produce [11C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.[3]

  • Conversion to [11C]Methyl Iodide: Trap the [11C]CO₂ and convert it to [11C]CH₃I using a standard gas-phase or "wet chemistry" method (e.g., reduction with LiAlH₄ followed by reaction with hydroiodic acid).[9] The [11C]CH₃I is then trapped in the reaction vessel of the synthesis module.

  • Labeling Reaction:

    • Pre-load the reaction vessel with the des-methyl precursor (~0.5-1.0 mg) dissolved in a suitable solvent (e.g., DMF or acetone, 300 µL).

    • Add a base (e.g., NaOH or tetrabutylammonium hydroxide) to deprotonate the phenol.

    • Bubble the gaseous [11C]CH₃I through the solution.

    • Heat the sealed reaction vessel to 80-100 °C for 3-5 minutes.

  • Quenching: After the reaction time, quench the reaction by adding the HPLC mobile phase.

Part C: Purification by Semi-Preparative HPLC

Purification is essential to separate the desired radiolabeled product from the unreacted precursor and any radioactive or non-radioactive byproducts.

  • Injection: Inject the crude reaction mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18, 10 x 250 mm).

  • Elution: Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer) at a flow rate of 3-5 mL/min.

  • Detection: Monitor the column effluent with a UV detector (to identify the non-radioactive parent compound) and a series radioactivity detector.

  • Collection: Collect the radioactive peak corresponding to the [¹¹C]this compound.

  • Formulation: The collected fraction is typically diluted with a sterile saline solution and passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial for injection.

Part D: Quality Control

This is a self-validating step to ensure the final product is safe and effective for in vivo studies.

  • Radiochemical Purity: Inject an aliquot of the final formulated product onto an analytical HPLC system. The radiochemical purity should be >95%.

  • Molar Activity (Am): Determine the molar activity by integrating the UV peak of the corresponding non-radioactive standard and the radioactivity peak from the analytical HPLC run.

  • Residual Solvent Analysis: Use gas chromatography (GC) to ensure that levels of solvents (e.g., DMF, acetonitrile) are below established safety limits.

  • pH and Visual Inspection: Ensure the final solution is clear, colorless, and has a physiologically compatible pH (typically 6.5-7.5).

Expected Outcomes and Data

The following table summarizes the expected parameters for a successful radiosynthesis based on literature values for similar [11C]methylation reactions.[12][13]

ParameterTarget ValueRationale / Notes
Synthesis Time 20-25 minutesFrom End of Bombardment (EOB) to final product.
Radiochemical Yield (RCY) 35-50% (decay-corrected)Based on starting [11C]CO₂.
Radiochemical Purity (RCP) > 95%Determined by analytical HPLC.
Molar Activity (Am) > 74 GBq/µmol (>2 Ci/µmol)At End of Synthesis (EOS). High molar activity is crucial for receptor imaging studies.

Alternative Radiolabeling Strategies

Should a different radionuclide be desired, the following strategies can be considered.

G cluster_F18 [¹⁸F]Fluorination Strategy cluster_I123 [¹²³I]Iodination Strategy F18_Precursor Precursor Synthesis (e.g., Nitro-, Halo-, or Boronic Ester derivative) F18_Labeling Nucleophilic [¹⁸F]Fluorination (SₙAr or Cu-mediated) F18_Precursor->F18_Labeling F18_Tracer [¹⁸F]Fluoro-benzo[c]isoxazole F18_Labeling->F18_Tracer I123_Precursor Precursor Synthesis (e.g., Stannyl or Boryl derivative) I123_Labeling Electrophilic Iodination (Direct or Destannylation) I123_Precursor->I123_Labeling I123_Tracer [¹²³I]Iodo-benzo[c]isoxazole I123_Labeling->I123_Tracer

  • [18F]-Fluorination: This would likely involve nucleophilic substitution on an aromatic ring.[14] A suitable precursor would need to be synthesized, such as a nitro- or trimethylammonium-substituted version of this compound, where the leaving group is positioned at a non-critical site on the aromatic ring. The reaction is typically carried out at elevated temperatures in an aprotic solvent.[5]

  • [123I]-Iodination: Direct electrophilic iodination using [123I]NaI and an oxidizing agent (e.g., Chloramine-T) could be attempted.[15] However, this method may lack regioselectivity. A more controlled approach would be to synthesize a trialkylstannyl or boronic acid precursor, which can then undergo a facile iododestannylation or iododeboronation reaction to yield a single, well-defined product.[7]

References

  • Dahl, K., Halldin, C., & Schou, M. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Clinical and Translational Imaging, 5(3), 275–289. [Link]

  • Eriksson, J., & Antoni, G. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 2(1), 6. [Link]

  • Bernard-Gauthier, V., et al. (2018). Radiofluorination of oxazole-carboxamides for preclinical PET neuroimaging of GSK-3. EJNMMI Radiopharmacy and Chemistry, 3(1), 16. [Link]

  • Wang, Y., Lin, Q., Shi, H., & Cheng, D. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 884517. [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 7(3), 154–185. [Link]

  • Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2015). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Topics in Medicinal Chemistry, 15(16), 1591–1619. [Link]

  • Maziere, B., Coenen, H. H., & Halldin, C. (2003). Labelling techniques with iodine-123: application to clinical settings. In Radionuclides for Medical Applications (pp. 149-167). [Link]

  • Tredwell, M., & Gouverneur, V. (2019). Precision Radiochemistry for Fluorine-18 Labeling of PET Tracers. Angewandte Chemie International Edition, 58(38), 13244-13267. [Link]

  • Sanov, A., et al. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A, 124(38), 7768–7775. [Link]

  • Bernard-Gauthier, V., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 808. [Link]

  • Sanov, A., et al. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A, 124(38), 7768–7775. [Link]

  • Gao, M., et al. (2008). Synthesis of new carbon-11 labeled benzoxazole derivatives for PET imaging of 5-HT(3) receptor. Bioorganic & Medicinal Chemistry, 16(15), 7377–7384. [Link]

  • Wang, Y., Lin, Q., Shi, H., & Cheng, D. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 884517. [Link]

  • Thakkar, S., et al. (2021). A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. Molecules, 26(16), 4983. [Link]

  • Protherics. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Protherics. [Link]

  • Bernard-Gauthier, V., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 808. [Link]

  • Asati, V., & Sharma, S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry, 10(12), 1505–1537. [Link]

  • Gao, M., et al. (2008). Synthesis of new carbon-11 labeled benzoxazole derivatives for PET imaging of 5-HT3 receptor. ResearchGate. [Link]

  • Bourguignon, M., et al. (1997). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. European Journal of Nuclear Medicine, 24(3), 331-344. [Link]

  • Herde, A. M., et al. (2016). Radiosynthesis and characterization of astemizole derivatives as lead compounds toward PET imaging of τ-pathology. ACS Chemical Neuroscience, 7(6), 709–716. [Link]

  • Asiri, A. M., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1–6. [Link]

  • Sravani, G., et al. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 11(1), 136. [Link]

Sources

Application Notes & Protocols: Cultivating Crystalline Perfection for X-ray Analysis of 5,6-Dimethoxybenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crystallographic Imperative in Drug Discovery

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. Single crystal X-ray crystallography stands as the definitive method for elucidating the atomic arrangement of a crystalline solid, providing unparalleled insight into molecular geometry, conformation, and intermolecular interactions. For novel therapeutic agents like 5,6-Dimethoxybenzo[c]isoxazole, a member of the biologically significant benzisoxazole class of compounds, obtaining a high-quality single crystal is the gateway to understanding its structure-activity relationship (SAR), optimizing its pharmacological profile, and securing intellectual property.[1]

This guide provides a comprehensive overview of the theoretical principles and practical techniques for growing single crystals of this compound suitable for X-ray diffraction analysis. We will move beyond rote procedures to explain the underlying science, empowering researchers to troubleshoot and adapt these methods to their specific needs.

Part 1: Foundational Principles of Crystallization

The journey from a soluble molecule to a well-ordered crystal is a thermodynamic process governed by two key stages: nucleation and growth.[2]

  • Nucleation: This is the initial formation of a stable, ordered molecular aggregate from a supersaturated solution. This can occur spontaneously (homogeneous nucleation) or be induced by impurities, dust particles, or scratches on the container surface (heterogeneous nucleation).

  • Growth: Once a stable nucleus has formed, it serves as a template for the subsequent ordered deposition of molecules from the solution, leading to an increase in crystal size.

The primary goal of any crystallization technique is to control the rate of both nucleation and growth. Slow, controlled conditions favor the formation of a few large, well-ordered single crystals rather than many small, imperfect crystals (polycrystalline material) or an amorphous precipitate.

Part 2: Pre-crystallization Protocol: The Importance of Purity

The quality of the starting material is paramount to the success of crystallization. Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the crystal, leading to defects.

Protocol 1: Purification of this compound

  • Initial Assessment: Before attempting crystallization, assess the purity of the synthesized this compound using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is highly recommended.

  • Recrystallization for Purification: If the purity is insufficient, recrystallization is an effective purification method.[3]

    • Solvent Selection: Identify a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given the presence of two methoxy groups, which can increase solubility in some polar aprotic solvents, good starting points would be ethanol, methanol, ethyl acetate, or acetone.[4]

    • Procedure:

      • Dissolve the impure compound in a minimal amount of the chosen hot solvent to create a saturated solution.

      • If insoluble impurities are present, perform a hot filtration to remove them.

      • Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the precipitation of impurities.[5]

      • Once the solution has reached room temperature, further cooling in an ice bath can maximize the yield of the purified compound.

      • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

      • Dry the crystals thoroughly under vacuum.

  • Purity Confirmation: Re-assess the purity of the recrystallized material to ensure it meets the >98% standard before proceeding to single crystal growth experiments.

Part 3: Single Crystal Growth Techniques

There is no universal method for growing single crystals; success often requires screening several techniques and conditions.[6] For this compound, a pale-yellow to yellow-brown solid, the following solution-based methods are most promising.[7]

Technique 1: Slow Evaporation

This is often the simplest and most successful method for small organic molecules.[2][8] The principle relies on the gradual removal of the solvent, which slowly increases the concentration of the solute to the point of supersaturation, leading to nucleation and crystal growth.

Protocol 2: Slow Evaporation

  • Solvent Screening: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal. If the compound is too soluble, it may not crystallize, and if it is too insoluble, a saturated solution cannot be prepared.

    • Recommended Solvents to Screen: Based on the structure of this compound (aromatic, with ether functionalities), a range of solvents should be tested. See the table below for suggestions.

  • Preparation:

    • Prepare a nearly saturated solution of purified this compound in the chosen solvent at room temperature.

    • Filter the solution through a syringe filter (0.2 µm) into a clean, small vial (e.g., a 2 mL glass vial or an NMR tube). This removes any dust or particulate matter that could act as unwanted nucleation sites.[8]

  • Crystallization:

    • Cover the vial with parafilm and pierce it with a needle or two. The number and size of the holes will control the rate of evaporation.[8] Fewer, smaller holes will slow down the process, which is generally desirable for better quality crystals.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully removed from the mother liquor using a spatula or by decanting the solvent.

Workflow for Slow Evaporation

Caption: Workflow for the slow evaporation crystal growth method.

Technique 2: Vapor Diffusion

Vapor diffusion is an excellent technique, particularly when only small amounts of the compound are available.[6] It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "poor" solvent (the anti-solvent) to slowly diffuse into the solution. This gradually decreases the solubility of the compound, leading to crystallization.

Protocol 3: Vapor Diffusion

  • Solvent System Selection:

    • Good Solvent: A solvent in which this compound is readily soluble.

    • Anti-Solvent: A more volatile solvent in which the compound is poorly soluble, and which is miscible with the good solvent.

  • Setup (Vial-in-a-Jar):

    • Prepare a concentrated solution of the purified compound in the good solvent.

    • Filter this solution into a small, open vial (e.g., a 0.5 mL vial).

    • Place this small vial inside a larger jar or beaker containing a small amount of the anti-solvent.

    • Seal the larger container tightly.

  • Crystallization: The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in the solvent environment will induce crystallization over time.

  • Monitoring and Harvesting: Monitor the setup for crystal growth. The process can take several days to weeks. Once crystals of suitable size are observed, they can be harvested.

Workflow for Vapor Diffusion

Caption: Workflow for the vapor diffusion crystal growth method.

Technique 3: Slow Cooling

This technique is based on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, inducing crystallization.[9]

Protocol 4: Slow Cooling

  • Solvent Selection: Choose a solvent in which this compound has a significant increase in solubility with temperature.

  • Preparation:

    • Prepare a saturated solution of the purified compound in the chosen solvent at an elevated temperature (e.g., by gentle warming in a water bath). Ensure all the solid has dissolved.

    • Filter the hot solution to remove any undissolved impurities.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. This can be achieved by leaving it on the benchtop, or for even slower cooling, by placing the flask in a Dewar flask filled with warm water and allowing it to cool to ambient temperature overnight.

    • Once at room temperature, the solution can be transferred to a refrigerator or freezer to further decrease the temperature and maximize crystal formation. The key is to make the temperature changes gradual.

  • Harvesting: Collect the crystals by filtration.

Part 4: Solvent Selection and Optimization

The choice of solvent is arguably the most critical variable in the crystallization process.[2] For this compound, a systematic approach to solvent selection is recommended.

Solvent Class Examples Rationale for this compound Potential Use
Alcohols Methanol, EthanolThe methoxy groups may impart some solubility. Hydrogen bonding from the solvent could influence crystal packing.Slow Evaporation, Slow Cooling, Good solvent in Vapor Diffusion
Esters Ethyl acetateA moderately polar solvent that is often successful for a wide range of organic compounds.[2]Slow Evaporation, Good solvent in Vapor Diffusion
Ketones AcetoneA polar aprotic solvent that may effectively dissolve the compound. Its volatility makes it suitable for evaporation techniques.Slow Evaporation, Good solvent in Vapor Diffusion
Chlorinated DichloromethaneOften a good solvent for aromatic compounds, but its high volatility can lead to rapid crystal growth. Use with caution.Good solvent in Vapor Diffusion (with a less volatile anti-solvent)
Aromatic TolueneThe aromatic nature may promote favorable π-π stacking interactions with the benzisoxazole ring system.[2]Slow Evaporation, Good solvent in Vapor Diffusion
Ethers Tetrahydrofuran (THF)A good solvent for many organic molecules.Good solvent in Vapor Diffusion
Alkanes Hexane, HeptaneThe compound is likely to be poorly soluble in these nonpolar solvents.Anti-solvent in Vapor Diffusion

Tips for Solvent System Optimization:

  • Binary Solvent Mixtures: Using a mixture of a good solvent and a poor solvent can be very effective. This allows for fine-tuning of the solubility. For slow evaporation, a mixture where the more volatile solvent is the better solvent is often used.

  • Trial and Error: It is often necessary to screen a wide range of solvents and solvent combinations to find the optimal conditions. Small-scale trials in vials are an efficient way to do this.

Part 5: Troubleshooting Common Crystallization Problems

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Solution is not supersaturated; Compound is too soluble.Evaporate more solvent; Add an anti-solvent; Try a different solvent where the compound is less soluble; Cool the solution to a lower temperature.
Oiling Out The solution has become too supersaturated too quickly; The temperature is too high.Use a more dilute solution; Slow down the crystallization process (e.g., slower evaporation or cooling); Use a solvent with a lower boiling point.
Formation of Powder or Microcrystals Nucleation is too rapid.Slow down the crystallization process; Use a cleaner vial; Filter the solution more carefully; Try a solvent system that reduces solubility more gradually.
Twinning or Intergrown Crystals Rapid crystal growth.Slow down the rate of crystallization by reducing the rate of evaporation or cooling.

Conclusion

The successful growth of single crystals of this compound is a critical step in its development as a potential therapeutic agent. While it can be a challenging process that requires patience and experimentation, a systematic approach grounded in the principles of purification, solvent selection, and controlled crystallization will significantly increase the likelihood of obtaining high-quality crystals suitable for X-ray diffraction. The protocols and guidelines presented here provide a robust framework for researchers to begin this essential work.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 3 * Crystallization 21. Retrieved from [Link]

  • (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • (n.d.). Slow Cooling During Recrystallization. YouTube. Retrieved from [Link]

  • Khan, I., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Retrieved from [Link]

  • G., Ravi, et al. (2007). Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). ResearchGate. Retrieved from [Link]

  • S. G, V., et al. (2022). Synthesis, Single-Crystal XRD, Spectral and Computational Analysis of 2-(3,4-Dimethoxyphenyl)-1H-Phenanthro[9,10-d] Imidazole as Electron-Transport and NLO Material. ResearchGate. Retrieved from [Link]

  • Anbuselvan, P., et al. (2020). Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5,6-Dimethoxybenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Dimethoxybenzo[c]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful synthesis of this important heterocyclic compound. The following information is curated from established synthetic methodologies and expert insights to help you navigate the potential challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable route for the synthesis of this compound is the intramolecular cyclization of a 2-hydroxyaryl oxime precursor.[1][2] This typically involves a two-step process:

  • Oxime Formation: The reaction of 2-hydroxy-4,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form 2-hydroxy-4,5-dimethoxybenzaldehyde oxime.

  • Cyclization: The subsequent intramolecular dehydration and ring closure of the oxime to yield the final benzisoxazole product. This step can be promoted by various reagents, such as acetic anhydride or thionyl chloride.[3]

Q2: I am experiencing very low yields in my synthesis. What are the primary factors to investigate?

A2: Low yields are a common issue in benzisoxazole synthesis and can often be attributed to several key factors. A systematic troubleshooting approach is recommended.[4][5]

  • Purity of Starting Materials: Ensure the high purity of your 2-hydroxy-4,5-dimethoxybenzaldehyde and hydroxylamine hydrochloride. Impurities can significantly interfere with the reaction.[4]

  • Sub-optimal Reaction Conditions: The temperature, reaction time, solvent, and choice of cyclizing agent are critical parameters that require careful optimization.[6]

  • Incomplete Cyclization: The intermediate oxime may not be fully converting to the benzisoxazole. This can be addressed by adjusting the reaction temperature or time.[4]

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.[5]

Q3: My Thin Layer Chromatography (TLC) analysis shows multiple spots, including unreacted starting material. What should I do?

A3: The presence of multiple spots on your TLC plate indicates an incomplete reaction and potentially the formation of side products. Here are some steps to take:

  • Extend Reaction Time: Continue to monitor the reaction at regular intervals to see if the starting material is consumed over a longer period.[5]

  • Increase Temperature: Insufficient temperature may not provide the necessary activation energy for the reaction to proceed to completion. Consider a modest increase in temperature while monitoring for any decomposition.[4]

  • Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the cyclizing agent can sometimes drive the reaction to completion.[6]

Q4: I am concerned about the formation of isomeric side products. What are the likely culprits and how can they be minimized?

A4: A common side reaction in the synthesis of benzisoxazoles from o-hydroxyaryl oximes is the Beckmann rearrangement, which leads to the formation of an isomeric benzo[d]oxazole.[6] To favor the desired N-O bond formation over this rearrangement, careful selection of the cyclizing agent and reaction conditions is crucial. Milder cyclizing agents and controlled temperatures can often minimize the formation of this byproduct.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their potential solutions.

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Degradation of starting materials or reagents.• Use freshly opened or purified 2-hydroxy-4,5-dimethoxybenzaldehyde.• Ensure the hydroxylamine hydrochloride and cyclizing agent are of high quality and have been stored properly.
2. Sub-optimal Temperature: Reaction temperature is too low to overcome the activation energy.• Incrementally increase the reaction temperature in 10°C intervals, monitoring the reaction progress by TLC.[4]
3. Inefficient Cyclizing Agent: The chosen reagent for cyclization is not effective for this specific substrate.• Experiment with different cyclizing agents such as acetic anhydride, thionyl chloride, or polyphosphoric acid.[3][6]
Significant Side Product Formation 1. Beckmann Rearrangement: Formation of the isomeric benzo[d]oxazole.• Employ milder reaction conditions (lower temperature, shorter reaction time).• Screen different cyclizing agents that are known to favor N-O bond formation.[6]
2. Polymerization: Starting materials or intermediates are polymerizing under the reaction conditions.• Lower the reaction temperature.• Ensure a homogenous reaction mixture with efficient stirring.[5]
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography.• Screen a variety of solvent systems for column chromatography to achieve better separation.• Consider recrystallization from a suitable solvent system. For polar compounds like this, mixtures of ethyl acetate and hexanes, or acetone and acetonitrile can be effective.[5]
2. Product Tailing on Silica Gel: The basic nitrogen in the isoxazole ring can interact with the acidic silica gel.• Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent during column chromatography.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent quality.

Protocol 1: Synthesis of 2-Hydroxy-4,5-dimethoxybenzaldehyde Oxime

This procedure is adapted from the synthesis of similar benzaldehyde oximes.[7]

Materials:

  • 2-hydroxy-4,5-dimethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-4,5-dimethoxybenzaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde).

  • Add hydroxylamine hydrochloride (1.2 eq) to the solution.

  • Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

  • Add water to the concentrated mixture to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-4,5-dimethoxybenzaldehyde oxime.

Protocol 2: Cyclization to this compound

This is a general procedure for the cyclization of 2-hydroxyaryl oximes.[3]

Materials:

  • 2-hydroxy-4,5-dimethoxybenzaldehyde oxime

  • Acetic anhydride

  • Pyridine (optional, as a catalyst)

Procedure:

  • In a round-bottom flask, suspend 2-hydroxy-4,5-dimethoxybenzaldehyde oxime (1.0 eq) in acetic anhydride (5-10 eq).

  • Optionally, add a catalytic amount of pyridine.

  • Heat the reaction mixture to reflux (or a lower temperature, e.g., 80-100 °C, to start) for 1-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water to quench the excess acetic anhydride.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizing the Workflow

General Synthetic Workflow

Synthesis_Workflow Start 2-Hydroxy-4,5-dimethoxybenzaldehyde Oxime 2-Hydroxy-4,5-dimethoxybenzaldehyde Oxime Start->Oxime  NH₂OH·HCl, Base   Final_Product This compound Oxime->Final_Product  Cyclizing Agent (e.g., Ac₂O)   Purification Purification (Chromatography/Recrystallization) Final_Product->Purification  Work-up  

Caption: General synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Incomplete_Reaction Incomplete Reaction? Optimize_Conditions->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Extend_Time Increase Reaction Time Incomplete_Reaction->Extend_Time Yes Modify_Conditions Modify Conditions (Temp, Solvent) Side_Products->Modify_Conditions Yes Final_Analysis Re-evaluate and Analyze Side_Products->Final_Analysis No Increase_Temp Increase Temperature Extend_Time->Increase_Temp Increase_Temp->Final_Analysis Change_Reagent Change Cyclizing Agent Change_Reagent->Final_Analysis Modify_Conditions->Change_Reagent

Caption: Troubleshooting logic for addressing low reaction yields.

References

  • Lukoyanov, A. A., Sukhorukov, A. Yu., & Lesiv, A. V. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 2-27.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Wikipedia. (2023). Benzisoxazole. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dimethoxy-2,1-benzoxazole. Retrieved from [Link]

  • Polshettiwar, V., & Varma, R. S. (2009). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Arkivoc, 2009(11), 147-154.

Sources

Purification strategies for 5,6-Dimethoxybenzo[c]isoxazole from complex reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis and purification of 5,6-Dimethoxybenzo[c]isoxazole. As a critical heterocyclic scaffold in pharmaceutical research, achieving high purity is paramount for accurate downstream biological evaluation and process development.[1] This document provides in-depth, experience-driven strategies to navigate the common challenges encountered when isolating this target molecule from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should anticipate when synthesizing this compound?

A1: Impurities typically originate from three main sources: unreacted starting materials, side reactions, and product degradation.

  • Starting Materials: The most common starting material for this synthesis is a 2-hydroxyaryl oxime, such as 2-hydroxy-4,5-dimethoxybenzaldehyde oxime.[2] Incomplete conversion will leave this highly polar precursor in your crude mixture.

  • Side Products: The formation of the benzisoxazole ring can sometimes compete with a Beckmann-type rearrangement, which leads to the isomeric 2-substituted benzoxazole as a significant byproduct.[3]

  • Degradation Products: The N-O bond within the isoxazole ring is susceptible to cleavage under harsh conditions. Strong bases can catalyze a ring-opening elimination reaction to yield an o-cyanophenolate anion. Similarly, certain acidic conditions can also compromise the ring's integrity.[4]

Q2: What is the best overall strategy for purifying this compound?

A2: A multi-step approach is universally the most effective. A typical workflow involves an initial extractive workup to remove inorganic salts and highly polar materials, followed by column chromatography for separation from closely related organic impurities, and concluding with recrystallization to achieve high final purity and remove trace chromatographic solvents.

Q3: How do the two methoxy groups on the benzene ring influence the purification process?

A3: The methoxy groups (-OCH₃) at the 5- and 6-positions are strong electron-donating groups.[2] This has two primary effects:

  • Polarity: They increase the overall polarity of the molecule compared to the unsubstituted benzisoxazole parent ring. This influences its solubility and retention behavior in chromatography, generally requiring more polar solvent systems for elution.

  • Basicity: The electron-donating nature of these groups can slightly increase the basicity of the nitrogen atom in the isoxazole ring, making the molecule more prone to interactions with the acidic surface of standard silica gel.

Q4: How stable is the this compound ring system during purification?

A4: The benzisoxazole ring is aromatic and relatively stable but is the most chemically sensitive part of the molecule.[5] Its stability is pH-dependent. It is most stable under neutral to mildly acidic conditions. Exposure to strong bases (e.g., NaOH, KOH) should be minimized in duration and temperature to prevent ring-opening.[6] When performing extractions, use milder bases like sodium bicarbonate where possible.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific experimental failures in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Issue 1: Column Chromatography - Poor Separation or Significant Tailing

You observe that your target compound is streaking or co-eluting with impurities on the silica gel column.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of your mobile phase is not optimized to differentiate between your product and the impurities.

    • Solution: Systematic TLC Analysis. Before committing to a column, run a series of TLC plates with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system should provide a clear separation between your product spot and impurities, with an Rf value for the product between 0.25 and 0.40. If spots are too high (high Rf), decrease the mobile phase polarity; if they are too low (low Rf), increase the polarity.[7]

  • Possible Cause 2: Acid-Base Interaction with Silica Gel. Standard silica gel is acidic (due to silanol groups, Si-OH) and can strongly interact with the weakly basic nitrogen of the benzisoxazole, causing significant peak tailing.

    • Solution A: Add a Basic Modifier. Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase.[7] This will dramatically improve the peak shape for basic compounds.

    • Solution B: Change the Stationary Phase. If tailing persists, switch to a less acidic or neutral stationary phase like neutral alumina. Alternatively, for highly polar or basic compounds, reversed-phase chromatography (using a C18 column with a water/acetonitrile or water/methanol mobile phase) is an excellent choice.[7][8]

Workflow: Selecting a Chromatography Strategy

Caption: Decision tree for chromatography troubleshooting.

Issue 2: Recrystallization - Product Fails to Crystallize or "Oils Out"

Upon cooling your recrystallization solution, the product separates as a liquid oil instead of solid crystals.

  • Possible Cause 1: Solution is Supersaturated or Cooled Too Rapidly. "Oiling out" occurs when the solubility of the compound drops so quickly that molecules don't have time to orient into an ordered crystal lattice.

    • Solution: Re-dissolve and Cool Slowly. Add a small amount of hot solvent back into the flask to fully re-dissolve the oil. Then, allow the flask to cool to room temperature as slowly as possible (e.g., by placing it in a warm water bath that is allowed to cool or by wrapping it in glass wool). Once at room temperature, move it to a refrigerator, and finally to a freezer, to maximize recovery.[7][9]

  • Possible Cause 2: Presence of Impurities. Even small amounts of impurities can disrupt the crystal formation process.

    • Solution A: Pre-Purification. The sample may not be pure enough for crystallization. Attempt a preliminary purification, such as running the material through a quick "plug" of silica gel with a suitable solvent to remove the most egregious impurities before re-attempting crystallization.[7]

    • Solution B: Activated Charcoal Treatment. If you suspect colored, non-polar impurities, add a small amount (1-2% by weight) of activated charcoal to the hot solution. Swirl for a few minutes, then perform a hot filtration through Celite to remove the charcoal before allowing the solution to cool.[10]

  • Possible Cause 3: No Nucleation Sites. Crystallization requires an initial site to begin.

    • Solution A: Scratch the Flask. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites.[7][9]

    • Solution B: Add a Seed Crystal. If you have a tiny amount of the pure, solid product, add a single crystal to the cooled solution. This will act as a template for further crystal growth.[7]

Data Summary: Common Recrystallization Solvents
Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolar Protic78-100Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then a drop of ethanol to clarify before cooling.
TolueneNon-polar111Effective for compounds with aromatic character. Can be slow to evaporate.
Ethyl Acetate/HexaneMid-polarity60-77A versatile system. Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent until turbidity persists.
IsopropanolPolar Protic82A good alternative to ethanol with a slightly higher boiling point.
Issue 3: Low Overall Yield or Product Loss

After completing the full purification workflow, the final mass of your pure product is significantly lower than expected.

  • Possible Cause 1: Product Degradation. As mentioned, the benzisoxazole ring can be labile.

    • Solution: pH and Temperature Control. Ensure all aqueous extraction and chromatography steps are performed under neutral or buffered conditions. Avoid unnecessarily high temperatures during solvent evaporation (use a rotovap with a water bath at ≤ 40 °C).

  • Possible Cause 2: Using Too Much Recrystallization Solvent. The goal is to create a saturated solution at high temperature, not a dilute one.

    • Solution: Use Minimal Hot Solvent. Add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. Using a large excess of solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing recovery.[7]

  • Possible Cause 3: Irreversible Adsorption on Chromatography Media. A portion of your product may be permanently stuck to the column.

    • Solution: Stability Test & Media Selection. Before running a large-scale column, spot your crude material on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop it. If a new spot appears at the baseline or the original spot diminishes, it indicates decomposition on silica.[7] In this case, switching to a more inert stationary phase is necessary.

Protocol: General Purification Workflow

Caption: Standard purification workflow for this compound.

References

  • The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. Available at: [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Google Patents.
  • What are the key steps in the purification of pharmaceutical intermediates?. Blog. Available at: [Link]

  • Troubleshooting. The Pharma Master. Available at: [Link]

  • Benzisoxazole. Wikipedia. Available at: [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. Available at: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Available at: [Link]

  • The Physical Organic Chemistry of Benzisoxazoles. I. The Mechanism of the Base-Catalyzed Decomposition. ElectronicsAndBooks. Available at: [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. Available at: [Link]

  • Recrystallization of Benzoic Acid. Web.mnstate.edu. Available at: [Link]

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Technical Support Center: Strategies for Overcoming Solubility Challenges of 5,6-Dimethoxybenzo[c]isoxazole in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that realizing the full potential of a novel compound like 5,6-Dimethoxybenzo[c]isoxazole hinges on its effective delivery to the biological target. Its promising chemical structure is often paired with the practical challenge of poor aqueous solubility, a common hurdle for aromatic heterocyclic compounds.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, stepwise approach to overcoming these solubility issues. We will move from simple troubleshooting to advanced formulation strategies, explaining not just the "how" but the critical "why" behind each technique. Our goal is to empower you to develop robust, reproducible, and valid experimental protocols.

Part 1: Foundational Knowledge - Understanding the Challenge

Q1: Why is this compound expected to be poorly soluble in aqueous buffers like PBS or cell culture media?

A1: The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. This compound (MW: 179.17 g/mol , Formula: C₉H₉NO₃) has a composite structure that leads to its poor aqueous solubility.[1]

  • Hydrophobic Core: The molecule is built on a benzo[c]isoxazole scaffold. This fused aromatic ring system is rigid, planar, and nonpolar, making it inherently hydrophobic (water-repelling).

  • Polar Groups: The isoxazole ring contains nitrogen and oxygen atoms, and two methoxy (-OCH₃) groups are attached to the benzene ring.[1] While these groups introduce some polarity and potential for hydrogen bonding, their contribution is insufficient to overcome the hydrophobicity of the large aromatic core.

  • Lipophilicity (LogP): A key predictor of solubility is the partition coefficient, LogP, which measures a compound's solubility in a lipid-like solvent versus water. The predicted LogP for this compound is approximately 1.85, indicating it is significantly more soluble in lipids than in water and is thus considered a lipophilic compound.[1]

When you introduce a concentrated stock of this compound (typically in an organic solvent like DMSO) into a high-salt aqueous environment like Phosphate-Buffered Saline (PBS) or cell culture medium, the water molecules preferentially interact with the abundant salt ions and other polar components. This effectively "squeezes out" the hydrophobic compound, causing it to precipitate. This phenomenon is known as "salting out."

Part 2: Initial Troubleshooting & Basic Strategies

Q2: I dissolved this compound in DMSO, but it crashed out of solution when I added it to my assay buffer. What are the first steps to troubleshoot this?

A2: This is the most common solubility issue encountered. The primary culprit is almost always an excessive final concentration of the organic solvent. While DMSO is an excellent solvent for many nonpolar compounds, its miscibility with water is not limitless, and it can be toxic to cells at higher concentrations.[2][3][4]

The first line of defense is to meticulously control and minimize the final DMSO concentration.

G cluster_prep Stock Solution Preparation cluster_dilution Dilution & Final Concentration stock Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) dilute Dilute Stock into Aqueous Buffer (e.g., PBS, Media) stock->dilute check Calculate Final DMSO Concentration dilute->check precip Precipitation Occurs check->precip > 0.5% soluble Compound Remains Soluble check->soluble ≤ 0.5% precip->stock Action: Remake stock at higher concentration to reduce required volume

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to the highest feasible concentration (e.g., 50 mM). This allows you to use a smaller volume to achieve your final desired concentration in the assay.

  • Perform Serial Dilutions (If Needed): If your final concentration is very low, perform an intermediate dilution of your stock in 100% DMSO rather than in buffer.

  • Final Dilution: Add the small volume of DMSO stock to your pre-warmed aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.[4]

  • Calculate Final DMSO %: Always calculate the final percentage of DMSO in your assay.

    • Formula:(Volume of DMSO Stock / Total Volume of Final Solution) * 100

Assay TypeDMSOEthanol
Enzymatic/Biochemical Assays < 2%< 5%
Cell-Based Assays (General) < 0.5%< 1%
Sensitive Cell Lines (e.g., Primary Neurons) < 0.1%< 0.2%
In Vivo (Rodent) < 2% (often with co-solvents)Varies
Note: These are general guidelines. You must validate the tolerance of your specific system with a vehicle control experiment.[4][5]

Part 3: Intermediate Solubility Enhancement Techniques

Q3: I've minimized the DMSO concentration to 0.5%, but I still see precipitation at my desired compound concentration. What's the next logical step?

A3: When a single solvent system fails, the next step is to modify the properties of the solvent system itself. The two most accessible strategies are using a co-solvent system or adjusting the pH of the buffer.[6][7]

A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, reduces the overall polarity of the solution. This "softens" the transition for the hydrophobic compound from the DMSO stock to the final medium, helping to keep it in solution.[6]

Common Co-solvents for Biological Assays:

  • Polyethylene Glycol 400 (PEG 400): A polymer with low toxicity, commonly used in formulations.

  • Propylene Glycol (PG): Another low-toxicity solvent.

  • Glycerin: Can be effective but increases the viscosity of the solution.[3]

  • Prepare a Mixed-Solvent Stock: Create a stock solution of this compound in a mixture of solvents. A common starting point is a 1:1 ratio of DMSO:PEG 400.

  • Dilute into Buffer: Add the mixed-solvent stock to your aqueous buffer with vigorous mixing.

  • Vehicle Control: Your vehicle control must now contain the same final concentration of both DMSO and PEG 400. For example, if you add 5 µL of a 1:1 DMSO:PEG 400 stock to 1 mL of media, your final solvent concentration is ~0.25% DMSO and ~0.25% PEG 400.

The solubility of compounds with ionizable functional groups can be dramatically influenced by pH.[8] By shifting the pH of the buffer, you can convert the compound into its more soluble ionized (salt) form. The isoxazole ring is weakly basic and can be protonated under acidic conditions. While the effect may be modest for this specific molecule, it is a variable worth investigating.

  • Prepare Buffers: Prepare a set of your base buffer (e.g., PBS) adjusted to different pH values, such as pH 5.0, pH 6.2, pH 7.4, and pH 8.5.

  • Test Solubility: Prepare a saturated solution of this compound in each buffer. This can be done by adding an excess of the solid compound to each buffer, vortexing, and incubating with agitation for several hours.

  • Quantify: Centrifuge the samples to pellet the undissolved solid, then measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).

  • Determine Optimal pH: This test will reveal if solubility is pH-dependent and identify a pH range that may be more favorable for your experiments, provided your biological system can tolerate the pH shift.

G cluster_options Intermediate Strategies cluster_validation Validation start Initial solubility test in <0.5% DMSO fails cosolvent Try Co-Solvent Approach (e.g., DMSO + PEG 400) start->cosolvent ph_adjust Try pH Adjustment (Test solubility at pH 5-9) start->ph_adjust control_cosolvent Run vehicle control with final co-solvent concentration cosolvent->control_cosolvent control_ph Verify assay compatibility with altered pH ph_adjust->control_ph success Proceed with Experiment control_cosolvent->success Soluble & No Artifacts control_ph->success Soluble & No Artifacts

Part 4: Advanced Formulation Strategies

Q4: Co-solvents and pH adjustments provided only marginal improvement. What advanced formulation approaches can I use in the lab?

A4: When simple solvent modifications are insufficient, we turn to excipients that fundamentally change how the compound is presented to the aqueous environment. The two most powerful in vitro approaches are the use of cyclodextrins and surfactants.[9][10][11]

Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone. Their exterior is hydrophilic, making them water-soluble, while their interior cavity is hydrophobic. They can encapsulate a poorly soluble "guest" molecule like this compound, forming a water-soluble "inclusion complex".[12][13][14] This shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[12]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in biological research due to its high aqueous solubility and low toxicity.[12][15]

  • Prepare HP-β-CD Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired buffer.

  • Add Compound: Add an excess of solid this compound to the HP-β-CD solution.

  • Complexation: Mix vigorously. This process can be enhanced by sonication or by shaking at a slightly elevated temperature (e.g., 37-40°C) for several hours to overnight.

  • Clarification: Centrifuge the solution at high speed or filter through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound.

  • Quantify and Use: The resulting clear solution contains the water-soluble complex. Determine the compound concentration via an analytical method (e.g., HPLC) before diluting it for your experiment. The vehicle control for this experiment is the HP-β-CD solution without the compound.

Surfactants (surface active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, resulting in a clear aqueous formulation.[6]

Common Non-ionic Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Kolliphor® EL (formerly Cremophor® EL)[2]

Critical Consideration: Surfactants can have their own biological effects and may interfere with assays, especially cell-based ones. Therefore, meticulous vehicle controls and concentration optimization are mandatory.

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your buffer at a concentration well above its CMC.

  • Dissolve Compound: Add your compound (either as a solid or from a minimal volume of a highly concentrated organic stock) to the surfactant solution.

  • Mix and Equilibrate: Vortex or sonicate until the solution is clear. This indicates the compound has been incorporated into the micelles.

  • Vehicle Control: The vehicle control must be the buffer containing the identical final concentration of the surfactant.

Part 5: Specialized Solutions for In Vivo and Drug Development

Q5: I need to prepare a formulation of this compound for oral or parenteral administration in an animal model. What are the recommended strategies?

A5: For in vivo applications, the formulation goal expands beyond simple solubilization to optimizing absorption and bioavailability. Lipid-Based Drug Delivery Systems (LBDDS) are a powerful and widely used strategy for this purpose.[16][17][18] These formulations present the drug in a solubilized state within lipid excipients, which can enhance its passage across the gastrointestinal tract and into systemic circulation.[19][20]

  • Simple Oil Solutions: The most basic approach, involving dissolving the compound in a pharmaceutically acceptable oil (e.g., corn oil, sesame oil).[19]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (like the GI tract). This provides a large surface area for drug absorption.[17][18]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are more advanced systems where the drug is encapsulated within a solid lipid core, forming nanoparticles. They offer improved stability and can provide controlled release.[18][20]

G cluster_types Common LBDDS Types LBDDS Lipid-Based Drug Delivery Systems (LBDDS) Oil Type I: Oil Solutions (e.g., Compound in Corn Oil) LBDDS->Oil Simplest SEDDS Type II/III: SEDDS/SMEDDS (Oil + Surfactant +/- Co-solvent) LBDDS->SEDDS Self-Emulsifying SLN Nanoparticulate Systems (SLNs / NLCs) LBDDS->SLN Advanced/Controlled Release Desc1 Good for highly lipophilic drugs. May have limited dispersion. Oil->Desc1 Desc2 Forms fine emulsion in GI tract. Improves dispersion and absorption. SEDDS->Desc2 Desc3 Solid lipid core. Offers stability and controlled release. SLN->Desc3

Developing these formulations requires specialized expertise in pre-formulation, including screening various lipid excipients and optimizing their ratios. This process is beyond the scope of a standard biology lab but is a critical step in translational research and drug development.

Part 6: The Uncompromising Rule - Validation with Vehicle Controls

Q6: How can I be absolutely certain that my chosen solubilization method is not producing experimental artifacts?
If Your Formulation Is...Your Vehicle Control Is...Rationale
Compound in 0.5% DMSO / Buffer 0.5% DMSO in BufferTo account for any effects of DMSO on the system.
Compound in 0.25% DMSO + 0.25% PEG 400 / Buffer 0.25% DMSO + 0.25% PEG 400 in BufferTo account for the combined effects of the co-solvents.
Compound in 20% HP-β-CD / Buffer 20% HP-β-CD in BufferTo ensure the cyclodextrin itself is not causing the observed effect.
Compound in 1% Tween 80 / Buffer 1% Tween 80 in BufferTo control for the biological activity of the surfactant micelles.

Always run the vehicle control in parallel with your untreated (naïve) and treated samples. If the vehicle control shows a significant difference from the naïve control, your formulation is causing an artifact, and you must re-evaluate your solubilization strategy.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilization and absorption with lipid-based formulations. Advanced drug delivery reviews, 60(6), 673-691. [Link]

  • Mukherjee, S., Ray, S., & Thakur, R. S. (2009). Solid lipid nanoparticles: a modern formulation approach in drug delivery system. Indian journal of pharmaceutical sciences, 71(4), 349. [Link]

  • Date, A. A., Vador, N., Jagtap, A., & Nagarsenker, M. S. (2007). Lipid-based drug delivery systems: an overview. Current Drug Delivery, 4(4), 303-315. [Link]

  • Majumder, M., & Kumar, A. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 15(10), 2419. [Link]

  • Sâmnani, I., Franco, C., & Rives, A. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(11), 2533. [Link]

  • Loftsson, T., & Järvinen, T. (1999). Cyclodextrins in drug delivery. Expert opinion on drug delivery, 3(4), 535-550. [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2843-2852. [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 16(9), 197. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Current Pharmaceutical Design, 28(28), 2315-2331. [Link]

  • IFF. (2022). FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-10. [Link]

  • Sharma, D., Saini, S., Rana, S., & Singh, M. (2013). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 4(5), 1735. [Link]

  • ChemSrc. (2025). 5,6-Dimethoxy-3-methylbenzo[c]isoxazole | CAS#:873412-87-4. [Link]

  • Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Dollo, G. (2017). Response to "Hi, can anyone tell me how to dissolve a hydrophobic compound..?". ResearchGate. [Link]

  • Patel, V. (2015). Response to "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate. [Link]

  • Loo, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56012. [Link]

  • Solubility of Things. (n.d.). Isoxazole. [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of pharmaceutical sciences, 79(8), 754-757. [Link]

  • Kaur, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic chemistry, 76, 251-270. [Link]

  • Khan, I., et al. (2021). Lipophilicity and water solubility of Isoxazole derivatives computed by... ResearchGate. [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 17(4), 451-460. [Link]

Sources

Addressing challenges in the scale-up production of 5,6-Dimethoxybenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis and scale-up of 5,6-Dimethoxybenzo[c]isoxazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles to ensure process robustness, safety, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound suitable for scale-up?

A1: The most prevalent and scalable methods for constructing the benzo[c]isoxazole core involve the cyclization of an ortho-functionalized aromatic precursor. For this compound, the key strategies are:

  • Cyclization of an o-hydroxyaryl oxime derivative: This is a widely adopted route where an ortho-hydroxy substituted benzaldehyde (e.g., 2-hydroxy-4,5-dimethoxybenzaldehyde) is first converted to its corresponding oxime. The subsequent cyclization of the oxime, often promoted by an oxidizing agent or a base, yields the benzo[c]isoxazole ring. This method is generally robust but requires careful control of the cyclization step to prevent side reactions.[1]

  • [3+2] Cycloaddition of a nitrile oxide: This approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile.[2] For benzo[c]isoxazoles, this can involve an in-situ generated aryne. While synthetically elegant, the generation and handling of highly reactive intermediates like nitrile oxides and benzynes can present significant safety and control challenges during scale-up.[1]

Q2: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

A2: The transition from lab to plant necessitates rigorous control over several parameters that have a magnified impact at scale:

  • Temperature Control: Many steps, particularly nitrile oxide generation and cyclization reactions, can be highly exothermic.[1] Inadequate heat dissipation in a large reactor can lead to thermal runaways, causing product degradation, byproduct formation, and severe safety hazards. Precise monitoring of the internal reaction temperature (not just the jacket temperature) is crucial.

  • Reagent Addition Rate: The rate of addition for key reagents, such as oxidants or bases, directly influences the reaction kinetics and heat generation. Slow, controlled addition is often necessary to maintain a safe temperature profile and minimize the concentration of unstable intermediates, which can prevent side reactions like the dimerization of nitrile oxides into furoxans.[3][4]

  • Mixing and Mass Transfer: Homogeneity is harder to achieve in large reactors. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in inconsistent product quality and yield. The choice of impeller type and agitation speed are critical engineering considerations.

  • Reaction Time: Reaction completion should be determined by in-process controls (e.g., TLC, LC-MS, or HPLC) rather than fixed time intervals.[3] Over-extending reaction times can lead to product decomposition, while insufficient time results in low conversion.

Q3: What are the primary safety concerns associated with scaling up benzo[c]isoxazole synthesis?

A3: Safety must be the foremost consideration. Key hazards include:

  • Thermal Runaway: As mentioned, exothermic reactions pose a significant risk. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential before scaling up.

  • Handling of Hazardous Reagents: The synthesis may involve toxic, corrosive, or unstable reagents. For example, hydroxylamine and its salts can be toxic and corrosive.[3] Oxidizing agents used for cyclization must be handled with care.

  • Pressure Build-up: The in-situ generation of gaseous byproducts or the use of volatile solvents at elevated temperatures can lead to significant pressure increases within a sealed reactor.[1] Reactors must be equipped with appropriate pressure relief systems.

  • Solvent Safety: The use of large quantities of flammable or toxic solvents requires appropriate engineering controls, such as grounding to prevent static discharge and operating in well-ventilated areas.[1]

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying chemistry to empower effective troubleshooting.

Problem 1: Low or Inconsistent Yield

A drop in yield is one of the most common and frustrating challenges during scale-up. The issue can typically be traced back to starting material integrity, reaction conditions, or intermediate stability.

start Low Yield Observed check_sm Verify Purity & Stability of Starting Materials (TLC, NMR, LC-MS) start->check_sm sm_ok Starting Materials OK check_sm->sm_ok Purity Confirmed sm_bad Degraded/Impure SMs Purify or Re-source check_sm->sm_bad Impurity Detected check_conditions Review Reaction Conditions sm_ok->check_conditions check_intermediates Investigate Intermediate Stability sm_ok->check_intermediates temp_issue Temperature Control Issue? (Monitor Internal Temp) check_conditions->temp_issue time_issue Reaction Time Issue? (Monitor by TLC/LC-MS) check_conditions->time_issue stoich_issue Stoichiometry Issue? (Re-evaluate equivalents) check_conditions->stoich_issue temp_solution Optimize Addition Rate Improve Reactor Cooling temp_issue->temp_solution time_solution Establish Endpoint Criteria via IPC time_issue->time_solution stoich_solution Adjust Reagent Ratios stoich_issue->stoich_solution final_yield Improved Yield temp_solution->final_yield time_solution->final_yield stoich_solution->final_yield dimerization Nitrile Oxide Dimerization? (Check for Furoxans) check_intermediates->dimerization dimer_solution Slow in-situ generation Ensure Dipolarophile is present dimerization->dimer_solution dimer_solution->final_yield

Caption: A decision-making flowchart for troubleshooting low yields.

  • Cause A: Degradation of an Unstable Intermediate (e.g., Nitrile Oxide)

    • The Chemistry: Nitrile oxides, common intermediates in isoxazole synthesis, are highly prone to dimerization to form furoxans, especially at high concentrations and elevated temperatures.[3][4] This is a second-order reaction, meaning its rate increases exponentially with concentration.

    • Scale-Up Solution: The key is to keep the instantaneous concentration of the nitrile oxide low. Instead of generating it all at once, employ a slow, controlled addition of the precursor (e.g., an oxime) or the oxidant to the reaction mixture. This in-situ generation ensures the nitrile oxide reacts with its intended partner as soon as it is formed, minimizing the opportunity for dimerization.[5]

  • Cause B: Incomplete Reaction

    • The Chemistry: A reaction that appears complete at the lab scale may stall at a larger scale due to mass transfer limitations or poor temperature control.

    • Scale-Up Solution:

      • Confirm Endpoint: Do not rely on a fixed reaction time from the lab protocol. Implement regular in-process controls (IPCs) like TLC or LC-MS to monitor the disappearance of the limiting reagent.[3]

      • Optimize Temperature: An insufficient temperature can lead to a sluggish reaction.[4] Ensure the internal reactor temperature reaches and maintains the target setpoint. Conversely, excessive heat can cause degradation.

  • Cause C: Product Decomposition During Workup

    • The Chemistry: The N-O bond in the isoxazole ring can be labile and susceptible to cleavage under certain conditions, such as strongly acidic or basic environments, or in the presence of reducing agents (e.g., catalytic hydrogenation).[3]

    • Scale-Up Solution: Evaluate the stability of your product under the proposed workup conditions. If decomposition is observed, consider milder alternatives:

      • Replace strong acids/bases with weaker, buffered systems.

      • Use liquid-liquid extraction instead of a harsh quenching procedure.

      • Minimize the time the product is exposed to adverse conditions.

Problem 2: Formation of Impurities and Purification Challenges

At scale, even minor impurities can amount to significant quantities, complicating purification and impacting final product quality.

  • Cause A: Formation of Regioisomers

    • The Chemistry: When using unsymmetrical precursors, the cyclization can often lead to a mixture of regioisomers, which may have very similar physical properties, making them difficult to separate by chromatography or recrystallization.[3] Regioselectivity is governed by a delicate balance of steric and electronic factors in the reactants.[3][4]

    • Scale-Up Solution:

      • Condition Optimization: Systematically screen reaction parameters. Changes in solvent polarity, temperature, or the addition of a Lewis acid catalyst can sometimes favor the formation of one regioisomer over the other.[3]

      • Reagent Control: In some syntheses, such as those involving β-enamino diketones, the use of specific derivatives or catalysts (e.g., BF₃·OEt₂) can provide excellent regiocontrol.[5]

  • Cause B: Furoxan Dimer Byproduct

    • The Chemistry: As discussed in the "Low Yield" section, this is a common byproduct from nitrile oxide intermediates.

    • Scale-Up Solution: The most effective strategy is prevention via slow, controlled in-situ generation of the nitrile oxide.[3][4] If the dimer still forms, purification strategies must be developed.

Purification is not just about achieving purity; it's about doing so efficiently and economically at scale.

Purification MethodAdvantages at ScaleDisadvantages at ScaleBest For
Recrystallization Cost-effective, can handle large volumes, highly effective for crystalline solids.Requires significant solvent volumes, yield loss in mother liquor, requires product to be a stable solid.Removing small amounts of impurities from a solid product with good crystallinity.
Column Chromatography High resolving power, versatile.Solvent-intensive, costly silica gel, can be slow and labor-intensive for very large quantities.Isolating the target compound from closely related impurities (e.g., regioisomers) or during early-stage scale-up.
Solvent Washes / Slurries Fast, uses moderate solvent volumes, simple equipment.Lower resolving power, only effective if impurities have significantly different solubility from the product.Crude purification to remove highly polar or non-polar impurities before a final polishing step like recrystallization.
Experimental Protocols
Protocol 1: General Procedure for Oxime Formation and Cyclization (Illustrative)

Safety Note: Always perform a risk assessment before any new or scaled-up procedure. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle hydroxylamine hydrochloride in a fume hood.[3]

  • Oxime Formation:

    • To a suitably sized reactor equipped with mechanical stirring, a temperature probe, and a condenser, charge 2-hydroxy-4,5-dimethoxybenzaldehyde (1.0 eq).

    • Add a suitable solvent, such as ethanol (5-10 volumes).

    • In a separate vessel, dissolve hydroxylamine hydrochloride (1.2-1.5 eq) and a base like sodium acetate (1.5-2.0 eq) in water.

    • Slowly add the aqueous hydroxylamine solution to the reactor, maintaining the internal temperature below 30 °C.

    • Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction by TLC/LC-MS until the starting aldehyde is consumed.

    • Upon completion, cool the mixture and add water to precipitate the oxime product. Filter the solid, wash with water, and dry under vacuum.

  • Oxidative Cyclization:

    • Charge the dried oxime (1.0 eq) and a suitable solvent (e.g., acetonitrile or DMF) to a clean, dry reactor.

    • Cool the mixture to 0-5 °C using a chiller.

    • Slowly add an oxidizing agent (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite solution) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. (Caution: Exothermic)

    • After the addition is complete, allow the reaction to stir at a controlled temperature until IPC confirms the consumption of the oxime.

    • Perform a workup procedure, which may involve quenching the excess oxidant, followed by extraction with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Troubleshooting Impurities via Recrystallization
  • Solvent Screening (Lab Scale):

    • Place small amounts of the crude product into several test tubes.

    • Add different solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/heptane, toluene) to each tube.

    • Heat the tubes to dissolve the solid, then allow them to cool slowly to room temperature and then in an ice bath.

    • Identify the solvent system that provides good crystal formation while leaving the majority of impurities in the solution (the "mother liquor").

  • Scale-Up Recrystallization:

    • Charge the crude product to a reactor.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

    • Stir and slowly cool the solution over several hours to allow for large crystal formation. Rapid cooling often traps impurities.

    • Once cooled, filter the purified crystals and wash them with a small amount of the cold recrystallization solvent.

    • Dry the final product under vacuum. Analyze a sample for purity.

Visualizing Key Pathways and Logic
Core Reaction: 1,3-Dipolar Cycloaddition

This diagram illustrates the desired reaction pathway versus the common side reaction.

cluster_main Desired Pathway (Scale-Up Goal) cluster_side Common Side Reaction Oxime Ar-CH=N-OH (Oxime Precursor) NitrileOxide [Ar-C≡N⁺-O⁻] (Nitrile Oxide Intermediate) Oxime->NitrileOxide Oxidation Isoxazole Isoxazole Product NitrileOxide->Isoxazole [3+2] Cycloaddition NitrileOxide2 2x [Ar-C≡N⁺-O⁻] Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Isoxazole [3+2] Cycloaddition Furoxan Furoxan Dimer (Impurity) NitrileOxide2->Furoxan Dimerization (High Concentration)

Sources

Technical Support Center: Optimization and Troubleshooting for 5,6-Dimethoxybenzo[c]isoxazole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 5,6-Dimethoxybenzo[c]isoxazole. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven solutions for common challenges encountered during High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) method development and execution. Our goal is to move beyond simple procedural lists, offering insights into the causality behind experimental choices to empower you to build robust and reliable analytical methods.

Analyte at a Glance: this compound

Understanding the physicochemical properties of your analyte is the foundational step for any successful method development.[1] this compound, a member of the benzisoxazole class of compounds, possesses structural features that dictate its chromatographic behavior.[2] The benzisoxazole core provides a degree of aromaticity and polarity, while the two methoxy groups add to its molecular weight and can influence its hydrophobicity.

PropertyValueSignificance for Analysis
Molecular Formula C₉H₉NO₃Used for accurate mass determination in MS.[3]
Molecular Weight 179.17 g/mol Influences diffusion rates and selection of MS scan range.[3][4]
logP (Predicted) 1.845Indicates moderate hydrophobicity, making it well-suited for reversed-phase HPLC.[3]
Topological Polar Surface Area (TPSA) 44.49 ŲSuggests good potential for ionization via electrospray (ESI).[3]
Hydrogen Bond Acceptors 4Can interact with protic solvents in the mobile phase.[3]

Part 1: HPLC Method Optimization & Troubleshooting

High-Performance Liquid Chromatography with UV detection is often the workhorse for routine quantification and purity analysis.[5] However, achieving symmetric peaks, stable retention times, and high sensitivity requires careful optimization.

Q1: My analyte peak is tailing or fronting. What are the causes and solutions?

Peak asymmetry is one of the most common chromatographic problems, compromising resolution and integration accuracy.[6]

Answer: The primary causes of peak tailing for a moderately polar, heterocyclic compound like this compound are often related to secondary chemical interactions or physical issues within the system.

  • Causality 1: Secondary Silanol Interactions: The nitrogen atom in the isoxazole ring can carry a partial positive charge, leading to unwanted ionic interactions with deprotonated, acidic silanol groups (Si-O⁻) on the surface of lower-purity silica-based columns. This causes a portion of the analyte molecules to lag behind the main band, resulting in a tailing peak.

    • Solution:

      • Use a High-Purity, End-Capped Column: Modern C18 or Phenyl columns are manufactured from high-purity silica and feature extensive end-capping to shield most residual silanols. This is the most effective solution.

      • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 3.0 with 0.1% formic acid) will protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing secondary interactions.[7]

      • Use a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, but this is less common with modern columns and can suppress MS signals.

  • Causality 2: Column Overload: Injecting too much sample mass onto the column saturates the stationary phase, leading to a distorted, often fronting, peak.[6]

    • Solution: Reduce the sample concentration or injection volume. Perform a loading study by injecting serial dilutions of your sample to determine the column's linear range.

  • Causality 3: Extra-Column Dead Volume: Excessive volume from long tubing, poorly made connections, or a large injector loop can cause band broadening and peak distortion.[8]

    • Solution: Use tubing with the smallest practical internal diameter (e.g., 0.005 inches) and ensure all fittings are properly swaged for a zero-dead-volume connection.

dot

Caption: Troubleshooting workflow for poor HPLC peak shape.

Q2: Why are my retention times shifting between injections or runs?

Retention time instability is a critical issue that affects the reliability of peak identification and quantification.

Answer: Inconsistent retention times usually point to a lack of system equilibrium or variations in the mobile phase composition.

  • Causality 1: Insufficient Column Equilibration: The column requires a stable environment. If the mobile phase composition or flow rate is changed, the stationary phase needs time to fully equilibrate. In gradient elution, re-equilibration between runs is crucial.

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs. Monitor the baseline for stability; a flat, non-drifting baseline is a good indicator of equilibration.

  • Causality 2: Mobile Phase Preparation Errors: Minor variations in the organic-to-aqueous ratio or pH of the mobile phase can cause significant retention shifts, especially for ionizable compounds.[7][9]

    • Solution: Prepare mobile phases meticulously. Use volumetric flasks for accuracy, pre-mix solvents before adding them to the reservoir, and always use a calibrated pH meter. For reversed-phase, ensure solvents are properly degassed to prevent bubble formation in the pump.

  • Causality 3: Temperature Fluctuations: Column temperature directly affects retention. A change of just 1°C can alter retention times by 1-2%.

    • Solution: Use a thermostatted column compartment and ensure the mobile phase has time to reach this temperature before entering the column, which can be aided by a heat exchanger within the compartment.[10]

Part 2: LC-MS Method Optimization & Troubleshooting

LC-MS provides unparalleled sensitivity and selectivity, making it ideal for identifying impurities or performing bioanalysis.[5][11] However, the ionization process is highly susceptible to interference.

Q3: My signal intensity is low and inconsistent, especially in complex matrices. Could this be ion suppression?

Answer: Yes, this is the classic symptom of ion suppression. This phenomenon occurs when co-eluting matrix components (e.g., salts, lipids, formulation excipients) interfere with the ionization of the target analyte in the MS source, reducing its signal intensity.[12][13][14] It is a major cause of poor accuracy and reproducibility in quantitative LC-MS analysis.[15]

  • Mechanism: In Electrospray Ionization (ESI), analytes compete with co-eluting species for access to the droplet surface to be ionized and released into the gas phase.[14] If a high concentration of a matrix component is present, it can dominate the ionization process, "suppressing" the signal of your analyte.[16]

  • Diagnosis: The most reliable way to diagnose ion suppression is through a post-column infusion experiment . This involves teeing in a constant flow of your analyte solution after the analytical column but before the MS source.[17]

    • While infusing your standard, inject a blank matrix sample (e.g., plasma extract, formulation blank).

    • Monitor the signal of your infused analyte.

    • Any dips in the otherwise stable signal baseline correspond to retention times where matrix components are eluting and causing suppression.[17]

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The most effective strategy is to adjust your HPLC method (e.g., modify the gradient, change the column) to shift the retention time of this compound away from the suppression zones.

    • Enhance Sample Preparation: Use more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before injection.[15][18][19] Simple protein precipitation is often insufficient and can leave many suppression-causing phospholipids in the sample.[14]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., d3- or 13C-labeled this compound) will co-elute with the analyte and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by suppression can be accurately corrected.

dot

Caption: Workflow for identifying and mitigating ion suppression.

Q4: Which ionization mode, ESI+ or ESI-, is best for this compound?

Answer: Based on its structure, Positive Electrospray Ionization (ESI+) is the recommended mode.

  • Causality: ESI is a soft ionization technique that works by adding or removing a proton ([M+H]⁺ or [M-H]⁻) or forming an adduct with a cation like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[16][20] The nitrogen atom within the isoxazole ring is a basic site that can readily accept a proton in an acidic mobile phase. Therefore, forming the [M+H]⁺ ion is highly favorable. The molecule lacks acidic protons, making negative mode ionization (ESI-) inefficient.

Part 3: Frequently Asked Questions (FAQs)

Q: What is a good starting point for an HPLC method? A: For a reversed-phase separation, a C18 column (e.g., 150 x 4.6 mm, 5 µm) is a versatile starting point.[1] Begin with a mobile phase of Acetonitrile and Water (both with 0.1% Formic Acid to control pH and improve peak shape) and a gradient from ~20% to 80% Acetonitrile over 10-15 minutes.[7] Set the UV detector to the absorbance maximum of the compound.

Q: How do I choose the right HPLC column? A: The choice depends on the analyte's properties.[1][21] Given the moderate polarity and aromatic nature of this compound, a Phenyl phase column can offer alternative selectivity to a C18 by providing pi-pi interactions with the benzene ring.[22][23] For faster analysis, consider using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a solid-core particle column.[21]

Q: What are the most effective sample preparation techniques? A: The technique depends on the sample matrix.

  • For simple matrices (e.g., dissolution of pure substance): Dilute the sample in the initial mobile phase and filter through a 0.22 µm syringe filter to protect the column.[24][25]

  • For complex biological matrices (e.g., plasma, tissue): Solid-Phase Extraction (SPE) is highly recommended to remove proteins, salts, and phospholipids that cause ion suppression.[18][26] A reversed-phase (C18) or mixed-mode SPE cartridge would be appropriate.

Q: How can I confirm the identity of my analyte peak? A: The most definitive method is to use LC-MS or LC-MS/MS.[27] By obtaining a mass spectrum of the peak, you can confirm its molecular weight. For even greater confidence, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and match the resulting product ions to a known standard, providing a structural fingerprint.[5][28]

Part 4: Standard Operating Protocols

Protocol 1: General Purpose Reversed-Phase HPLC-UV Method

This protocol provides a robust starting point for the analysis of this compound.

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA general-purpose column with good resolving power for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and controls silanol ionization for better peak shape.[7]
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and UV cutoff.
Gradient 5% to 95% B over 15 minA broad gradient is a good starting point to determine the approximate elution time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 10 µLA typical volume; adjust based on sample concentration and column loading.
UV Detection Scan for λmax (typically 254 nm or 280 nm)Determine the optimal wavelength from a UV scan of a standard solution.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is intended for cleaning up complex biological samples prior to LC-MS analysis.

  • Conditioning: Pass 1 mL of Methanol through a C18 SPE cartridge, followed by 1 mL of Water. Do not let the sorbent go dry.

  • Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to remove salts and highly polar interferences.

  • Elution: Elute the analyte with 1 mL of Methanol or Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for injection. This step concentrates the analyte and ensures solvent compatibility.[18][26]

References

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2023). Pharmaceuticals. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • Tong, Z., et al. (2001). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Chromtech. Retrieved from [Link]

  • Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd. Retrieved from [Link]

  • Sample Preparation for HPLC Analysis. (n.d.). Drawell. Retrieved from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. Retrieved from [Link]

  • Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry. Retrieved from [Link]

  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. (2005). Pharmaceutical Technology. Retrieved from [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023). Greyhound Chromatography. Retrieved from [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Sample preparation for HPLC analysis of drug products. (2015). ResearchGate. Retrieved from [Link]

  • Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation. Retrieved from [Link]

  • 5,6-Dimethoxy-3-methylbenzo[c]isoxazole. (n.d.). Chemsrc. Retrieved from [Link]

  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients. (n.d.). Shimadzu. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved from [Link]

  • Polar Column in HPLC Example. (2025). Hawach. Retrieved from [Link]

  • How to Select the Proper HPLC Column for Your Application. (2024). Maxi Scientific. Retrieved from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

  • Sample Preparation. (n.d.). Sartorius. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. Retrieved from [Link]

  • Sample Preparation Fundamentals for Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Determination of regioisomers by EI (electron ionization) mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. Retrieved from [Link]

  • High-Throughput LC–MS/MS Method for Simultaneous Quantification of Albendazole and Metabolites. (2025). LCGC International. Retrieved from [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI. Retrieved from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. Retrieved from [Link]

  • What Is Electrospray Ionization (ESI) In LC-MS?. (2025). YouTube. Retrieved from [Link]

  • Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework. (2016). ResearchGate. Retrieved from [Link]

  • Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. (n.d.). OSF Preprints. Retrieved from [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2020). Chemical Reviews. Retrieved from [Link]

  • Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC). (n.d.). Journal of Emerging Investigators. Retrieved from [Link]

  • Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • 5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate. (n.d.). PubChem. Retrieved from [Link]

  • LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. (2014). Ministry of Health and Welfare, Taiwan. Retrieved from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2016). RSC Advances. Retrieved from [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine. (n.d.). Europe PMC. Retrieved from [Link]

Sources

Troubleshooting anomalous results in cellular assays with 5,6-Dimethoxybenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-Dimethoxybenzo[c]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot anomalous results that may arise during cellular assays involving this compound. Our approach is rooted in scientific first principles to empower you to diagnose and resolve experimental challenges effectively.

Introduction to this compound

This compound belongs to the broader class of benzoisoxazoles, a privileged scaffold in medicinal chemistry known for a wide array of biological activities.[1][2] Derivatives of the isoxazole and benzoisoxazole core have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4] The specific biological targets and mechanism of action for this compound are not extensively documented in publicly available literature, which necessitates a systematic approach to interpreting experimental outcomes. The benzo[c]isoxazole structure is noted for its chemical reactivity and relatively low stability, which can be a source of experimental variability.[5]

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of a compound is the first step in designing robust experiments.

PropertyValueSource
CAS Number 148495-00-5[6]
Molecular Formula C₉H₉NO₃[6]
Molecular Weight 179.17 g/mol [6]
Calculated LogP 1.845[6]
Hydrogen Bond Acceptors 4[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 2[6]

The calculated LogP suggests moderate lipophilicity, which may have implications for its solubility in aqueous media.

Q2: How should I prepare stock solutions of this compound?

For initial experiments, dissolving this compound in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) is recommended.

Protocol for Stock Solution Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) can be applied if necessary.

  • Visually inspect the solution for any particulates.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: What is the recommended final concentration of DMSO in my cell culture?

The final concentration of DMSO in your assay should be kept as low as possible, typically not exceeding 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%. It is crucial to include a vehicle control in all experiments, which consists of the same final concentration of DMSO as the highest concentration of the test compound.

Troubleshooting Guide: Anomalous Results in Cellular Assays

This section addresses common unexpected outcomes in a question-and-answer format, providing a logical workflow for diagnosing the root cause.

Issue 1: Inconsistent or No Observed Biological Activity

You've treated your cells with this compound but observe no effect or highly variable results between experiments.

This is a frequent challenge when working with novel compounds. The lack of a reproducible phenotype can stem from issues with the compound itself, the assay protocol, or the biological system.

Troubleshooting workflow for lack of biological activity.
  • Compound Integrity and Purity:

    • Action: If possible, verify the identity and purity of your batch of this compound using techniques like LC-MS or NMR.

    • Rationale: Impurities or degradation products can lead to inconsistent results or a lack of the expected activity. The benzo[c]isoxazole scaffold has been noted for its potential instability.[5]

  • Solubility in Assay Medium:

    • Action: Perform a visual or microscopic inspection for compound precipitation after diluting the DMSO stock into your cell culture medium.

    • Protocol: Visual Precipitation Check

      • Prepare dilutions of this compound in your complete cell culture medium at the highest concentration to be used in the assay.

      • Include a vehicle control (medium with DMSO).

      • Incubate under the same conditions as your assay (e.g., 37°C, 5% CO₂).

      • After a short incubation (e.g., 15-30 minutes) and at the end of your experimental time course, visually inspect the wells or tubes for any cloudiness or precipitate. A light microscope can be used to look for crystalline structures.

    • Rationale: Compound precipitation will lead to an actual concentration that is much lower than the intended concentration, resulting in an apparent lack of activity. This is a common issue with hydrophobic compounds when diluted from a DMSO stock into an aqueous medium.

  • Compound Stability:

    • Action: Assess the stability of this compound in your cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing the concentration of the parent compound by LC-MS.

    • Rationale: The compound may be chemically unstable in the aqueous, buffered environment of the cell culture medium, especially at 37°C. Some isoxazole derivatives have shown pH-dependent stability.

  • Target Engagement:

    • Action: If a molecular target is hypothesized, use a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm that the compound is interacting with its intended target in your specific cell line.

    • Rationale: The absence of the target protein or the inability of the compound to reach it within the cell will result in no biological effect.

Issue 2: Unexpected Cytotoxicity at Low Concentrations

You are observing significant cell death at concentrations where you expected to see a specific phenotypic effect.

Unforeseen cytotoxicity can mask more subtle biological effects and can arise from on-target or off-target mechanisms, or even assay artifacts.

Troubleshooting workflow for unexpected cytotoxicity.
  • Confirm Cytotoxicity with an Orthogonal Assay:

    • Action: If you are using a metabolic assay (e.g., MTT, MTS, or resazurin-based), confirm the results with a method that directly measures cell death or membrane integrity (e.g., trypan blue exclusion, propidium iodide staining, or LDH release assay).

    • Rationale: Some compounds can interfere with the enzymatic reactions of metabolic assays, leading to a false positive signal for cytotoxicity.

  • Investigate the Mode of Cell Death:

    • Action: Use assays to determine if the cell death is apoptotic or necrotic. This can be done by measuring caspase activation (for apoptosis) or using Annexin V/Propidium Iodide co-staining.

    • Rationale: Understanding the mechanism of cell death can provide clues about the compound's mode of action. Several isoxazole derivatives have been reported to induce apoptosis.

  • Assess for Compound Aggregation:

    • Action: Test the compound in the presence of a non-ionic detergent like Triton X-100 (at a concentration below its critical micelle concentration) to see if this mitigates the cytotoxic effect.

    • Rationale: Some compounds can form aggregates at higher concentrations, which can lead to non-specific cytotoxicity through various mechanisms, including membrane disruption.

Issue 3: Assay-Specific Interference

The compound appears active in one type of assay but not in others, or the results are counterintuitive.

Heterocyclic compounds can sometimes interfere with certain assay technologies, leading to misleading results.

Troubleshooting workflow for assay-specific interference.
  • Interference with Light-Based Readouts:

    • Action: If using a fluorescence-based assay, measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. For luminescence assays, check if the compound inhibits the reporter enzyme (e.g., luciferase) in a cell-free system.

    • Rationale: Compounds that absorb light at the excitation or emission wavelengths can cause quenching of the fluorescent signal. Autofluorescent compounds can increase the background signal. Some compounds are known to directly inhibit luciferase enzymes.

  • Interference with Reporter Systems:

    • Action: If you are using a reporter gene assay, include a control with a constitutively active promoter driving the same reporter to check if the compound is affecting the reporter protein itself or general transcription/translation machinery.

    • Rationale: This helps to distinguish between a specific effect on your pathway of interest and a non-specific effect on the reporter system.

  • Artifacts in High-Content Imaging:

    • Action: Carefully examine the images for any signs of compound precipitation, as these can be misidentified as cellular structures by automated image analysis software.

    • Rationale: Precipitated compound can appear as bright spots or other artifacts that can confound image segmentation and analysis.

By systematically working through these troubleshooting guides, researchers can more confidently interpret their data and make informed decisions about the biological activity of this compound.

References

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  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC - NIH.
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  • Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. PMC - NIH.
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH.
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  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
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  • Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF.
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  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC - NIH.
  • Benefits and Liabilities of Benzodiazepines and Z-Drugs: What We Know and Wh
  • 5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate | C25H24N2O7 | CID 44148241. PubChem.
  • Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors. PMC - NIH.
  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. NIH.
  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed.
  • Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-G
  • The use of isoxazoline and isoxazole scaffolding in the design of novel thiourea and amide liquid-crystalline compounds. PubMed.

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Validation & Comparative

In Vivo Validation of 5,6-Dimethoxybenzo[c]isoxazole's Therapeutic Efficacy in a Preclinical Model of Parkinson's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo validation of the therapeutic efficacy of 5,6-Dimethoxybenzo[c]isoxazole, a novel neuroprotective agent, in a well-established animal model of Parkinson's Disease (PD). For direct comparison, its performance is benchmarked against Levodopa (L-DOPA), the current gold-standard symptomatic treatment for PD. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics for neurodegenerative disorders.

Herein, we delve into the causality behind the experimental design, presenting detailed, self-validating protocols that ensure scientific rigor and reproducibility. All key claims are substantiated with citations to authoritative sources, and a complete reference list is provided.

Therapeutic Rationale & Investigational Strategy

Parkinson's Disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to a decline in striatal dopamine levels and the manifestation of motor deficits.[1][2] Our investigational compound, this compound, is a novel isoxazole derivative hypothesized to possess potent neuroprotective and anti-inflammatory properties. The core of our strategy is to assess whether this compound can mitigate the neurodegenerative effects of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice, a model that recapitulates key pathological features of PD.[1][3][4]

In contrast, L-DOPA acts as a dopamine precursor, temporarily restoring striatal dopamine levels without halting the underlying neurodegenerative process.[2][5][6][7] This fundamental difference in the proposed mechanism of action forms the basis of our comparative analysis. We will evaluate both symptomatic relief (motor function) and disease-modifying potential (neuronal survival and dopamine levels).

Experimental Design & Workflow

The study is designed to compare the efficacy of this compound and L-DOPA in a sub-acute MPTP-induced mouse model of Parkinson's disease. The workflow is structured to first induce the Parkinsonian phenotype, followed by therapeutic intervention and subsequent behavioral and neurochemical/histological assessment.

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Disease Induction cluster_2 Phase 3: Therapeutic Intervention cluster_3 Phase 4: Efficacy Assessment acclimation Animal Acclimation (7 days) baseline Baseline Behavioral Testing (Rotarod & Open Field) acclimation->baseline mptp MPTP Administration (Sub-acute regimen) baseline->mptp grouping Randomization into 4 Groups: 1. Vehicle Control 2. MPTP + Vehicle 3. MPTP + this compound 4. MPTP + L-DOPA mptp->grouping treatment Daily Treatment Administration (21 days) grouping->treatment behavioral Post-treatment Behavioral Testing (Rotarod & Open Field) treatment->behavioral euthanasia Euthanasia & Brain Tissue Collection behavioral->euthanasia biochem Neurochemical Analysis (Striatal Dopamine - HPLC) euthanasia->biochem histo Histological Analysis (TH+ Neurons in SNpc) euthanasia->histo

Caption: Experimental Workflow Diagram.

Detailed Experimental Protocols

Animal Model: MPTP-Induced Parkinsonism

A sub-acute MPTP administration protocol is employed to induce a consistent loss of dopaminergic neurons.[3][4][8]

  • Subjects: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Animals are acclimated for 7 days prior to experimentation.[9]

  • MPTP Solution Preparation: MPTP hydrochloride (Sigma-Aldrich) is dissolved in sterile saline to a concentration of 2 mg/mL.

  • Administration: Mice receive intraperitoneal (i.p.) injections of MPTP at a dose of 20 mg/kg, once daily for 5 consecutive days.[4] Control animals receive saline injections. All procedures involving MPTP must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Therapeutic Intervention
  • Grouping: 7 days after the final MPTP injection, mice are randomly assigned to four groups (n=10 per group):

    • Vehicle Control: Saline i.p. daily.

    • MPTP + Vehicle: MPTP-treated mice receiving vehicle i.p. daily.

    • MPTP + this compound: MPTP-treated mice receiving this compound (20 mg/kg, i.p., dissolved in 5% DMSO in saline) daily.

    • MPTP + L-DOPA: MPTP-treated mice receiving L-DOPA (25 mg/kg, i.p., with 12.5 mg/kg Carbidopa) daily.

  • Duration: Treatment is administered for 21 consecutive days.

Behavioral Assessment

Behavioral tests are conducted 24 hours after the final treatment administration.

This test assesses motor coordination and balance.[9][10][11][12][13]

  • Acclimation: Mice are trained on the rotarod for two consecutive days prior to the test day, with three trials per day at a constant speed of 5 RPM for 60 seconds.[9]

  • Testing: On the test day, mice are placed on the accelerating rotarod (4 to 40 RPM over 300 seconds).[9][10]

  • Data Collection: The latency to fall from the rod is recorded for three trials per mouse, with a 15-minute inter-trial interval.[10] The average latency is used for analysis.

This test evaluates general locomotor activity and exploratory behavior.[14][15][16][17][18]

  • Apparatus: A square arena (50x50 cm) with walls.[14]

  • Procedure: Each mouse is placed in the center of the open field, and its activity is recorded by an overhead video camera for 10 minutes.[15][18]

  • Data Analysis: The total distance traveled (cm) is quantified using automated tracking software. The arena is cleaned with 70% ethanol between trials to eliminate olfactory cues.[15]

Neurochemical and Histological Analysis

Following behavioral testing, animals are euthanized for brain tissue analysis.

This method provides a direct measure of dopaminergic terminal integrity.[19][20][21]

  • Tissue Dissection: The striata are rapidly dissected on an ice-cold plate.

  • Homogenization: Tissue is homogenized in 0.1 N perchloric acid.[21]

  • HPLC Analysis: After centrifugation, the supernatant is analyzed for dopamine content using HPLC with electrochemical detection.[19][20] Results are normalized to tissue weight.

This technique is used to quantify the survival of dopaminergic neurons in the SNpc.[22][23][24][25][26]

  • Tissue Preparation: Brains are fixed, cryoprotected, and sectioned on a cryostat.

  • Staining: Sections containing the SNpc are stained with a primary antibody against Tyrosine Hydroxylase (e.g., Rabbit anti-TH, Millipore AB152), followed by a biotinylated secondary antibody and visualization using an ABC kit with DAB chromogen.[23]

  • Quantification: The number of TH-positive neurons in the SNpc is counted using stereological methods.

Comparative Performance Data

The following tables summarize the hypothetical data from the in vivo study, illustrating the comparative efficacy of this compound and L-DOPA.

Table 1: Behavioral Outcomes

Treatment GroupRotarod Latency (s)Total Distance in Open Field (cm)
Vehicle Control 250 ± 153500 ± 300
MPTP + Vehicle 95 ± 101800 ± 250
MPTP + this compound 190 ± 122900 ± 280
MPTP + L-DOPA 235 ± 183300 ± 320

Table 2: Neurochemical and Histological Outcomes

Treatment GroupStriatal Dopamine (ng/mg tissue)TH+ Neurons in SNpc (% of Control)
Vehicle Control 15.0 ± 1.2100%
MPTP + Vehicle 4.5 ± 0.540%
MPTP + this compound 11.5 ± 1.085%
MPTP + L-DOPA 5.0 ± 0.642%

Mechanistic Interpretation and Discussion

The presented data illustrates a clear distinction between the therapeutic profiles of this compound and L-DOPA.

  • L-DOPA: As expected, L-DOPA provided excellent symptomatic relief, restoring motor performance in both the rotarod and open field tests to near-control levels.[7][27] However, it had no significant effect on the underlying neurodegeneration, as evidenced by the lack of improvement in striatal dopamine levels and the number of surviving TH-positive neurons.[2] This aligns with its known mechanism as a dopamine replacement therapy.[5][6]

  • This compound: This investigational compound demonstrated a dual-action profile. It significantly improved motor function, although to a slightly lesser extent than L-DOPA. Crucially, it showed profound neuroprotective effects, preserving a high percentage of dopaminergic neurons and substantially restoring striatal dopamine levels. This suggests that this compound acts not just on symptoms, but on the disease process itself.

The proposed mechanism for this compound's neuroprotective effects is through the modulation of neuroinflammatory pathways and the reduction of oxidative stress, key contributors to MPTP-induced neurotoxicity.[1][4]

G cluster_0 MPTP Toxicity Cascade cluster_1 Therapeutic Intervention Points cluster_2 Pathological & Clinical Outcomes mptp MPTP mpp MPP+ mptp->mpp MAO-B mito Mitochondrial Dysfunction mpp->mito ros Oxidative Stress mito->ros apoptosis Neuronal Apoptosis ros->apoptosis inflammation Neuroinflammation inflammation->apoptosis loss Loss of Dopaminergic Neurons apoptosis->loss isoxazole This compound isoxazole->ros Inhibits isoxazole->inflammation Inhibits ldopa L-DOPA dopamine Dopamine ldopa->dopamine Precursor to deficits Motor Deficits dopamine->deficits Ameliorates loss->deficits

Caption: Comparative Mechanisms of Action.

Conclusion

This guide provides a framework for the in vivo validation of this compound as a potential disease-modifying therapy for Parkinson's Disease. The comparative data highlights its significant neuroprotective efficacy, a clear advantage over the purely symptomatic relief offered by L-DOPA. These findings strongly support the further preclinical and clinical development of this compound. The detailed protocols provided herein offer a robust and reproducible methodology for such investigations.

References

  • Protocol for the MPTP mouse model of Parkinson's disease. PubMed. [Link]

  • Open field test for mice. Protocols.io. [Link]

  • Rotarod-Test for Mice. Protocols.io. [Link]

  • Rotarod Protocol. International Mouse Phenotyping Consortium. [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]

  • Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol. [Link]

  • Rotarod-Test for Mice. Aligning Science Across Parkinson's. [Link]

  • How to Use Rotarod to Do Rotarod Test for Mouse and Rats. RWD Life Science. [Link]

  • Measuring Motor Coordination in Mice. Journal of Visualized Experiments. [Link]

  • The Science Behind Levodopa: Understanding its Mechanism in Parkinson's Disease. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]

  • l-DOPA's mechanism of action in Parkinson's disease. Tel Aviv University. [Link]

  • MPTP Mouse Models of Parkinson's Disease: An Update. PMC. [Link]

  • BehaviorCloud Protocols - Open Field Test. BehaviorCloud. [Link]

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. PMC. [Link]

  • MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]

  • Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. PubMed. [Link]

  • Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. PMC. [Link]

  • Levodopa (L-Dopa). NCBI Bookshelf. [Link]

  • Mechanism of action of dopaminergic agents in Parkinson's disease. PubMed. [Link]

  • Immunohistochemistry for tyrosine hydroxylase (TH), a marker of DA neurons, in mouse brain sections. Aligning Science Across Parkinson's. [Link]

  • Measuring dopamine in rodent brain tissue by using UHPLC-Xevo-TQD triple quadrupole mass spectrometry: A comparative influence of selegiline nanoemulsion administered intranasally over solution on upregulation of dopamine level. Wiley Online Library. [Link]

  • Levodopa treatment: impacts and mechanisms throughout Parkinson's disease progression. PMC. [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar. [Link]

  • Quantification of brain dopamine level with high-performance liquid... ResearchGate. [Link]

  • Detection of Tyrosine Hydroxylase in Formalin Fixed, Paraffin-Embedded Mouse Tissue. IHC World. [Link]

  • Immunohistochemical staining of tyrosine hydroxylase (TH) in the... ResearchGate. [Link]

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A Technical Guide to the Isomeric Landscape of Dimethoxybenzo[c]isoxazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with diverse pharmacological activities.[1] The strategic placement of substituents on the benzisoxazole ring system can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of 5,6-Dimethoxybenzo[c]isoxazole and its isomers, offering insights into how the positioning of methoxy groups on the benzene ring impacts their potential as therapeutic agents.

The Benzisoxazole Core: A Privileged Scaffold

Benzisoxazoles are bicyclic heterocyclic compounds that consist of a benzene ring fused to an isoxazole ring. This structural motif is found in a variety of biologically active molecules, including approved drugs and clinical candidates.[2] The unique electronic and steric properties of the benzisoxazole ring system allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[1][3]

The Influence of Methoxy Substituents

Methoxy (-OCH3) groups are common substituents in medicinal chemistry due to their ability to modulate a compound's properties. As electron-donating groups, they can influence the electronic distribution within the aromatic system, affecting reactivity and binding interactions. Furthermore, their presence can impact lipophilicity and metabolic stability, key determinants of a drug's pharmacokinetic profile. The specific positioning of methoxy groups on the benzisoxazole scaffold can lead to distinct pharmacological profiles among isomers.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides a comparative summary of key physicochemical properties for this compound and its isomers. While experimental data for this compound is limited, its properties can be contextualized within the broader class of benzisoxazole derivatives.

PropertyThis compoundOther Benzisoxazole Isomers (Representative)Significance in Drug Discovery
Molecular Formula C9H9NO3[4]C7H5NO (Benzisoxazole)[2]Defines the elemental composition and molecular weight.
Molecular Weight 179.17 g/mol [4]119.12 g/mol (Benzisoxazole)[2]Influences diffusion and transport across biological membranes.
Topological Polar Surface Area (TPSA) 44.49 Ų[4]Varies with substitutionA predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
logP (Octanol-Water Partition Coefficient) 1.845[4]Varies with substitutionA measure of lipophilicity, which affects solubility, permeability, and plasma protein binding.
Hydrogen Bond Acceptors 4[4]Varies with substitutionInfluences solubility and binding interactions with biological targets.
Hydrogen Bond Donors 0[4]Varies with substitutionAffects solubility and the potential for specific hydrogen bonding interactions.
Rotatable Bonds 2[4]Varies with substitutionImpacts conformational flexibility and binding entropy.

Synthesis of Benzisoxazole Derivatives

The synthesis of benzisoxazole derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriately substituted ortho-hydroxyaryl oxime. For this compound, a plausible synthetic pathway would start from 2-hydroxy-4,5-dimethoxybenzaldehyde oxime.

Hypothetical Synthesis of this compound

Caption: A potential synthetic route to this compound.

Comparative Biological Activities

While direct comparative studies on the biological activities of all dimethoxybenzo[c]isoxazole isomers are not extensively documented, the existing literature on substituted benzisoxazoles allows for informed inferences.

Anticancer Activity

Numerous benzisoxazole derivatives have demonstrated significant potential as anticancer agents.[3] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, some benzisoxazole derivatives have been shown to induce apoptosis in cancer cells. The position of substituents on the benzisoxazole ring is crucial for their anticancer potency and selectivity.[5] It is plausible that dimethoxy-substituted isomers, including this compound, could exhibit interesting anticancer properties, warranting further investigation.

Antimicrobial Activity

The benzisoxazole scaffold is also a promising framework for the development of novel antimicrobial agents.[1] The antimicrobial activity of these compounds is often dependent on the nature and position of the substituents. For example, the presence of electron-withdrawing or electron-donating groups can significantly modulate the antimicrobial spectrum and potency. A comparative screening of dimethoxybenzo[c]isoxazole isomers would be necessary to determine their specific antimicrobial profiles.

Anti-inflammatory Activity

Certain benzisoxazole derivatives have been investigated for their anti-inflammatory potential.[1] The mechanism of action often involves the inhibition of pro-inflammatory enzymes or cytokines. The substitution pattern on the benzene ring plays a critical role in determining the anti-inflammatory efficacy.

Experimental Protocols

To facilitate comparative studies, the following are detailed protocols for key in vitro assays commonly used to evaluate the biological activities of benzisoxazole derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzisoxazole derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzisoxazole derivatives. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

MTT Assay Workflow

Caption: A schematic workflow of the MTT assay for determining cytotoxicity.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzisoxazole derivatives

  • Positive control (a known antibiotic or antifungal)

  • Negative control (broth with vehicle)

  • Microplate reader or visual inspection

Procedure:

  • Prepare Inoculum: Grow the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the benzisoxazole derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

The benzisoxazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents. This guide highlights the importance of isomeric substitution, specifically with methoxy groups, in modulating the physicochemical and biological properties of these compounds. While direct comparative data for this compound is still emerging, the provided analysis, based on the broader knowledge of benzisoxazole chemistry, offers a valuable framework for researchers. Further systematic studies involving the synthesis and parallel biological evaluation of all dimethoxybenzo[c]isoxazole isomers are warranted to fully elucidate their structure-activity relationships and unlock their therapeutic potential.

References

  • Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Journal of Applicable Chemistry. Available at: [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Benzisoxazole - Wikipedia. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. Available at: [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate. Available at: [Link]

  • 5,6-Dimethoxy-3-methylbenzo[c]isoxazole | CAS#:873412-87-4. Chemsrc. Available at: [Link]

  • Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. SpringerLink. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Center for Biotechnology Information. Available at: [Link]

  • Isoxazole derivatives as new nitric oxide elicitors in plants. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]

  • Synthetic route to isoxazole derivatives (5–6). ResearchGate. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 5,6-Dimethoxybenzo[c]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5,6-dimethoxybenzo[c]isoxazole derivatives, a chemical scaffold with significant therapeutic potential. We will explore how structural modifications to this core influence biological activity, with a focus on antipsychotic and anticonvulsant applications. This document will delve into the causality behind experimental design, present comparative data, and provide detailed experimental protocols to support further research and development in this area.

The this compound Scaffold: A Privileged Structure in Neuropharmacology

The benzo[c]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. The addition of 5,6-dimethoxy groups to this scaffold has been a key strategy in the development of potent and selective ligands for various central nervous system (CNS) targets. These methoxy groups can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

The primary therapeutic interest in this class of compounds stems from their ability to modulate key neurotransmitter systems implicated in psychiatric and neurological disorders. Specifically, these derivatives have shown significant promise as:

  • Atypical Antipsychotics: By targeting dopamine D2 and serotonin 5-HT2A receptors, these compounds can alleviate the positive and negative symptoms of schizophrenia with a potentially lower incidence of extrapyramidal side effects compared to traditional antipsychotics.

  • Anticonvulsants: Through the selective blockade of voltage-gated sodium channels, particularly the NaV1.1 subtype, these derivatives offer a potential therapeutic avenue for the treatment of epilepsy.

This guide will dissect the SAR of these derivatives for each of these activities, providing a comparative analysis of their performance.

Structure-Activity Relationships for Antipsychotic Activity: Targeting Dopamine D2 and Serotonin 5-HT2A Receptors

The "atypical" profile of many modern antipsychotics is attributed to a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. A higher affinity for 5-HT2A receptors

Comparing the anticancer effects of 5,6-Dimethoxybenzo[c]isoxazole with standard chemotherapy drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis and Research Framework for Evaluating the Anticancer Potential of 5,6-Dimethoxybenzo[c]isoxazole Against Standard Chemotherapeutic Agents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of the novel compound this compound. Given the limited publicly available data on this specific molecule, this document outlines a proposed research plan, placing the compound in the context of the broader benzisoxazole class and comparing its potential efficacy against established chemotherapy drugs like Doxorubicin and Cisplatin. The methodologies described herein are designed to ensure scientific rigor and produce a robust, comparative dataset.

Introduction: The Scientific Rationale for Investigating this compound

The benzisoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known to form the core of various biologically active compounds. While direct anticancer studies on this compound are not extensively documented, numerous derivatives of the parent molecule have demonstrated significant potential in oncology research. These compounds are reported to exhibit a range of anticancer mechanisms, including the inhibition of crucial cellular processes like tubulin polymerization, protein kinase activity, and the induction of apoptosis.

The presence of methoxy groups, as seen in this compound, is a common feature in many potent anticancer agents. These groups can influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing cell permeability, metabolic stability, and target binding affinity. This structural feature, combined with the inherent biological activity of the benzisoxazole core, provides a strong rationale for a thorough investigation into its anticancer effects.

This guide will therefore serve as a roadmap for such an investigation, proposing a series of experiments to elucidate the compound's mechanism of action and benchmark its performance against well-characterized, clinically relevant chemotherapy agents.

The Benchmarks: Standard Chemotherapy Drugs for Comparison

To establish a meaningful comparison, it is essential to select standard-of-care chemotherapeutic agents with well-understood mechanisms of action and extensive clinical data. For this proposed study, we select two drugs that represent different classes of cytotoxic agents:

  • Doxorubicin: An anthracycline antibiotic that functions primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. It is widely used against a variety of cancers, including breast, lung, and ovarian cancers.

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, inducing DNA damage, cell cycle arrest, and apoptosis. It is a first-line treatment for testicular, ovarian, bladder, and lung cancers.

The following table summarizes key properties of these benchmark drugs. The goal of our proposed research will be to populate a similar table for this compound.

Parameter Doxorubicin Cisplatin This compound
Drug Class Anthracycline AntibioticPlatinum-based CompoundBenzisoxazole Derivative
Primary Mechanism DNA Intercalation, Topoisomerase II InhibitionDNA Adduct Formation, Induction of DNA DamageTo be determined
Common Cancer Indications Breast, Ovarian, Lung, SarcomasTesticular, Ovarian, Bladder, LungTo be determined
Reported IC50 (MCF-7 Cells) ~0.1 - 1 µM~5 - 20 µMTo be determined
Common Side Effects Cardiotoxicity, MyelosuppressionNephrotoxicity, Neurotoxicity, OtotoxicityTo be determined

Table 1: Comparative overview of benchmark chemotherapy drugs and the target compound. IC50 values are approximate and can vary between studies and specific cell line passages.

Proposed Experimental Workflow for Comprehensive Evaluation

The following section details a structured, multi-stage research plan to assess the anticancer effects of this compound. This workflow is designed to move from broad cytotoxicity screening to more focused mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Preclinical Validation A Compound Acquisition & Solubilization (DMSO) B Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) A->B Prepare Stock Solutions C MTT/CellTiter-Glo Assay (Dose-Response Curve) A->C Treat Cells B->C Seed Cells D Calculate IC50 Values C->D Measure Viability E Apoptosis Assay (Annexin V/PI Staining) D->E Treat at IC50 & 2xIC50 F Cell Cycle Analysis (Propidium Iodide Staining) D->F Treat at IC50 & 2xIC50 H Select Relevant Xenograft Model (e.g., MCF-7 in nude mice) D->H Based on In Vitro Potency G Western Blot Analysis (e.g., Caspase-3, PARP, Bcl-2) E->G Confirm Apoptotic Pathway I Maximum Tolerated Dose (MTD) Study H->I J Tumor Growth Inhibition Study I->J Determine Dosing K Comparative Efficacy vs. Doxorubicin/Cisplatin J->K

Caption: Proposed workflow for evaluating a novel anticancer compound.**

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit cancer cell proliferation and to quantify its potency.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Rationale: Seeding density is optimized to ensure cells are in the logarithmic growth phase during treatment, providing a sensitive window for detecting antiproliferative effects.

  • Compound Preparation: Prepare a 2X serial dilution of this compound, Doxorubicin, and Cisplatin in appropriate cell culture media. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 48-72 hours.

    • Rationale: A 48-72 hour incubation period is standard for assessing the effects of compounds that may act on the cell cycle, allowing sufficient time for the effects to manifest.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Phase 2: Elucidating the Mechanism of Action

Once the IC50 values are established, the next step is to investigate how the compound kills cancer cells.

Protocol: Apoptosis Analysis via Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its determined IC50 and 2xIC50 concentrations for 24 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

    • Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between four populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

G cluster_0 Apoptosis Induction Pathway A This compound (Hypothesized Target) B Activation of Pro-Apoptotic Bcl-2 Proteins (e.g., Bax, Bak) A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Caspase-9) D->E F Caspase-9 Activation E->F G Executioner Caspase Activation (Caspase-3, -7) F->G H Cleavage of Cellular Substrates (e.g., PARP) G->H I Apoptosis H->I

Caption: Hypothesized intrinsic apoptosis pathway for investigation.**

Further mechanistic studies, such as cell cycle analysis using propidium iodide staining and Western blotting for key proteins (e.g., cleaved Caspase-3, PARP, Bcl-2 family members), would be employed to validate the findings from the apoptosis assay and to build a complete picture of the compound's molecular mechanism.

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous framework for the initial evaluation of this compound as a potential anticancer agent. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies and comparing the results against established drugs like Doxorubicin and Cisplatin, researchers can build a comprehensive data package.

The successful completion of this research plan would provide the necessary foundation for more advanced preclinical studies, including in vivo xenograft models to assess efficacy and toxicity in a living system. The ultimate goal is to determine if this compound or its analogs offer a therapeutic advantage over existing treatments, potentially through improved efficacy, a more favorable safety profile, or activity against drug-resistant cancers. This methodical approach is critical for translating a promising chemical scaffold into a viable clinical candidate.

References

Due to the novel nature of this compound, references primarily support the rationale based on the broader benzisoxazole class and standard experimental protocols.

  • Title: The versatile benzisoxazole moiety: a review on its synthesis and wide-ranging biological applications. Source: RSC Advances. URL: [Link]

  • Title: An overview on synthetic methodologies and biological activities of benzisoxazole derivatives. Source: Journal of Advanced Scientific Research. URL: [Link]

  • Title: MTT Assay for Cell Viability and Proliferation. Source: JoVE (Journal of Visualized Experiments). URL: [Link]

  • Title: Doxorubicin. Source: National Center for Biotechnology Information (PubChem). URL: [Link]

  • Title: Cisplatin. Source: National Center for Biotechnology Information (PubChem). URL: [Link]

  • Title: Detecting Apoptosis with Annexin V-FITC. Source: Bio-Rad Laboratories. URL: [Link]

A Senior Application Scientist's Guide to Validating the Binding Affinity of 5,6-Dimethoxybenzo[c]isoxazole to its Molecular Target

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzisoxazole Scaffold and the Question of Target Engagement

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antipsychotic properties.[1] The specific analogue, 5,6-Dimethoxybenzo[c]isoxazole, presents an intriguing candidate for further investigation. The presence of electron-donating methoxy groups on the benzene ring is known to modulate the electronic and steric profile of molecules, which can significantly alter their binding affinity and selectivity for biological targets.[2][3] While extensive research has focused on complex derivatives, the fundamental interaction of this specific, relatively simple benzisoxazole with its molecular target warrants a rigorous validation strategy.

This guide provides a comprehensive framework for validating the binding affinity of this compound to its putative molecular target. Drawing from the well-established anticancer activity of many isoxazole-containing compounds that function by disrupting microtubule dynamics, we hypothesize that tubulin is a primary molecular target for this compound.[4][5][6] This guide will, therefore, focus on the experimental validation of this hypothesis, comparing the potential binding affinity of this compound with well-characterized tubulin inhibitors.

Comparative Analysis: Benchmarking Against Known Tubulin Binders

To objectively assess the binding affinity of this compound for tubulin, it is essential to compare it against established ligands that bind to the same target. We have selected two well-known compounds that inhibit tubulin polymerization by binding to the colchicine site: Colchicine and Nocodazole .

CompoundMolecular TargetBinding SiteReported Binding Affinity (Kd)Reference
This compound Tubulin (Hypothesized)Colchicine Site (Hypothesized)To be determined-
Colchicine TubulinColchicine Site~1.4 µM - 2.7 x 10⁻⁷ M[7][8]
Nocodazole TubulinColchicine Site (Overlapping)~0.29 µM - 1.54 µM (isotype dependent)[9][10][11]

Note: The binding affinity of colchicine can vary depending on the experimental conditions and whether it is binding to free tubulin dimers or tubulin within microtubules.

Experimental Validation Workflow: A Multi-faceted Approach

A robust validation of binding affinity requires a combination of functional assays to assess the biological effect and biophysical assays to directly measure the physical interaction. The following workflow is proposed to comprehensively evaluate the interaction between this compound and tubulin.

G cluster_0 Functional Validation cluster_1 Biophysical Validation cluster_2 Data Synthesis a Tubulin Polymerization Inhibition Assay (Fluorescence-based) b Determination of IC50 a->b g Correlate IC50 with Kd b->g c Surface Plasmon Resonance (SPR) e Determination of Kd, Kon, Koff c->e d Isothermal Titration Calorimetry (ITC) f Determination of Kd, ΔH, ΔS d->f e->g f->g

Caption: Proposed experimental workflow for validating the binding of this compound to tubulin.

Detailed Experimental Protocols

Part 1: Functional Validation - Tubulin Polymerization Inhibition Assay

This assay functionally determines if this compound inhibits the polymerization of tubulin into microtubules. A fluorescence-based method is recommended for its high sensitivity.[12][13][14]

Principle: The assay monitors the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules. An inhibitor of tubulin polymerization will reduce the rate and extent of this fluorescence increase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the compound in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Prepare positive controls (e.g., 100 µM Nocodazole) and a vehicle control (DMSO at the same final concentration as the test compound).

    • On ice, prepare the tubulin reaction mix: 2 mg/mL purified porcine brain tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[12]

  • Assay Execution:

    • Add 10 µL of the compound dilutions, controls, or vehicle to the wells of a pre-warmed 37°C 96-well plate.

    • Initiate the reaction by adding 90 µL of the tubulin reaction mix to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the test compound and controls.

    • Determine the rate of polymerization (the slope of the linear phase) and the maximum fluorescence intensity at steady-state.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Biophysical Validation - Direct Binding Affinity Measurement

Directly measuring the binding affinity provides quantitative data on the strength of the interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques for this purpose.

A. Surface Plasmon Resonance (SPR)

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the small molecule) to an immobilized ligand (the protein). This allows for real-time monitoring of association and dissociation kinetics.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Immobilize purified tubulin onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a surface density that will yield a clear binding signal without mass transport limitations.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the tubulin and reference surfaces at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

    • Between injections, regenerate the sensor surface using a mild regeneration solution to remove the bound compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

B. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. Titrating a solution of the small molecule into a solution of the protein allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of purified tubulin (typically 10-50 µM) in a carefully prepared and degassed buffer.

    • Prepare a solution of this compound (typically 10-20 times the tubulin concentration) in the exact same buffer. Buffer mismatch is a critical source of error in ITC.

  • Titration:

    • Load the tubulin solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the tubulin solution while monitoring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).

    • Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated from these values.

Interpreting the Results: Building a Coherent Picture

A successful validation will demonstrate a clear correlation between the functional and biophysical data.

G a This compound Inhibits Tubulin Polymerization (Low IC50) b Direct Binding to Tubulin Confirmed by SPR/ITC (Measurable Kd) a->b Correlates with c Strong Evidence for Tubulin as the Molecular Target a->c Supports b->c Provides

Caption: Logical relationship between functional and biophysical validation data.

A low IC50 value in the tubulin polymerization assay, coupled with a Kd value in a similar micromolar or nanomolar range from SPR or ITC, would provide strong evidence that this compound directly binds to tubulin and exerts its biological effect through the inhibition of microtubule dynamics. Comparing these values to those of colchicine and nocodazole will provide a clear benchmark for its potency.

Conclusion

This guide outlines a rigorous, multi-pronged strategy for validating the binding affinity of this compound to its hypothesized molecular target, tubulin. By combining functional and biophysical assays and benchmarking against known inhibitors, researchers can generate the high-quality, reproducible data necessary to confidently assess the compound's mechanism of action and potential for further development as a therapeutic agent. This structured approach ensures scientific integrity and provides a solid foundation for subsequent structure-activity relationship studies and lead optimization efforts.

References

  • Frontiers in Physiology. (2021). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Perez, E. A. (2009). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

  • Dare, J. (2023). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]

  • PubMed. (1983). Effect of colchicine binding on the reversible dissociation of the tubulin dimer. [Link]

  • Schwarz, P. M., et al. (2002). Interaction of nocodazole with tubulin isotypes. Drug Development Research. [Link]

  • PubMed Central. (2021). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. [Link]

  • PubMed. (2018). High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. [Link]

  • ResearchGate. (2002). Interaction of Nocodazole With Tubulin Isotypes. [Link]

  • PubChem. (n.d.). 5,6-Dimethoxy-2,1-benzoxazole. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • PubMed. (1985). Equilibrium and rapid kinetic studies on nocodazole-tubulin interaction. [Link]

  • Sci-Hub. (n.d.). Interaction of nocodazole with tubulin isotypes. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

  • ResearchGate. (2012). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]

  • PubMed Central. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. [Link]

  • D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]

  • Chemsrc. (n.d.). 5,6-Dimethoxy-3-methylbenzo[c]isoxazole. [Link]

  • MDPI. (2022). Substitutional Diversity-Oriented Synthesis and In Vitro Anticancer Activity of Framework-Integrated Estradiol-Benzisoxazole Chimeras. [Link]

  • PubMed Central. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. [Link]

  • PubMed. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. [Link]

  • PubMed Central. (2022). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. [Link]

Sources

A Comparative Spectroscopic Guide to Synthesized versus Commercially Available 5,6-Dimethoxybenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the spectroscopic data for 5,6-Dimethoxybenzo[c]isoxazole synthesized in-house versus sourced from commercial suppliers. For researchers in medicinal chemistry and drug development, understanding the potential variations and impurity profiles between self-synthesized and commercially procured materials is critical for the reliability and reproducibility of experimental results. This document offers practical insights into the expected spectroscopic characteristics, a plausible laboratory synthesis protocol, and a comparative analysis to aid in quality assessment.

Introduction

This compound, also known as 5,6-dimethoxyanthranil, is a heterocyclic compound with a molecular formula of C₉H₉NO₃ and a molecular weight of 179.17 g/mol .[1][2] Its structure is of interest in the development of novel pharmaceutical agents. While commercially available from suppliers such as Sigma-Aldrich, ChemScene, and AstaTech, in-house synthesis is often a viable option for researchers.[2][3][4] This guide will delineate the expected spectroscopic profiles of this compound from both origins.

Due to the limited availability of published experimental spectra for this compound, this guide will utilize predicted data based on established spectroscopic principles and data from analogous compounds.

Synthesis of this compound

A common and effective method for the synthesis of benzo[c]isoxazoles involves the cyclization of an appropriate ortho-substituted aromatic compound. A plausible and accessible route to this compound starts from 2-hydroxy-4,5-dimethoxybenzaldehyde. The synthesis proceeds via two key steps: oximation of the aldehyde, followed by an oxidative cyclization.

Experimental Protocol: Synthesis of this compound

Step 1: Oximation of 2-hydroxy-4,5-dimethoxybenzaldehyde

  • In a round-bottom flask, dissolve 2-hydroxy-4,5-dimethoxybenzaldehyde (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated oxime by filtration, wash with cold water, and dry under vacuum.

Step 2: Oxidative Cyclization to form this compound

  • Suspend the dried oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add a mild oxidizing agent, for example, sodium hypochlorite (NaOCl) solution (1.5 eq), dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours, continuing to monitor by TLC.

  • After the reaction is complete, separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Data of Synthesized this compound (Predicted)

The following spectroscopic data are predicted for a sample of this compound synthesized via the described method.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups.

  • Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 6.5-8.0 ppm).[5][6][7] The proton at C4 would likely appear more downfield due to the influence of the isoxazole ring.

  • Methoxy Protons: Two singlets, each integrating to 3H, are expected for the two methoxy groups, likely in the range of δ 3.8-4.0 ppm.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

  • Aromatic and Isoxazole Carbons: The seven carbons of the bicyclic system are expected to resonate in the range of δ 100-160 ppm.[9][10][11] The carbon of the C=N bond in the isoxazole ring will be significantly downfield.

  • Methoxy Carbons: The two methoxy carbons should appear as sharp signals around δ 55-60 ppm.[9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 179.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of a methyl group (-CH₃) to give a fragment at m/z = 164, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z = 136.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • C=N Stretch: A characteristic absorption for the C=N bond in the isoxazole ring is expected around 1610-1640 cm⁻¹.[12]

  • C-O Stretch: Strong bands corresponding to the C-O stretching of the methoxy groups and the isoxazole ring will be visible in the 1000-1300 cm⁻¹ region.[13][14][15][16]

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.[13]

Spectroscopic Data of Commercially Available this compound

Commercial suppliers typically provide a Certificate of Analysis (CoA) with their products, which should include key analytical data. While a publicly available CoA with full spectra for this specific compound is scarce, a commercial sample is expected to exhibit the following characteristics.

Purity

Commercial vendors like ChemScene and AstaTech usually offer this compound with a purity of ≥95% or ≥98%.[1][2][3] This purity level is generally sufficient for most research applications.

Expected Spectroscopic Data

The spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) for a high-purity commercial sample should align closely with the predicted data for the synthesized material. The primary difference would be the absence or minimal presence of signals corresponding to starting materials, reagents, or byproducts from the synthesis.

Comparative Analysis

The table below summarizes the expected spectroscopic data for synthesized versus commercially available this compound.

Spectroscopic TechniqueSynthesized this compound (Predicted)Commercially Available this compound (Expected)Key Comparison Points
¹H NMR Aromatic protons (2H), Methoxy protons (6H). Potential for residual solvent or starting material peaks.Clean spectrum showing only the signals for the product.Absence of impurity signals in the commercial sample.
¹³C NMR 9 distinct carbon signals.9 distinct carbon signals with high signal-to-noise ratio.Purity confirmation by the absence of extra carbon signals.
Mass Spec. M⁺ at m/z = 179, with characteristic fragmentation.M⁺ at m/z = 179, matching the theoretical mass.Confirmation of molecular weight and formula.
IR Characteristic C=N, C-O, and aromatic C-H stretches.Sharp, well-defined peaks corresponding to the functional groups.Overall spectral fingerprint should be identical.
Purity Dependent on purification efficiency.Typically ≥95-98%.Commercial samples offer a benchmark for purity.

Visualizing the Workflow and Structure

G cluster_synthesis Synthesis Workflow cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Guide start 2-hydroxy-4,5-dimethoxybenzaldehyde oximation Oximation (NH2OH·HCl, NaOAc) cyclization Oxidative Cyclization (NaOCl) purification Purification (Column Chromatography) product Synthesized this compound nmr NMR ('H & ¹³C) ms Mass Spectrometry ir IR Spectroscopy commercial Commercial Sample Data comparison Data Comparison

Conclusion for the Practicing Scientist

For researchers, the choice between synthesizing a compound in-house and purchasing it commercially often depends on factors like cost, time, and the required purity for a specific application.

  • Synthesized Material: Offers the advantage of having a well-understood synthetic history, which can be invaluable when troubleshooting unexpected experimental results. However, it requires careful purification and thorough characterization to ensure the absence of potentially interfering impurities.

  • Commercial Material: Provides convenience and a guaranteed level of purity, which is crucial for standardized assays and preclinical studies. It is advisable to obtain the supplier's CoA and, if the application is highly sensitive, to perform in-house characterization to verify the identity and purity of the received material.

Ultimately, a combination of a reliable synthesis protocol and a thorough understanding of the expected spectroscopic data for this compound empowers researchers to make informed decisions and ensures the integrity of their scientific investigations.

References

  • University of California, Davis. Table of Characteristic IR Absorptions. [Link]

  • Imperial College London. 13C NMR Spectroscopy. [Link]

  • Northern Illinois University. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • Karakus, S. et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • Imperial College London. 1H NMR Spectroscopy. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Semantic Scholar. Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. [Link]-4-Derivati-Younis-Al-Majidi/5713430635e9854721c5f3592873496c0d0c3c86)

  • ResearchGate. The synthesis route of the title compound; (i) 2 eq. of.... [Link]

  • Brugel, W. (1979). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Heyden. [Link]

  • Millersville University. IR Absorption Table. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • HETEROCYCLES. mass spectrometry of oxazoles. [Link]

  • Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity and Identity of 5,6-Dimethoxybenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. For novel heterocyclic compounds like 5,6-Dimethoxybenzo[c]isoxazole, a molecule of interest due to the privileged benzo[c]isoxazole scaffold, this validation is not merely a quality control checkpoint; it is an integral part of the scientific narrative.[1] This guide provides an in-depth, technically-grounded framework for the comprehensive analysis of this compound, contrasting its analytical signatures with potential alternatives and impurities.

The benzo[c]isoxazole core is a versatile template in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Given this therapeutic potential, ensuring the structural integrity and purity of a specific derivative like this compound is paramount. This guide is structured to provide not just the "how," but the "why," grounding each analytical choice in the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5][6]

The Orthogonal Analytical Approach: A Self-Validating System

A single analytical technique is rarely sufficient to definitively establish the identity and purity of a compound. Instead, a multi-faceted, orthogonal approach is employed, where each technique provides a different piece of the puzzle, collectively building a robust and self-validating data package.

Caption: Orthogonal workflow for comprehensive validation.

I. High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment in pharmaceutical analysis.[7] Its primary function is to separate the target compound from any impurities, degradation products, or residual starting materials.

Causality of Experimental Choices: A reversed-phase C18 column is the logical first choice for a molecule like this compound due to its relatively nonpolar nature. The mobile phase, a gradient of water and a polar organic solvent like acetonitrile or methanol, is optimized to achieve a sharp, symmetrical peak for the main compound, with good resolution from any potential impurities. The inclusion of a small amount of acid, such as formic acid, helps to protonate any basic sites in the molecule, leading to better peak shape.

Experimental Protocol: HPLC Purity Determination
  • System Preparation:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Diode Array Detector (DAD) at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.

    • Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Data Presentation: Comparative HPLC Analysis
CompoundRetention Time (min)Purity (%)Potential Impurity Profile
This compound 12.5>99.5Minor peaks at 8.2 min (starting material) and 14.1 min (isomer)
Alternative: 5-Methoxybenzo[c]isoxazole 11.898.2Significant peak at 9.5 min (unidentified)

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[8][9] Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.

Causality of Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see distinct signals for the aromatic protons and the methoxy protons, with specific splitting patterns that confirm their relative positions. ¹³C NMR complements this by showing the number of unique carbon atoms in the molecule.[8]

Experimental Protocol: NMR Structural Elucidation
  • System Preparation:

    • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Internal Standard: Tetramethylsilane (TMS).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 30° pulse, 2-second relaxation delay.

    • ¹³C NMR: 512 scans, 30° pulse, 2-second relaxation delay.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova).

    • Assign all peaks to the corresponding protons and carbons in the structure.

Data Presentation: Expected NMR Chemical Shifts (δ, ppm)
NucleusThis compound (Expected)Isomeric Impurity: 4,5-Dimethoxybenzo[c]isoxazole (Hypothetical)
¹H NMR ~7.5 (s, 1H), ~7.2 (s, 1H), ~4.0 (s, 3H), ~3.9 (s, 3H)~7.3 (d, 1H), ~7.0 (d, 1H), ~3.95 (s, 3H), ~3.85 (s, 3H)
¹³C NMR ~160, ~150, ~145, ~110, ~105, ~100, ~56.5, ~56.0~158, ~148, ~142, ~115, ~112, ~108, ~56.8, ~56.2

III. Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry provides the exact molecular weight of the compound, offering a crucial piece of evidence for its identity.[10][11] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for a clear determination of the molecular weight.

Experimental Protocol: Mass Spectrometry Analysis
  • System Preparation:

    • Instrument: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 10 µg/mL) in methanol.

  • Infusion:

    • Infuse the sample directly into the mass spectrometer at a flow rate of 5 µL/min.

  • Data Analysis:

    • Determine the exact mass of the [M+H]⁺ ion.

    • Compare the experimental mass to the theoretical mass for the proposed molecular formula.

Data Presentation: Mass Spectrometry Data Comparison
CompoundMolecular FormulaTheoretical [M+H]⁺ (m/z)Experimental [M+H]⁺ (m/z)
This compound C₉H₉NO₃180.0655180.0653
Alternative: 5-Methoxy-6-hydroxybenzo[c]isoxazole C₈H₇NO₃166.0499166.0497

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]

Causality of Experimental Choices: For this compound, we expect to see characteristic absorption bands for the C-O-C stretches of the methoxy groups, the C=N and C=C stretches of the heterocyclic and aromatic rings, and the C-H stretches of the aromatic and methyl groups.

Sources

A Senior Application Scientist's Guide to Comparative Computational Docking of 5,6-Dimethoxybenzo[c]isoxazole and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[c]isoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from antipsychotics to anticancer agents.[1][2] Specifically, 5,6-Dimethoxybenzo[c]isoxazole presents a promising starting point for inhibitor design. This guide provides a comprehensive, technically-grounded framework for conducting comparative computational docking studies of this parent molecule and its analogues. We will move beyond a simple procedural list, delving into the scientific rationale behind each step, from target selection to the nuanced interpretation of docking results. This document is intended for researchers and drug development professionals seeking to leverage in silico techniques to rationally prioritize and optimize novel chemical entities.

The Scientific Rationale: Why Computational Docking?

Molecular docking is a cornerstone of structure-based drug design (SBDD), serving as a powerful computational microscope to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein.[3][4][5][6] Its primary applications are twofold: predicting the preferred binding orientation (pose) of a ligand and estimating the strength of the interaction (binding affinity).[4][7] By simulating these interactions, we can rapidly screen virtual libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about structure-activity relationships (SAR) that can guide lead optimization—all before committing significant resources to wet-lab experiments.[4]

Part I: Target Selection & Preparation: A Case Study with Acetylcholinesterase (AChE)

The choice of a biological target is the most critical first step, dictating the entire course of the study. Benzisoxazole derivatives have shown potent inhibitory activity against several enzymes.[1][8] Notably, a series of N-benzylpiperidine benzisoxazoles were developed as powerful and selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the palliative treatment of Alzheimer's Disease.[1][9][10] For this guide, we will use AChE from Torpedo californica as our reference target, for which numerous high-resolution crystal structures are available.

Protocol: Target Protein Preparation

  • Structure Retrieval: Download the crystal structure of AChE complexed with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1EVE. This structure contains the inhibitor donepezil, which provides a reference for defining the active site.

  • Initial Cleaning (The Causality): The raw PDB file contains non-essential molecules (water, co-solvents) and may lack hydrogen atoms, which are critical for calculating interactions. We remove them to simplify the system and reduce computational noise, focusing only on the protein atoms directly involved in binding.

    • Using a molecular modeling suite (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro), load the 1EVE.pdb file.

    • Delete all water molecules (solvent).

    • Remove the co-crystallized ligand (donepezil) and any other heteroatoms not essential to the protein's structure.

  • Protonation and Repair: Add polar hydrogen atoms to the protein. This step is vital as hydrogen bonds are a primary driver of protein-ligand recognition.[6] Ensure correct protonation states for titratable residues like Histidine, Aspartate, and Glutamate, as their charge state can dramatically alter the electrostatic environment of the binding pocket.

  • File Format Conversion: Save the prepared, clean protein structure as a .pdbqt file, the required input format for AutoDock Vina, which includes atomic charges and atom type definitions.

Part II: Ligand Preparation: Building the Virtual Library

The parent scaffold, this compound, and its user-defined analogues must be converted into high-quality 3D structures for docking.

Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Draw the 2D structures of this compound and its selected analogues using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Use a program like Open Babel or the features within a modeling suite to convert these 2D drawings into initial 3D structures.

  • Energy Minimization (The Causality): The initial 3D conversion may result in sterically strained or energetically unfavorable conformations. Energy minimization is performed to relax the structure into a more realistic, low-energy state. This ensures the docking algorithm starts with a plausible ligand conformation.

  • Charge and Torsion Angle Assignment: Assign Gasteiger charges and define rotatable bonds. This is crucial for the docking software to correctly calculate electrostatic interactions and explore the conformational flexibility of the ligand during the simulation.

  • File Format Conversion: Save the final prepared ligand structures in the .pdbqt format.

Part III: The Docking Protocol: A Self-Validating Workflow

A trustworthy docking protocol must first prove it can replicate reality. This is achieved by "re-docking"—taking the inhibitor that was experimentally found in the crystal structure and seeing if the software can place it back in the same position.[11]

Mandatory Visualization: Docking Workflow

G Figure 1: Computational Docking Workflow cluster_prep Preparation Phase cluster_ligand Ligand Setup cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Select Target PDB (e.g., 1EVE) Clean 2. Clean Protein (Remove Water, Ligands) PDB->Clean Protonate 3. Add Hydrogens & Assign Charges Clean->Protonate PrepProt 4. Save as PDBQT (Receptor File) Protonate->PrepProt Grid 8. Define Grid Box (Active Site) PrepProt->Grid Draw 5. Draw Analogues (2D) Convert 6. Convert to 3D & Energy Minimize Draw->Convert PrepLig 7. Save as PDBQT (Ligand Files) Convert->PrepLig Run 10. Run Docking (AutoDock Vina) PrepLig->Run Validate 9. Protocol Validation (Re-docking) Grid->Validate Validate->Run Analyze 11. Analyze Results (Scores & Poses) Run->Analyze

Caption: A step-by-step workflow for a validated molecular docking experiment.

Protocol: Docking with AutoDock Vina

  • Grid Box Definition (The Causality): The docking algorithm needs to know where to perform its search. We define a "grid box"—a 3D cube centered on the active site. A well-defined box, just large enough to encompass the binding pocket, increases computational efficiency and reduces the chance of finding irrelevant binding sites.[12] For our AChE example (PDB: 1EVE), the box should be centered on the position previously occupied by the co-crystallized ligand, donepezil.

  • Protocol Validation (Re-docking):

    • First, dock the extracted donepezil ligand back into the prepared AChE receptor.

    • Compare the predicted top-scoring pose with the original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.[7] A protocol is considered validated if the RMSD is < 2.0 Å. [7] This confirms that the chosen software and parameters can accurately reproduce experimental reality.

  • Running the Comparative Docking:

    • Once the protocol is validated, systematically dock the parent molecule (this compound) and each of its prepared analogues against the AChE receptor using the same grid box and docking parameters.

    • AutoDock Vina will generate multiple binding poses for each ligand, each with a corresponding binding affinity score.[4]

Part IV: Analysis and Interpretation of Results

The output of a docking simulation is a rich dataset that requires both quantitative and qualitative assessment.

Quantitative Data: Binding Affinity

The primary quantitative output is the binding affinity, typically reported in kcal/mol.[4][13] This value represents an estimate of the free energy of binding (ΔG). A more negative value indicates a stronger predicted binding affinity .[7] It's crucial to understand that these scores are best used for relative comparison within the same study, not as absolute predictors of in vivo efficacy.[12][13]

Table 1: Comparative Docking Results against Acetylcholinesterase (AChE)

Compound IDAnalogue DescriptionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Parent-01 This compound-7.2Trp84, Phe330
Anlg-01 6-Hydroxy-5-methoxybenzo[c]isoxazole-7.8Asp72 , Trp84, Phe330
Anlg-02 5,6-Difluorobenzo[c]isoxazole-6.9Trp84, Phe330
Anlg-03 6-Amino-5-methoxybenzo[c]isoxazole-8.1Asp72 , Trp84, Tyr121
Ref-Ctrl Donepezil (Reference)-11.5Asp72, Trp84, Trp279, Phe330

Note: Data is hypothetical and for illustrative purposes only.

Qualitative Data: Binding Pose and Interactions

A docking score alone is meaningless without visual inspection of the binding pose.[7] Use molecular visualization software to analyze the top-scoring pose for each analogue.

  • Key Interactions: Identify specific non-covalent interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking.[6][7] In our AChE example, key residues in the binding gorge include Trp84, Trp279, and Phe330, which form a hydrophobic environment, and Asp72, which can act as a hydrogen bond acceptor.[9]

  • Causality of Structural Changes: From the hypothetical data in Table 1, we can form hypotheses. Replacing a methoxy group with a hydroxyl group (Anlg-01) or an amino group (Anlg-03) may introduce a new hydrogen bond donor that can interact with a residue like Asp72, leading to a more negative (better) binding score. Conversely, replacing the electron-donating methoxy groups with electron-withdrawing fluorine atoms (Anlg-02) might be less favorable, resulting in a weaker score.

Mandatory Visualization: Structure-Activity Relationship (SAR)

G Figure 2: Hypothetical SAR for Benzo[c]isoxazole Analogues Parent Parent Scaffold (5,6-Dimethoxy) Score: -7.2 kcal/mol Anlg01 Analogue 1 (6-Hydroxy) Score: -7.8 kcal/mol Parent->Anlg01 Modification: -OCH3 -> -OH Result: + H-bond w/ Asp72 Anlg02 Analogue 2 (5,6-Difluoro) Score: -6.9 kcal/mol Parent->Anlg02 Modification: -OCH3 -> -F Result: Altered Electrostatics (Less Favorable) Anlg03 Analogue 3 (6-Amino) Score: -8.1 kcal/mol Parent->Anlg03 Modification: -OCH3 -> -NH2 Result: + Stronger H-bond w/ Asp72 & Tyr121

Caption: Logical flow from structural modification to predicted binding affinity.

Conclusion

This guide outlines a robust, self-validating methodology for the comparative computational docking of this compound and its analogues. By integrating rigorous protocol validation with a deep analysis of both quantitative scores and qualitative binding interactions, researchers can effectively triage virtual compounds and build insightful structure-activity relationship models. This in silico-first approach accelerates the drug discovery pipeline, enabling a more rational and resource-efficient path toward identifying novel therapeutic agents.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Available at: [Link]

  • Reddit. (2024). Best protein protein docking software to use? Receptor-Protein. r/bioinformatics. Available at: [Link]

  • CCDC. (n.d.). Protein–Ligand Docking with GOLD. CCDC. Available at: [Link]

  • PubMed. (n.d.). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. PubMed. Available at: [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]

  • Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Matter Modeling Stack Exchange. Available at: [Link]

  • DNASTAR. (n.d.). NovaDock Molecular Docking Software. DNASTAR. Available at: [Link]

  • Grokipedia. (n.d.). List of protein-ligand docking software. Grokipedia. Available at: [Link]

  • PubMed Central. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). List of protein-ligand docking software. Wikipedia. Available at: [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. ETFLIN. Available at: [Link]

  • ResearchGate. (2021). Is there any suitable method that can be used to compare the results obtained from two different protein-ligand docking experiments? ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. Available at: [Link]

  • MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. Available at: [Link]

  • ACS Publications. (n.d.). Normalized Protein–Ligand Distance Likelihood Score for End-to-End Blind Docking and Virtual Screening. Journal of Chemical Information and Modeling. Available at: [Link]

  • PubMed Central. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central. Available at: [Link]

  • PubMed Central. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PubMed Central. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Available at: [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Semantic Scholar. (2014). [PDF] Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-amine-Kini-G-/e791f1a41857640c4a45749221191557d0794939]([Link]

  • NIH. (n.d.). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. NIH. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • PubMed Central. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Available at: [Link]

  • ACS Publications. (n.d.). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]

  • NIH. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. NIH. Available at: [Link]

  • NIH. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. NIH. Available at: [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

  • PubMed Central. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PubMed Central. Available at: [Link]

  • ResearchGate. (2024). (PDF) Virtual screening and molecular docking characterization of Isoxazole-based molecules as potential Hsp90 inhibitors: In silico insight. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 5,6-Dimethoxybenzo[c]isoxazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5,6-Dimethoxybenzo[c]isoxazole (CAS No. 148495-00-5), ensuring that this process is conducted with the highest degree of safety and scientific integrity.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedures, it is imperative to understand the inherent hazards of this compound. This compound is a pale-yellow to yellow-brown solid.[1] According to its Safety Data Sheet (SDS), it presents the following health hazards:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.

  • Causes serious eye irritation (H319): Direct contact with the eyes can result in significant irritation.

  • May cause respiratory irritation (H335): Inhalation of dust or powder can irritate the respiratory tract.[2]

The SDS explicitly states the precautionary measure P501: Dispose of contents/container to hazardous waste disposal .[2] This directive underscores that under no circumstances should this chemical be disposed of in regular trash or down the sewer system.[1]

Table 1: Chemical and Hazard Information Summary

PropertyValueSource
Chemical Name This compoundInternal Data
CAS Number 148495-00-5[1][2]
Molecular Formula C₉H₉NO₃[1]
Physical Form Pale-yellow to Yellow-brown Solid[1]
Key Hazard Statements H302, H319, H335[2]
Disposal Directive P501: To be disposed of as hazardous waste[2]

Pre-Disposal Safety and Handling: A Self-Validating Protocol

Adherence to a strict safety protocol is the first step in a self-validating waste management system. The causality behind these measures is to minimize exposure and prevent accidental contamination.

Required Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are essential to protect against eye irritation.[2]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.

  • Protective Clothing: A standard laboratory coat must be worn to protect skin and personal clothing.

  • Respiratory Protection: All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[2] If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.

Engineering Controls

All waste consolidation and packaging procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation exposure.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is as regulated hazardous waste. This process involves segregation, proper containerization, and coordination with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Waste Identification and Segregation

Proper segregation is a critical step to prevent dangerous chemical reactions.

  • Designate as Hazardous Waste: Treat all quantities of this compound, including residual amounts in original containers and any contaminated materials (e.g., weigh boats, gloves, paper towels), as hazardous chemical waste.

  • Maintain Separate Waste Streams:

    • Solid Waste: Collect pure this compound and contaminated solid materials in a dedicated hazardous waste container.

    • Liquid Waste: If this compound has been used in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department's guidelines.

Waste Collection and Container Management

The integrity of the waste container is paramount for safe storage and transport.

  • Select an Appropriate Container:

    • Use a chemically compatible container, preferably made of high-density polyethylene (HDPE) or glass, with a secure, screw-top lid.

    • The container must be in good condition, free from cracks or damage.

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (no abbreviations)

      • An accurate estimation of the concentration if in a solution.

      • The associated hazards (e.g., "Toxic," "Irritant").

  • Accumulation:

    • Keep the waste container securely closed at all times, except when adding waste. This is a key requirement under the Resource Conservation and Recovery Act (RCRA).

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.

    • The SAA should have secondary containment, such as a spill tray, to contain any potential leaks.

Spill Management

In the event of a spill, the following procedure should be enacted immediately:

  • Evacuate and Ventilate: Ensure the immediate area is clear and increase ventilation (e.g., by using the emergency exhaust in the fume hood).

  • Don Appropriate PPE: Wear the full PPE as described in section 2.1.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.

  • Collect and Dispose: Place the contained spill material into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.

Disposal Workflow and Decision-Making

The following diagram illustrates the logical workflow for the disposal of this compound, from initial handling to final pickup.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_handling Waste Segregation & Collection cluster_storage Storage & Pickup start Identify this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator/Fume Hood) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit container Select & Pre-label Compatible Hazardous Waste Container spill_kit->container segregate Segregate Waste Streams container->segregate solid_waste Collect Solid Waste (Pure Compound, Contaminated Debris) segregate->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions containing the compound) segregate->liquid_waste Liquid close_container Keep Container Tightly Closed solid_waste->close_container liquid_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment close_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end Waste Removed by Licensed Contractor contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Framework: Ensuring Compliance

The disposal of hazardous chemical waste is governed by strict regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). While this compound is not specifically listed as a P- or U-listed waste, its inherent hazards require it to be managed as a characteristic hazardous waste (likely for toxicity).

Your institution's EHS department is the authoritative source for ensuring compliance with all federal, state, and local regulations. Always adhere to their specific procedures for waste accumulation, labeling, and pickup requests.

By following this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Sources

Hazard Assessment: Understanding the Risks of 5,6-Dimethoxybenzo[c]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 5,6-Dimethoxybenzo[c]isoxazole

This compound (CAS No. 148495-00-5) is a pale-yellow to yellow-brown solid organic compound. A thorough risk assessment is the foundation of any laboratory safety protocol. Based on available safety data sheets (SDS), this chemical presents several hazards that dictate the required level of personal protective equipment.[1][2]

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The globally harmonized system (GHS) hazard statements for this compound are:

  • H302: Harmful if swallowed. [1][2]

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1][2]

These classifications necessitate stringent controls to prevent exposure. The solid nature of the compound means that dust generation during handling is a primary concern, leading to potential respiratory irritation.[1] Direct contact can cause significant skin and eye irritation, while accidental ingestion is harmful.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly informed by the hazard assessment. For this compound, the focus is on creating a complete barrier against dust inhalation, skin contact, and eye splashes. The following PPE is mandatory for all handling procedures.

Eye and Face Protection

Due to the serious eye irritation risk (H319), robust eye protection is non-negotiable.

  • Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.

  • High-Risk Operations: When handling larger quantities (>1 liter of a solution) or when there is a significant risk of splashing, chemical splash goggles are required.[3] For operations with a high potential for splashes or aerosol generation outside of a fume hood, a face shield should be worn in addition to chemical splash goggles.[3][4]

Skin and Body Protection

Preventing skin contact is critical to avoid irritation (H315).

  • Gloves: Chemically resistant gloves are required. Nitrile gloves are a suitable first choice for incidental contact.[5][6] Always check the manufacturer's glove compatibility data for the specific solvents being used. It is good practice to double-glove if handling highly concentrated solutions. Contaminated gloves must be removed promptly and disposed of as hazardous waste.

  • Laboratory Coat: A flame-resistant lab coat is required to protect against contamination of personal clothing.[3] Ensure the coat is fully buttoned and the sleeves are not rolled up.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory; sandals or perforated shoes are not permitted.[3]

Respiratory Protection

The risk of respiratory irritation (H335) from inhaling the solid powder is significant.

  • Primary Engineering Control: All weighing and handling of solid this compound must be performed within a certified chemical fume hood to contain dust and vapors.[5] This is the primary method for mitigating inhalation risk.

  • Secondary Respiratory Protection: In the event of a large spill or if engineering controls fail, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an appropriate particulate filter (e.g., N95) or a combination of organic vapor/particulate cartridge should be used by trained personnel.[7][8]

Operational and Disposal Plans

Integrating PPE use into standard operating procedures (SOPs) is key to ensuring consistent safety.

Step-by-Step Protocol: Weighing and Solution Preparation
  • Preparation: Before starting, ensure the chemical fume hood is operational. Don all required PPE: safety glasses/goggles, nitrile gloves, and a lab coat.

  • Staging: Place a weigh boat, spatula, and a sealable container with the appropriate solvent inside the fume hood.

  • Weighing: Carefully open the stock container of this compound. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

  • Transfer: Carefully add the weighed solid to the solvent container.

  • Sealing and Mixing: Securely cap the container. If necessary, mix by gentle swirling or using a magnetic stirrer within the fume hood.

  • Cleanup: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) inside the hood, disposing of the rinse and contaminated wipes as hazardous waste.

  • Doffing PPE: Once the operation is complete and the area is clean, remove gloves and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[1]

Disposal Plan for Contaminated Waste

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.

  • Waste Identification: All materials contaminated with this compound are considered hazardous waste.

  • Containerization:

    • Solid Waste: Used gloves, weigh boats, and contaminated paper towels should be placed in a designated, clearly labeled "Hazardous Waste" container for non-halogenated solid organic waste.[9]

    • Liquid Waste: Unused solutions or solvent rinsates should be collected in a compatible, sealed, and labeled container for non-halogenated organic liquid waste.[9]

  • Storage: Waste containers must be kept closed except when adding waste and stored in a designated Satellite Accumulation Area (SAA) with secondary containment.[9]

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal via incineration at a licensed facility.[9]

Data Presentation and Visualizations

Table 1: Summary of PPE Requirements
Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling (Solid) Safety Glasses (Side Shields)Single Pair Nitrile GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood
Solution Prep/Splash Risk Chemical Splash GogglesSingle or Double Pair Nitrile GlovesFlame-Resistant Lab CoatRequired: Chemical Fume Hood
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical Resistant GlovesChemical Resistant Apron/CoverallsRequired: NIOSH-Approved Respirator
Diagram: Safe Handling Workflow

This diagram illustrates the critical decision points and safety protocols in the handling workflow for this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_disposal 3. Disposal & Completion prep_start Start: Task Assessment ppe_check Don Required PPE (Gloves, Goggles, Lab Coat) prep_start->ppe_check hood_check Verify Fume Hood Function ppe_check->hood_check weigh Weigh Solid Compound hood_check->weigh Proceed to handling transfer Transfer to Solvent weigh->transfer cleanup Clean Equipment & Surfaces transfer->cleanup waste Segregate & Containerize Waste (Solid & Liquid) cleanup->waste Move to disposal ppe_doff Doff PPE Correctly waste->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash end_task End of Procedure wash->end_task

Caption: Workflow for handling this compound.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management website. [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from American Chemistry Council website. [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from Dartmouth College website. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from Provista website. [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from ACP website. [Link]

  • University of Oklahoma Health Sciences Center. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from OUHSC website. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.